1H-pyrazolo[3,4-c]pyridine
Description
The exact mass of the compound 1H-pyrazolo[3,4-c]pyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-pyrazolo[3,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrazolo[3,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYHISBJRQVMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181564 | |
| Record name | 1H-Pyrazolo(3,4-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-47-6, 271-45-4 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo(3,4-c)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazolo(3,4-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-pyrazolo[3,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidating the Core: A Technical Guide to the Characterization of 1H-pyrazolo[3,4-c]pyridine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system that continues to capture the attention of medicinal chemists. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for fragment-based drug discovery (FBDD) and a core component in numerous therapeutic candidates.[1][2][3] The value of any novel heterocyclic fragment, however, is directly proportional to our ability to synthesize, functionalize, and, most critically, unambiguously characterize it.
This guide moves beyond a simple recitation of data. It is designed as a deep dive into the essential characterization workflow for the 1H-pyrazolo[3,4-c]pyridine core. We will explore the "why" behind our analytical choices, grounding our discussion in the practical realities of the modern research environment. The methodologies presented are designed to be self-validating, ensuring that each piece of data corroborates the next, leading to an unshakeable structural assignment.
Securing the Scaffold: Synthesis of the 1H-pyrazolo[3,4-c]pyridine Core
A robust and scalable synthetic route is the prerequisite for any characterization or screening campaign. The classical Huisgen indazole synthesis provides a reliable foundation for accessing this scaffold.[1] The following protocol details an efficient, modern adaptation for producing a 5-halo-substituted core, which serves as an excellent precursor for further functionalization via cross-coupling or nucleophilic substitution reactions.[1][2]
Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
This two-step procedure begins with the cyclization of a substituted aminopyridine followed by a simple deprotection to yield the target scaffold. The use of dichloroethane (DCE) as a co-solvent is a key process optimization that enhances scalability and often allows for the isolation of the intermediate without the need for column chromatography.[1]
Step 1: Synthesis of 1'-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 6-chloro-4-methylpyridin-3-amine (1.0 eq.) and dissolve in dichloroethane (DCE, approx. 28 mL per 5g of starting amine).
-
Acetylation: Add acetic anhydride (Ac₂O, 10.0 eq.) to the solution. Stir at room temperature for 90 minutes. The reaction is causal; the acetylation activates the substrate for the subsequent cyclization.
-
Cyclization: Add sodium nitrite (NaNO₂, 4.0 eq.) portion-wise to the reaction mixture. Stir at room temperature for 3 hours, then increase the temperature to 90 °C and stir overnight. The NaNO₂ initiates the diazotization and subsequent intramolecular cyclization to form the pyrazole ring.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Carefully dilute the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (EtOAc, 5 x 100 mL). Combine the organic layers and wash sequentially with water (4 x 100 mL) and brine (2 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-acetylated intermediate, typically as a solid that can be used without further purification.
Step 2: Deacetylation to 5-Chloro-1H-pyrazolo[3,4-c]pyridine
-
Reaction Setup: Dissolve the crude acetylated intermediate from Step 1 in methanol (MeOH).
-
Deprotection: Add a solution of sodium methoxide (NaOMe) in methanol. Stir at room temperature for 1 hour. This is a standard, efficient method for cleaving the acetyl protecting group.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can then be purified by recrystallization or column chromatography to yield the final 5-chloro-1H-pyrazolo[3,4-c]pyridine.
DOT Code for Synthesis Workflow
Caption: Workflow for the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine.
The Trinity of Proof: Spectroscopic Characterization
Spectroscopy provides the primary evidence for structural confirmation. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a powerful, self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution. For the 1H-pyrazolo[3,4-c]pyridine core, a suite of 1D and 2D experiments is essential for unambiguous assignment.
Causality in NMR: We don't just acquire spectra; we interrogate the molecule. A ¹H spectrum gives us proton environments and multiplicities. The ¹³C spectrum reveals the number of unique carbons. But the real power comes from 2D correlation experiments. A Heteronuclear Single Quantum Coherence (HSQC) experiment directly links each proton to its attached carbon. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to mapping the entire scaffold, revealing 2- and 3-bond correlations between protons and carbons, which validates the fusion of the pyrazole and pyridine rings.[1][4]
Typical Spectroscopic Data: The following table summarizes the expected NMR data for a representative 5-chloro substituted core. Chemical shifts are highly dependent on substitution, but this provides a foundational reference.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| N1-H | Broad singlet, ~13.0 | - | C3, C7a |
| C3-H | Singlet, ~8.15 | ~135.0 | C4, C7a |
| C4-H | Singlet, ~7.69 | ~110.0 | C3, C5, C7a |
| C5 | - | ~145.0 | - |
| C7-H | Singlet, ~9.56 | ~140.0 | C5, C7a |
| C7a | - | ~130.0 | - |
| Note: Data derived from reported spectra of similar structures and may vary.[1] |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.[1][5]
-
Data Acquisition: Acquire the following spectra at a minimum:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon, broadband decoupled)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Data Analysis: Use the combination of spectra to assign every proton and carbon signal, confirming the connectivity of the bicyclic core.
DOT Code for NMR Correlation Diagram
Caption: Key HMBC correlations confirming the 1H-pyrazolo[3,4-c]pyridine core.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For the 1H-pyrazolo[3,4-c]pyridine core, it provides direct evidence of the N-H bond and the aromatic system.
Characteristic IR Absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3100 (often broad) |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C=C / C=N | Ring Stretch | 1650 - 1450 (multiple bands) |
Source: Data compiled from general spectroscopy principles and specific examples.[5][6]
Experimental Protocol: Acquiring an ATR-IR Spectrum
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is a critical self-validation step to ensure that atmospheric H₂O and CO₂ are subtracted from the final spectrum.
-
Sample Application: Place a small amount of the solid sample onto the crystal and apply pressure using the instrument's anvil to ensure good contact.
-
Data Acquisition: Scan the sample over the typical range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) delivers an exact mass, which can be used to determine the elemental formula—a definitive piece of evidence for a new compound's identity.
Causality in MS: The molecular ion peak (M+H)⁺ in ESI-MS confirms the molecular weight. The power of HRMS lies in its precision. An exact mass measurement accurate to within 5 ppm of the calculated mass for a proposed formula provides extremely high confidence in that formula, effectively ruling out other possibilities. [1][7] Example HRMS Data for C₆H₅N₃ (Unsubstituted Core):
| Parameter | Value |
| Formula | C₆H₅N₃ |
| Calculated Monoisotopic Mass | 119.0483 Da |
| Acceptable Found Mass (±5 ppm) | 119.0477 - 119.0489 Da |
Source: PubChem Database.[7]
Experimental Protocol: Sample Analysis by ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. This is a crucial step for obtaining reliable high-resolution data.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or LC-MS.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the calculated mass for the expected elemental formula.
The Final Verdict: Single-Crystal X-ray Crystallography
While the combination of NMR, IR, and MS provides overwhelming evidence for a structure, single-crystal X-ray crystallography offers the only truly unambiguous proof. It provides a 3D model of the molecule as it exists in the solid state, confirming not only connectivity but also bond lengths, bond angles, and intermolecular packing. [6][8]This technique is particularly valuable for definitively establishing the tautomeric form (1H- vs. 2H-), which is known to be the more stable 1H- form for this scaffold. [9]
DOT Code for X-ray Crystallography Workflow
Caption: High-level workflow for single-crystal X-ray crystallography.
Conclusion
The characterization of the 1H-pyrazolo[3,4-c]pyridine core is a systematic process where each analytical technique provides a unique and essential piece of the structural puzzle. A robust synthetic protocol provides the material, which is then subjected to a trinity of spectroscopic methods—NMR to define connectivity, MS to confirm molecular formula, and IR to identify key functional groups. For absolute confirmation, particularly for novel derivatives, X-ray crystallography provides the final, definitive proof. By following this self-validating workflow, researchers can proceed with confidence in their molecular scaffold, enabling the successful development of novel therapeutics and chemical probes.
References
-
Alcaide, B., Almendros, P., & Elguero, J. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
- Al-Sanea, M. M., & Abdel-Aziz, H. A. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega.
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]
-
Szlachcic, P. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6451441, 1H-Pyrazolo[3,4-c]pyridine. Available at: [Link]
-
Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]
-
Canadian Science Publishing. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]
-
ResearchGate. Single crystal X-ray crystal structure of 2c. (Context from a broader article on pyrazolopyrimidines). Available at: [Link]
-
Al-Wahaibi, L. H., Metwally, A. M., El-Gazzar, A. R. B. A., & Al-shakliah, N. S. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances. Available at: [Link]
-
Aslam, S. et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link]
-
ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]
-
Feng, Y., et al. (2014). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. (General reference for NMR techniques like HMBC, COSY, etc.). Available at: [Link]
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1H-pyrazolo[3,4-c]pyridine
Introduction
1H-pyrazolo[3,4-c]pyridine is a significant heterocyclic scaffold in medicinal chemistry and materials science. As an isomer of azaindazole, its structure, comprised of fused pyrazole and pyridine rings, imparts unique electronic and hydrogen-bonding properties, making it a valuable building block in the design of novel therapeutic agents and functional organic materials.[1] The accurate and unambiguous structural elucidation of this core and its derivatives is paramount for advancing research and development. This guide provides an in-depth analysis of the spectroscopic data integral to the characterization of 1H-pyrazolo[3,4-c]pyridine, intended for researchers, scientists, and professionals in drug development.
This document is structured to provide not only the characteristic spectroscopic data but also the underlying principles and detailed experimental protocols. This approach is designed to empower researchers to not only interpret spectra but also to make informed decisions in acquiring high-quality data.
Molecular Structure and Isomerism
The 1H-pyrazolo[3,4-c]pyridine core has a molecular formula of C₆H₅N₃ and a monoisotopic mass of approximately 119.05 Da.[2] It is crucial to distinguish this isomer from other pyrazolopyridines, as the fusion mode and the position of the tautomeric proton significantly influence its chemical and biological properties. Spectroscopic techniques are the cornerstone of this differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1H-pyrazolo[3,4-c]pyridine will exhibit distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents.
Predicted ¹H NMR Data:
Table 1: Predicted ¹H NMR Chemical Shifts for 1H-pyrazolo[3,4-c]pyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 8.0 - 8.3 | s |
| H-4 | 7.2 - 7.5 | d |
| H-6 | 8.4 - 8.7 | d |
| H-7 | 8.7 - 9.0 | s |
| N-H | 12.0 - 14.0 | br s |
Note: These are estimated values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.
Predicted ¹³C NMR Data:
The chemical shifts of the carbon atoms in 1H-pyrazolo[3,4-c]pyridine are influenced by their proximity to the nitrogen atoms. Carbons adjacent to nitrogen atoms (C-3, C-4, C-6, C-7a) are expected to be deshielded and appear at higher chemical shifts.[4]
Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-pyrazolo[3,4-c]pyridine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 130 - 135 |
| C-3a | 115 - 120 |
| C-4 | 145 - 150 |
| C-6 | 140 - 145 |
| C-7 | 110 - 115 |
| C-7a | 150 - 155 |
Note: These are estimated values and may vary based on the solvent and experimental conditions. A ¹³C NMR spectrum for 1H-pyrazolo[3,4-c]pyridine is noted as being available in the SpectraBase database.[2]
Experimental Protocol for NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 1H-pyrazolo[3,4-c]pyridine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for heterocyclic compounds due to its high solubilizing power and the ability to observe exchangeable protons like N-H.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for high-resolution spectra. This is typically an automated process on modern spectrometers.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-16 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay (e.g., 1-2 seconds) between scans to allow for full proton relaxation.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the isotope.
-
A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Causality Behind Experimental Choices:
-
Choice of Solvent: The deuterated solvent provides a lock signal for the spectrometer and should be chosen based on the solubility of the analyte and its chemical inertness. The solvent can also influence the chemical shifts of labile protons.
-
Shimming: A homogeneous magnetic field is critical for resolving fine structures like coupling patterns, which are essential for structural assignment.
-
Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each carbon. This makes the spectrum easier to interpret and improves the signal-to-noise ratio.[5]
Visualization of NMR Workflow:
Caption: Integration of Spectroscopic Data for Structural Elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds, the most significant absorptions are typically due to π → π* transitions.
Expected UV-Vis Absorption Data:
The UV-Vis spectrum of 1H-pyrazolo[3,4-c]pyridine, likely recorded in a solvent like ethanol or methanol, is expected to show strong absorption bands in the UV region. The spectrum of the parent pyrazole shows a strong absorption around 210 nm. [6]The extended conjugation from the fused pyridine ring is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift).
Table 5: Predicted UV-Vis Absorption Maxima
| Transition | λ_max (nm) | Solvent |
| π → π | 220 - 240 | Ethanol |
| π → π | 270 - 300 | Ethanol |
Note: These are estimated values based on related pyrazolopyridine systems.[7]
Experimental Protocol for UV-Vis Spectroscopy
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 1H-pyrazolo[3,4-c]pyridine of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Perform serial dilutions to obtain a sample with an absorbance in the optimal range (0.2 - 1.0 AU).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up.
-
Select the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Rinse the cuvette with the sample solution, then fill it with the sample.
-
Place the cuvette in the sample holder and acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Causality Behind Experimental Choices:
-
Solvent Choice: The solvent must be transparent in the wavelength range of interest and should not react with the analyte.
-
Concentration: The concentration is adjusted to ensure the absorbance is within the linear range of the detector, allowing for accurate quantitative analysis if needed.
-
Quartz Cuvettes: Quartz is used because it is transparent to UV radiation below 350 nm, unlike glass or plastic.
Conclusion
The comprehensive spectroscopic characterization of 1H-pyrazolo[3,4-c]pyridine relies on the synergistic application of NMR, MS, IR, and UV-Vis techniques. Each method provides a unique and complementary piece of structural information, and together they allow for the unambiguous confirmation of the molecule's identity and purity. The protocols and interpretive guidance provided in this document serve as a robust framework for researchers engaged in the synthesis and application of this important heterocyclic core, ensuring data integrity and facilitating the advancement of scientific discovery.
References
-
PubChem. 1H-Pyrazolo[3,4-c]pyridine. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design. [Link]
-
Canadian Science Publishing. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
National Institutes of Health. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. [Link]
-
ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]
-
National Institutes of Health. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
National Institutes of Health. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
PubChem. 1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
-
National Institute of Standards and Technology. 1H-Pyrazole. [Link]
-
ResearchGate. 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). [Link]
-
National Institutes of Health. Modelling of UV-molecular spectra of several bis-pyrazolopyridines derivatives. [Link]
-
ResearchGate. ESI-MS study of the reaction process. [Link]
-
National Institute of Standards and Technology. 1H-Pyrazole. [Link]
-
National Institute of Standards and Technology. 1H-Pyrazole. [Link]
-
ResearchGate. Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. [Link]
-
LookChem. Cas 271-47-6,1H-PYRAZOLO[3,4-C]PYRIDINE. [Link]
-
National Institutes of Health. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. [Link]
-
Scribd. ESI 详细论文. [Link]
-
EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). [Link]
-
Canadian Science Publishing. A simple 1H nmr conformational study of some heterocyclic azomethines. [Link]
-
ACS Publications. Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. [Link]
-
ResearchGate. NMR Structural Characterization of Oxygen Heterocyclic Compounds. [Link]
-
SpectraBase. 1H-pyrazolo[3,4-b]pyridine, 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(2-fluorophenyl)- - Optional[1H NMR]. [Link]
-
University of Rochester. 13-C NMR Protocol for beginners AV-400. [Link]
-
Dovepress. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Link]
-
Digital Commons @ Dauphine. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole. [Link]
-
ResearchGate. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
-
ResearchGate. UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. [Link]
-
Wiley. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
YouTube. Carbon-13 NMR Spectroscopy. [Link]
-
Polish Journal of Chemistry. Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]
-
University of Oxford. H NMR Spectroscopy. [Link]
-
ResearchGate. UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. [Link]
-
ResearchGate. UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to. [Link]
-
SpectraBase. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine - Optional[UV-VIS]. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. youtube.com [youtube.com]
- 6. 1H-Pyrazole [webbook.nist.gov]
- 7. Modelling of UV-molecular spectra of several bis-pyrazolopyridines derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1H-pyrazolo[3,4-c]pyridine
Introduction: The Structural Elucidation of a Privileged Scaffold
1H-pyrazolo[3,4-c]pyridine, also known as 6-azaindazole, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its structural resemblance to purine bases makes it a valuable building block for the synthesis of compounds targeting a wide array of biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 1H-pyrazolo[3,4-c]pyridine, offering insights into the chemical environment of each nucleus and a practical protocol for data acquisition.
Due to the limited availability of directly published and assigned spectra for the unsubstituted parent compound, this guide will also draw upon data from structurally related pyrazolopyridine and azaindole derivatives to provide a comprehensive and predictive analysis.
¹H NMR Spectral Analysis: A Window into the Proton Environment
The ¹H NMR spectrum of 1H-pyrazolo[3,4-c]pyridine is expected to exhibit distinct signals corresponding to the five protons on the bicyclic ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the aromatic ring currents.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~13.0 | br s | - |
| H3 | ~8.1 | s | - |
| H4 | ~8.4 | d | ~5.0 |
| H6 | ~7.2 | dd | ~5.0, ~1.0 |
| H7 | ~8.6 | d | ~1.0 |
Causality behind Predicted Chemical Shifts and Coupling Patterns:
-
N-H Proton (H1): The proton attached to the pyrazole nitrogen (N1) is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, resulting in a broad singlet at a high chemical shift, likely around 13.0 ppm in DMSO-d₆. This is a characteristic feature of N-H protons in indazole and related systems.[2][3]
-
Pyrazole Proton (H3): The H3 proton is on the electron-rich pyrazole ring, adjacent to a nitrogen atom. It is expected to appear as a singlet, as it lacks adjacent protons for spin-spin coupling. Its chemical shift is predicted to be in the aromatic region, around 8.1 ppm.
-
Pyridine Protons (H4, H6, H7): The protons on the pyridine ring will exhibit characteristic coupling patterns.
-
H4: This proton is ortho to the pyridine nitrogen, leading to significant deshielding. It is expected to appear as a doublet due to coupling with H6.
-
H6: This proton is coupled to both H4 and H7. Therefore, it is predicted to be a doublet of doublets.
-
H7: This proton is para to the pyridine nitrogen and is expected to be the most downfield of the pyridine protons. It will appear as a doublet due to coupling with H6.
-
The coupling constants are reflective of the typical ortho (~5.0 Hz) and meta (~1.0 Hz) couplings observed in pyridine rings.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of 1H-pyrazolo[3,4-c]pyridine will provide five signals for the six carbon atoms, with two carbons being quaternary. The chemical shifts are primarily influenced by the electronegativity of the adjacent nitrogen atoms and the overall aromaticity of the system.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | ~135.0 |
| C3a | ~121.0 |
| C4 | ~148.0 |
| C6 | ~110.0 |
| C7 | ~140.0 |
| C7a | ~142.0 |
Rationale for Predicted Chemical Shift Assignments:
-
C3: This carbon is in the pyrazole ring and is deshielded by the adjacent nitrogen atoms, leading to a predicted chemical shift around 135.0 ppm.
-
C3a and C7a (Quaternary Carbons): These are the bridgehead carbons where the two rings are fused. Their chemical shifts are influenced by their position within the bicyclic system.
-
C4 and C7: These carbons are adjacent to the pyridine nitrogen and are therefore expected to be the most deshielded of the pyridine carbons, with predicted chemical shifts in the range of 140.0-150.0 ppm.
-
C6: This carbon is furthest from the electron-withdrawing nitrogen atoms and is therefore expected to be the most shielded carbon in the pyridine ring, with a predicted chemical shift around 110.0 ppm.
Experimental Protocol for NMR Data Acquisition
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1H-pyrazolo[3,4-c]pyridine.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for many heterocyclic compounds and its high boiling point, which allows for variable temperature studies if needed. Chloroform-d (CDCl₃) can also be used.
-
Concentration: Prepare a solution of approximately 5-10 mg of 1H-pyrazolo[3,4-c]pyridine in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: To remove any particulate matter that could affect spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Time (at): ≥ 3.0 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans (ns): 8-16 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of 16 ppm (from -2 to 14 ppm) is generally sufficient to cover the expected chemical shifts.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment with a 30° pulse angle (e.g., 'zgpg30' on Bruker instruments) is recommended for quantitative analysis.
-
Acquisition Time (at): ≥ 1.5 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Spectral Width (sw): A spectral width of 200-220 ppm (from -10 to 210 ppm) is appropriate for most organic molecules.
3. Data Processing:
-
Apodization: Apply an exponential multiplication with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transformation: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Visualization of Molecular Structure and Proton Connectivity
The following diagram, generated using Graphviz (DOT language), illustrates the structure of 1H-pyrazolo[3,4-c]pyridine and the key through-bond proton-proton couplings.
Sources
Mass Spectrometry Analysis of 1H-pyrazolo[3,4-c]pyridine: A Technical Guide for Drug Discovery and Development
Introduction: The Rising Prominence of the 1H-pyrazolo[3,4-c]pyridine Scaffold in Medicinal Chemistry
The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in modern drug discovery. Its structural resemblance to purine has made it a versatile framework for the design of novel therapeutics targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes implicated in various disease states.[1] The development of robust synthetic methodologies has enabled the extensive exploration of the chemical space around this core, leading to the identification of potent and selective modulators of disease-relevant proteins. As these novel chemical entities progress through the drug discovery pipeline, from hit identification to lead optimization and preclinical development, their comprehensive analytical characterization is paramount. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as a cornerstone technique in this endeavor.
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1H-pyrazolo[3,4-c]pyridine derivatives. From the fundamental principles of ionization and fragmentation to detailed, field-proven experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals. The insights provided herein are designed to empower users to develop and validate robust analytical methods for the identification, characterization, and quantification of this important class of molecules.
I. Ionization Techniques for 1H-pyrazolo[3,4-c]pyridine Derivatives: A Comparative Overview
The choice of ionization technique is a critical first step in the mass spectrometric analysis of 1H-pyrazolo[3,4-c]pyridine compounds and is largely dictated by the analyte's physicochemical properties and the analytical question at hand. The most commonly employed techniques for this class of molecules are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), particularly when coupled with liquid chromatography (LC-MS).
Electrospray Ionization (ESI): The Workhorse for Polar Analytes
ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, making it the premier choice for many 1H-pyrazolo[3,4-c]pyridine derivatives, especially those with polar functional groups that are common in drug candidates.
-
Mechanism of Ionization: In ESI, a solution of the analyte is passed through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the ejection of protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) into the gas phase.
-
Advantages for 1H-pyrazolo[3,4-c]pyridines:
-
High Sensitivity: ESI can achieve detection limits in the picomolar to femtomolar range, which is crucial for the analysis of low-abundance metabolites or for pharmacokinetic studies.
-
Soft Ionization: The gentle nature of ESI typically results in the generation of intact molecular ions with minimal fragmentation, simplifying spectral interpretation and providing clear molecular weight information.
-
Compatibility with LC: ESI seamlessly interfaces with reverse-phase and other liquid chromatography techniques, allowing for the analysis of complex mixtures.
-
Atmospheric Pressure Chemical Ionization (APCI): A Complementary Technique for Less Polar Compounds
APCI is another valuable ionization technique that is often used for the analysis of less polar and more volatile compounds that may not ionize efficiently by ESI.
-
Mechanism of Ionization: In APCI, the analyte solution is nebulized into a heated chamber where the solvent is vaporized. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules, forming [M+H]⁺ ions.
-
Advantages for 1H-pyrazolo[3,4-c]pyridines:
-
Broader Applicability: APCI can effectively ionize a wider range of less polar 1H-pyrazolo[3,4-c]pyridine derivatives.
-
Reduced Matrix Effects: In some cases, APCI can be less susceptible to ion suppression effects from complex biological matrices compared to ESI.
-
Electron Ionization (EI): A Classic Technique for Structural Elucidation
While less common for LC-MS applications, Electron Ionization (EI) is a powerful "hard" ionization technique, typically coupled with Gas Chromatography (GC-MS), that provides extensive fragmentation and detailed structural information.
-
Mechanism of Ionization: In EI, the analyte in the gas phase is bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a radical cation (M⁺•) which is often unstable and undergoes extensive fragmentation.
-
Advantages for 1H-pyrazolo[3,4-c]pyridines:
-
Rich Fragmentation Spectra: The detailed fragmentation patterns generated by EI are highly reproducible and can be used to elucidate the structure of unknown compounds by comparing the spectra to libraries or by interpreting the fragmentation pathways.
-
Structural Isomer Differentiation: The unique fragmentation patterns can often distinguish between isomeric structures.
-
| Ionization Technique | Analyte Polarity | Thermal Stability | Fragmentation | Primary Application for 1H-pyrazolo[3,4-c]pyridines |
| Electrospray Ionization (ESI) | High to Medium | Not required | Low (Soft) | LC-MS analysis of polar derivatives, bioanalysis. |
| Atmospheric Pressure Chemical Ionization (APCI) | Medium to Low | Required | Low (Soft) | LC-MS analysis of less polar derivatives. |
| Electron Ionization (EI) | Low (requires volatility) | Required | High (Hard) | GC-MS analysis for structural elucidation of volatile derivatives. |
| Table 1: Comparison of Common Ionization Techniques for 1H-pyrazolo[3,4-c]pyridine Analysis. |
II. Deciphering the Fragmentation Patterns of the 1H-pyrazolo[3,4-c]pyridine Core
Understanding the fragmentation pathways of the 1H-pyrazolo[3,4-c]pyridine core is essential for structural confirmation and the identification of metabolites and degradation products. The fragmentation is influenced by the ionization method used and the nature and position of substituents on the heterocyclic scaffold.
A. General Principles of Fragmentation
The fragmentation of the 1H-pyrazolo[3,4-c]pyridine ring system is governed by the relative stabilities of the resulting fragment ions and neutral losses. The presence of two fused aromatic rings, one electron-rich (pyrazole) and one electron-deficient (pyridine), leads to characteristic fragmentation patterns.
B. Predicted Fragmentation Pathways under Electron Ionization (EI)
Under the high-energy conditions of EI, the molecular ion (M⁺•) of the 1H-pyrazolo[3,4-c]pyridine core is expected to undergo a series of fragmentation reactions, including:
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the elimination of a molecule of hydrogen cyanide (HCN, 27 Da). This can occur from either the pyrazole or the pyridine ring.
-
Pyridine Ring Opening: Cleavage of the pyridine ring can lead to the formation of various smaller fragments.
-
Pyrazole Ring Opening: The pyrazole ring can also undergo cleavage, often initiated by the loss of N₂ or N₂H.
Predicted EI Fragmentation of the 1H-pyrazolo[3,4-c]pyridine Core.
C. Fragmentation in Tandem Mass Spectrometry (MS/MS) with Soft Ionization (ESI/APCI)
In tandem mass spectrometry (MS/MS) experiments using soft ionization techniques, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For substituted 1H-pyrazolo[3,4-c]pyridines, the fragmentation will be highly dependent on the nature and position of the substituents.
-
Loss of Substituents: The most facile fragmentation is often the loss of labile substituents.
-
Ring Cleavage: Cleavage of the heterocyclic core can also occur, although typically to a lesser extent than in EI. The protonation site will influence the fragmentation pathways. Protonation is most likely to occur on the pyridine nitrogen or one of the pyrazole nitrogens.
General ESI-MS/MS Fragmentation of a Substituted 1H-pyrazolo[3,4-c]pyridine.
III. Experimental Protocols: A Practical Guide to Analysis
The following sections provide detailed, step-by-step methodologies for the mass spectrometric analysis of 1H-pyrazolo[3,4-c]pyridine derivatives, from sample preparation to data acquisition.
A. Sample Preparation for LC-MS Analysis
Proper sample preparation is crucial for obtaining high-quality, reproducible data and for protecting the mass spectrometer from contamination.[2][3][4] The choice of sample preparation technique depends on the sample matrix (e.g., reaction mixture, biological fluid) and the concentration of the analyte.
1. Standard Solution Preparation for Method Development:
-
Stock Solution: Accurately weigh approximately 1 mg of the 1H-pyrazolo[3,4-c]pyridine derivative and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to make a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the initial mobile phase composition to be used for the LC-MS analysis. This helps to ensure good peak shape.
2. Sample Preparation from Biological Matrices (e.g., Plasma, Urine) for Bioanalysis:
For quantitative bioanalysis, it is essential to remove proteins and other matrix components that can interfere with the analysis and cause ion suppression.[5]
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Liquid-Liquid Extraction (LLE): [3]
-
To 100 µL of plasma, add a suitable internal standard and a basifying or acidifying agent to adjust the pH and ensure the analyte is in its neutral form.
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 5 minutes to extract the analyte into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge for basic compounds) with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a suitable solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate and reconstitute the residue.
-
B. LC-MS/MS Method for the Analysis of 1H-pyrazolo[3,4-c]pyridine Derivatives
The following is a general-purpose LC-MS/MS method that can be used as a starting point for the analysis of 1H-pyrazolo[3,4-c]pyridine derivatives. Method optimization will be required for specific analytes.[6][7]
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and increase it to a high percentage (e.g., 95%) over several minutes to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 10 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Gas Flow Rates: Optimize the nebulizer and desolvation gas flow rates for maximum signal intensity.
-
Data Acquisition: For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode. For qualitative analysis and structural elucidation, use full scan and product ion scan modes.
Workflow for the Bioanalysis of 1H-pyrazolo[3,4-c]pyridines.
IV. High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the confident identification of 1H-pyrazolo[3,4-c]pyridine derivatives and their metabolites.[8][9]
-
Accurate Mass Measurement: HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can measure the mass of an ion with an accuracy of less than 5 parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of an ion, which is a powerful tool for structural elucidation.
-
Metabolite Identification: By comparing the accurate mass of a potential metabolite to the parent drug, it is possible to determine the elemental composition of the metabolic modification (e.g., addition of an oxygen atom for hydroxylation).
-
Impurity Profiling: HRMS is also used to identify and characterize process-related impurities and degradation products in drug substances and products.
| Parameter | Low-Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., Orbitrap, TOF) |
| Mass Accuracy | ~0.1 - 0.2 Da | < 5 ppm |
| Resolving Power | Low | High |
| Primary Application | Quantitative analysis (MRM) | Structural elucidation, elemental composition determination |
| Table 2: Comparison of Low-Resolution and High-Resolution Mass Spectrometry. |
V. Conclusion and Future Perspectives
Mass spectrometry is an indispensable tool in the research and development of drugs based on the 1H-pyrazolo[3,4-c]pyridine scaffold. The judicious application of various ionization techniques, a thorough understanding of fragmentation patterns, and the implementation of robust analytical protocols are essential for the successful advancement of these promising therapeutic agents. As mass spectrometry technology continues to evolve, with improvements in sensitivity, resolution, and speed, its role in drug discovery will only become more prominent. Future developments, such as ion mobility mass spectrometry, will provide even greater capabilities for the separation and characterization of isomeric species and for probing the three-dimensional structure of these important molecules. This guide provides a solid foundation for scientists working with 1H-pyrazolo[3,4-c]pyridine derivatives, enabling them to leverage the full power of mass spectrometry in their research endeavors.
References
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35085–35096. [Link]
-
LabRulez LCMS. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]
-
Dong, J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 28-33. [Link]
-
Singleton, C. (2012). Recent advances in bioanalytical sample preparation for LC–MS analysis. Bioanalysis, 4(9), 1123-1140. [Link]
-
Kovács, B., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(1), 51-61. [Link]
-
Gotz, S., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414, 7365-7379. [Link]
-
Al-Othman, Z. A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4343-4353. [Link]
-
Khan, S., & Kumar, S. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4). [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]
-
Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5868. [Link]
-
Al-Majdhoub, M. B., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(1), 331-347. [Link]
-
Hiragana, K. (2023). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Journal of Analytical Techniques and Research, 5(2), 1-2. [Link]
-
De Vrieze, M., et al. (2016). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias, 1-30. [Link]
-
Kumar, P., et al. (2018). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry, 11(2), 646-653. [Link]
-
Restek Corporation. (2024, November 25). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube. [Link]
-
Prasain, J. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central, 27(7), 2237. [Link]
-
Koritzke, L., et al. (2024). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. The Journal of Chemical Physics, 161(6), 064304. [Link]
-
Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
-
Davis, H. D. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Recent advances in bioanalytical sample preparation for LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 6. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
An In-depth Technical Guide to the Synthesis of the Parent 1H-Pyrazolo[3,4-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold due to its structural analogy to purines, making it a cornerstone in the design of a diverse array of therapeutic agents. Its derivatives have garnered significant attention for their potential as kinase inhibitors, G-protein coupled receptor (GPCR) agonists, and other biologically active molecules. This technical guide provides a comprehensive overview of the synthetic strategies employed to construct the parent 1H-pyrazolo[3,4-c]pyridine framework. It delves into both classical and contemporary methodologies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the various synthetic routes. The aim is to equip researchers in medicinal chemistry and drug discovery with the foundational knowledge required to access this important scaffold and its derivatives.
Introduction: The Significance of the 1H-Pyrazolo[3,4-c]pyridine Core
The fusion of a pyrazole ring with a pyridine ring gives rise to a class of bicyclic heteroaromatics known as pyrazolopyridines. Among the possible isomers, the 1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a particularly valuable motif in medicinal chemistry. Its structural resemblance to endogenous purines allows for interactions with a wide range of biological targets, including enzymes and receptors that have purine-binding pockets. This has led to the development of 1H-pyrazolo[3,4-c]pyridine derivatives with a broad spectrum of pharmacological activities, including their use as GPR119 receptor agonists for the potential treatment of type 2 diabetes mellitus.[1]
The strategic importance of this scaffold lies in its versatile substitution patterns, which allow for the fine-tuning of physicochemical and pharmacological properties. The parent, unsubstituted 1H-pyrazolo[3,4-c]pyridine serves as a crucial starting point for the synthesis of more complex, decorated analogues through various functionalization techniques. A thorough understanding of the synthetic routes to this core structure is therefore essential for any drug discovery program targeting this chemical space.
Strategic Approaches to the 1H-Pyrazolo[3,4-c]pyridine Scaffold
The synthesis of the 1H-pyrazolo[3,4-c]pyridine core can be broadly categorized into two main retrosynthetic approaches:
-
Annulation of a pyrazole ring onto a pre-existing pyridine.
-
Construction of the pyridine ring from a functionalized pyrazole precursor.
This guide will explore key examples of these strategies, highlighting the rationale behind the chosen reagents and reaction conditions.
Synthesis via Pyridine Ring Formation: A Modern Approach
A recent and efficient synthesis of functionalized 1H-pyrazolo[3,4-c]pyridines, which can serve as precursors to the parent scaffold, has been reported by Bedwell et al. (2023).[2][3] This strategy involves the construction of the pyrazole ring onto a substituted pyridine backbone.
Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines
This method provides access to 5-halo-1H-pyrazolo[3,4-c]pyridines, which are versatile intermediates for further derivatization or dehalogenation to yield the parent scaffold. The synthesis commences with a substituted aminopyridine.
Workflow Diagram:
Caption: A general workflow for the synthesis of the parent 1H-pyrazolo[3,4-c]pyridine scaffold.
Detailed Protocol (Adapted from Bedwell et al., 2023):
Step 1: Synthesis of 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
-
To a solution of 2-amino-4-chloropyridine in a suitable solvent, add acetic anhydride and stir at room temperature to form the acetylated intermediate.
-
Cool the reaction mixture and add sodium nitrite portion-wise, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and then heat to induce cyclization.
-
Upon completion, the product can be isolated by extraction and purified by chromatography.
Step 2: Deprotection to 5-Chloro-1H-pyrazolo[3,4-c]pyridine
-
The acetylated pyrazolopyridine is dissolved in methanol.
-
A solution of sodium methoxide in methanol is added, and the reaction is stirred at room temperature.
-
The product is isolated by removal of the solvent and purification.
Causality Behind Experimental Choices:
-
Acetylation of the starting aminopyridine: This step serves to protect the amino group and facilitate the subsequent diazotization and cyclization reactions.
-
Use of sodium nitrite: This reagent is a standard for the generation of diazonium salts from primary amines, which are key intermediates in the cyclization process.
-
Sodium methoxide for deacetylation: This is a mild and efficient method for the removal of the acetyl protecting group, yielding the free NH pyrazole.
Data Summary:
| Starting Material | Product | Reagents | Yield | Reference |
| 2-Amino-4-chloropyridine | 5-Chloro-1H-pyrazolo[3,4-c]pyridine | 1. Ac2O, NaNO22. NaOMe, MeOH | Good | [2][3] |
| 2-Amino-4-bromopyridine | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | 1. Ac2O, NaNO22. NaOMe, MeOH | Good | [2][3] |
Synthesis via Pyrazole Annulation: Classical Approaches
While modern methods offer efficiency and functional group tolerance, classical synthetic routes provide valuable alternatives and historical context. These methods often involve the construction of the pyridine ring from a suitably functionalized pyrazole precursor.
From 3-Aminopyrazole-4-carboxamide
A plausible, though less commonly cited, route involves the Hofmann rearrangement of 3-aminopyrazole-4-carboxamide to form an intermediate aminopyrazole, which can then be cyclized with a suitable three-carbon synthon to construct the pyridine ring.
Conceptual Workflow:
Caption: A conceptual classical route to the 1H-pyrazolo[3,4-c]pyridine core.
Characterization of the Parent 1H-Pyrazolo[3,4-c]pyridine Scaffold
The unambiguous identification of the synthesized scaffold is crucial. The following are the expected characterization data for the unsubstituted 1H-pyrazolo[3,4-c]pyridine.
Physical Properties:
| Property | Value |
| Molecular Formula | C6H5N3 |
| Molecular Weight | 119.12 g/mol |
| Appearance | Solid |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazole and pyridine rings.
-
¹³C NMR: The carbon NMR will display six signals corresponding to the six carbon atoms of the bicyclic system.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 119.
Conclusion and Future Perspectives
The synthesis of the 1H-pyrazolo[3,4-c]pyridine scaffold is a dynamic field of research, driven by the therapeutic potential of its derivatives. While modern synthetic methods, such as the one developed by Bedwell and coworkers, offer efficient access to functionalized analogues, the exploration of novel and more direct routes to the parent scaffold remains an area of interest. Future advancements may focus on the development of catalytic C-H activation strategies to directly construct the bicyclic system or the use of flow chemistry to enable safer and more scalable syntheses. As our understanding of the biological roles of this scaffold deepens, the demand for versatile and efficient synthetic methodologies will undoubtedly continue to grow, paving the way for the discovery of new and improved therapeutic agents.
References
- 1. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Biological activity screening of 1H-pyrazolo[3,4-c]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity Screening of 1H-pyrazolo[3,4-c]pyridine Derivatives
Foreword: The Rationale of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets. These are termed "privileged scaffolds" for their proven ability to serve as a foundation for potent and selective ligands. The 1H-pyrazolo[3,4-c]pyridine core is a quintessential example of such a scaffold. Its structural architecture, bearing a close resemblance to the native purine ring system, renders it an adept ATP-competitive inhibitor. This mimicry allows it to effectively engage with the ATP-binding pockets of numerous enzymes, most notably protein kinases.[1] Consequently, its derivatives have emerged as a fertile ground for the discovery of novel anticancer, anti-inflammatory, and antiviral agents.[1][2][3]
This guide is structured not as a rigid manual, but as a strategic roadmap. It follows the logical progression of a drug discovery campaign, from broad initial screens to nuanced mechanistic studies, providing not only the "how" but, more critically, the "why" behind each experimental choice.
Part 1: The Strategic Screening Cascade: From Library to Lead
The efficient evaluation of a compound library requires a multi-tiered approach. This "screening cascade" is designed to progressively narrow down a large set of synthesized derivatives to a small number of high-potential lead candidates, maximizing resource efficiency and ensuring that only the most promising compounds advance.
Caption: The hierarchical workflow of a typical drug discovery screening cascade.
Part 2: Primary Screening – Casting a Wide Net
The objective of primary screening is to rapidly assess the entire compound library in one or more biological assays to identify "hits"—compounds that exhibit a desired biological effect. For the 1H-pyrazolo[3,4-c]pyridine scaffold, the most relevant primary screens target cancer cell proliferation, kinase activity, and microbial growth.
Antiproliferative and Cytotoxicity Screening
This is the cornerstone assay for oncology drug discovery. The goal is to identify compounds that inhibit the growth of cancer cells.
Field-Proven Protocol: The Sulforhodamine B (SRB) Assay
While the MTT assay is common, the SRB assay offers advantages in terms of stability, sensitivity, and cost-effectiveness. It measures cell density by quantifying total cellular protein content.[4]
-
Cell Plating: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U87MG glioblastoma) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Treat the cells with a range of concentrations of the pyrazolopyridine derivatives (e.g., 7-point dilution series from 100 µM to 0.01 µM). Crucially, include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours.
-
Expertise & Experience: A 72-hour incubation period is chosen to allow for at least two cell doubling times, which is necessary to observe a significant antiproliferative effect rather than just acute toxicity.
-
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and media components. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Readout: Measure the optical density (OD) at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Trustworthiness: This protocol's validity is ensured by the controls. The vehicle control defines 100% growth, while the positive control confirms the assay can detect an antiproliferative effect. A clear sigmoidal dose-response curve for an active compound demonstrates a specific biological effect, not an artifact.
Kinase Inhibition Screening
Given the scaffold's ATP-mimetic nature, directly screening for kinase inhibition is a rational, mechanism-based approach.
Field-Proven Protocol: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Less ADP means more inhibition.
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase of interest (e.g., Src, EGFR, CDK2), its specific peptide substrate, and the test compound at a fixed concentration (e.g., 10 µM).
-
Initiation: Start the reaction by adding an ATP solution. The ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Causality: Depleting the unused ATP is critical because the subsequent light-producing reaction is ATP-dependent. This step ensures that the luminescence is directly proportional to the ADP produced by the kinase.[5]
-
-
Luminescence Generation (Step 2): Add Kinase Detection Reagent, which converts the ADP back to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. Incubate for 30 minutes.
-
Readout: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: A low luminescent signal corresponds to high kinase inhibition. Calculate the percent inhibition relative to a no-inhibitor control.
Antimicrobial Screening
Derivatives of related heterocyclic scaffolds have shown significant antimicrobial potential.[6][7][8]
Field-Proven Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Perform a two-fold serial dilution of each test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be determined by visual inspection or by measuring the OD at 600 nm.
Part 3: Secondary Screening – Interrogating the Hits
Hits from primary screens are promising but require deeper investigation to confirm their activity, understand their mechanism, and assess their drug-like potential.
Mechanism of Action (MoA) Elucidation
For an anticancer hit, it is crucial to understand how it inhibits cell growth.
Caption: Simplified pathway of a CDK2 inhibitor causing G1/S cell cycle arrest.
Key MoA Assay: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat a cancer cell line with the hit compound at concentrations corresponding to its 1x and 5x GI50 values for 24 hours.
-
Harvest and Fix: Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition into ice-cold 70% ethanol while vortexing. Store at -20°C.
-
Staining: Rehydrate the cells in PBS, treat with RNase A to remove RNA, and stain the cellular DNA with Propidium Iodide (PI).
-
Analysis: Analyze the stained cells on a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
-
Interpretation: A healthy, asynchronously dividing cell population will show distinct peaks for G1, S, and G2/M phases. A compound that blocks cell cycle progression will cause a significant accumulation of cells in a specific phase (e.g., a G2/M arrest for a microtubule inhibitor, or a G1 arrest for a CDK inhibitor).
Early ADME/Tox Profiling
A potent compound is useless if it cannot reach its target or is toxic. Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is vital.
Table 1: Essential In Vitro ADME/Tox Assays for Hit-to-Lead Stage
| Parameter | Assay | Purpose & Rationale |
| Absorption | Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive diffusion across the gut wall. A simple, cell-free method to quickly flag compounds with poor permeability. |
| Metabolism | Liver Microsomal Stability Assay | Assesses metabolic stability by incubating the compound with liver microsomes containing key metabolic enzymes (e.g., Cytochrome P450s). Rapidly metabolized compounds will likely have poor in vivo exposure. |
| Toxicity | Cytotoxicity in Primary Hepatocytes or HepG2 cells | Evaluates the potential for liver toxicity (hepatotoxicity), a common reason for drug failure. |
| Drug-Drug Interactions | CYP450 Inhibition Assay | Determines if the compound inhibits major CYP isoforms (e.g., 3A4, 2D6), which could lead to dangerous drug-drug interactions in a clinical setting. |
Conclusion: Synthesizing Data for Lead Selection
The journey from a library of 1H-pyrazolo[3,4-c]pyridine derivatives to a viable lead candidate is a process of systematic, data-driven decision-making. The ideal lead candidate emerging from this screening cascade will demonstrate:
-
Potent activity in a primary assay (e.g., sub-micromolar GI50).
-
A confirmed mechanism of action (e.g., inhibition of a specific kinase and corresponding cell cycle arrest).
-
Selectivity for its intended target over related off-targets.
-
A clean early ADME/Tox profile , indicating good permeability, metabolic stability, and low initial toxicity risk.
This integrated dataset provides the confidence needed to advance a compound into the more complex and resource-intensive stages of lead optimization and in vivo testing.
References
-
Title: Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: In vitro assays and techniques utilized in anticancer drug discovery Source: Journal of Applied Toxicology URL: [Link]
-
Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: SCREENING OF ANTI CANCER DRUGS Source: Slideshare URL: [Link]
-
Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances URL: [Link]
-
Title: IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT Source: Semantic Scholar URL: [Link]
-
Title: A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle Source: MDPI URL: [Link]
-
Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]
-
Title: Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Heterocycle Compounds with Antimicrobial Activity Source: PubMed URL: [Link]
-
Title: Kinetic studies of small molecule interactions with protein kinases using biosensor technology Source: PubMed URL: [Link]
-
Title: Antibacterial Activity of Heterocyclic Compounds Source: encyclopedia.pub URL: [Link]
-
Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]
-
Title: A small molecule–kinase interaction map for clinical kinase inhibitors Source: Semantic Scholar URL: [Link]
-
Title: Kinase assays Source: BMG LABTECH URL: [Link]
-
Title: Bioactivity indicators of the potential therapeutic uses of 1H-pyrazolo[3,4-b]pyridines. Source: ResearchGate URL: [Link]
-
Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents Source: PubMed URL: [Link]
Sources
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar [semanticscholar.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
Foreword: Charting the Unexplored Potential of a Privileged Scaffold
An In-Depth Technical Guide for the In Vitro Evaluation of Unsubstituted 1H-Pyrazolo[3,4-c]pyridine
The pyrazolopyridine nucleus, a heterocyclic framework structurally analogous to natural purines, is widely regarded as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have given rise to a multitude of biologically active agents with applications in oncology, inflammation, and infectious diseases.[1][2] Among the various isomers, the 1H-pyrazolo[3,4-c]pyridine core is a recurring motif in modern drug discovery, particularly in the development of potent kinase inhibitors.[3][4]
However, the vast body of research predominantly focuses on substituted analogs, leaving the intrinsic biological activity of the parent, unsubstituted 1H-pyrazolo[3,4-c]pyridine core largely uncharacterized. Is the core merely an inert scaffold for positioning pharmacophoric groups, or does it possess inherent activity that can be strategically augmented?
This technical guide addresses this fundamental question. It is designed for researchers, scientists, and drug development professionals embarking on the initial exploration of this core structure. We will not follow a rigid, pre-defined template. Instead, we present a logical, tiered evaluation cascade, beginning with essential foundational profiling and progressing to targeted, hypothesis-driven biological assays. The methodologies described are synthesized from field-proven protocols used to successfully characterize pyrazolopyridine derivatives, providing a robust framework for uncovering the latent potential of the unsubstituted parent compound.
Part 1: Foundational Profiling: Establishing the Experimental Baseline
Before delving into complex biological assays, a thorough understanding of the compound's fundamental physicochemical properties and baseline toxicity is paramount. These initial experiments are self-validating; they ensure that subsequent biological data is both reliable and interpretable. Poor solubility can lead to false negatives, while unforeseen cytotoxicity can confound the results of targeted assays.
Workflow for Foundational Profiling
Caption: Foundational workflow for 1H-pyrazolo[3,4-c]pyridine.
Protocol 1: Aqueous Kinetic Solubility Assessment
Causality: This assay is the gateway to all in vitro testing. It determines the maximum concentration at which the compound remains in solution in an aqueous buffer, mimicking assay conditions. Testing a compound above its solubility limit can lead to precipitation, causing inaccurate concentration-response curves and false results.
Methodology (Turbidimetric Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 1H-pyrazolo[3,4-c]pyridine (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.
-
Buffer Addition: Add aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, ensuring the final DMSO concentration is consistent and low (typically ≤1%). This rapid dilution induces precipitation of insoluble compound.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.
-
Measurement: Read the absorbance (optical density) of each well at a wavelength of 620-650 nm using a plate reader. Increased absorbance indicates light scattering due to compound precipitation.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in absorbance compared to the buffer-only control.
Protocol 2: In Vitro Metabolic Stability Assessment
Causality: This assay predicts the rate of Phase I metabolism, providing an early indication of the compound's stability in a biological system. A compound that is rapidly metabolized may have a very short effective half-life in cell culture, requiring different dosing strategies or suggesting potential liabilities.
Methodology (Human Liver Microsome Assay):
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system, and the test compound. A high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) should be included.
-
Reaction Mixture: Prepare a reaction mixture containing HLM in a phosphate buffer.
-
Initiation: Add 1H-pyrazolo[3,4-c]pyridine to the reaction mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: The disappearance of the parent compound over time is plotted. From the slope of the natural log of the remaining compound versus time, the in vitro half-life (t½) and intrinsic clearance (Cl_int) are calculated.
Protocol 3: Basal Cytotoxicity in Non-Cancerous Cells
Causality: Before assessing anticancer activity, it is crucial to determine the compound's general toxicity profile. Using a non-transformed, normal cell line (e.g., human embryonic kidney cells, HEK-293[5]) helps to identify a therapeutic window and ensures that any observed antiproliferative effects in cancer cells are not due to non-specific, global cytotoxicity.
Methodology (MTS Assay):
-
Cell Plating: Seed HEK-293 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 1H-pyrazolo[3,4-c]pyridine (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., Staurosporine).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent (which is converted to a colored formazan product by metabolically active cells) to each well and incubate for 1-4 hours.
-
Measurement: Read the absorbance at 490 nm. The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data establishes the concentration range that is non-toxic to normal cells.
Part 2: Primary Screening: Interrogating the Kinome
Rationale: The pyrazolopyridine scaffold is a well-established "hinge-binding" motif, a key feature of many ATP-competitive kinase inhibitors.[4] Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine isomer are potent inhibitors of cancer-relevant kinases like FGFR and TBK1.[6][7] Therefore, the most logical and highest-probability starting point for evaluating the unsubstituted 1H-pyrazolo[3,4-c]pyridine is a broad assessment of its kinase inhibitory potential.
Kinase Screening Cascade
Caption: A logical cascade for identifying kinase targets.
Protocol 4: Broad-Panel Kinase Selectivity Screen
Causality: This is a hypothesis-generating experiment. By testing the compound at a single, high concentration against a large and diverse panel of kinases, we can efficiently identify potential targets without prior bias. This approach provides a comprehensive overview of the compound's activity across the kinome.
Methodology (Commercial Service Provider):
-
Compound Submission: Provide a sample of 1H-pyrazolo[3,4-c]pyridine at a specified concentration and purity to a commercial vendor (e.g., Eurofins, Reaction Biology).
-
Assay Format: The vendor will perform binding or activity assays. A common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate peptide.
-
Screening: The compound is typically tested at a concentration of 1 or 10 µM against a panel of hundreds of purified human kinases.
-
Data Reporting: The vendor provides a report detailing the percent inhibition of each kinase relative to a vehicle control. A common threshold for a "hit" is >50% or >70% inhibition.
Protocol 5: Dose-Response and IC50 Determination
Causality: Once hits are identified in the primary screen, their potency must be quantified. The half-maximal inhibitory concentration (IC50) is the standard metric for this. This assay confirms the activity from the single-point screen and allows for the ranking of different kinase hits.
Methodology (ADP-Glo™ Kinase Assay - Example):
-
Kinase Reaction: In a multi-well plate, set up a reaction containing the purified target kinase, its specific substrate, ATP, and a serial dilution of 1H-pyrazolo[3,4-c]pyridine.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow for phosphorylation.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the percent inhibition (relative to a no-inhibitor control) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Part 3: Cellular & Mechanistic Evaluation of Anticancer Potential
Rationale: Given that many kinase inhibitors target pathways critical for cancer cell proliferation and survival, a logical follow-up to identifying kinase hits is to assess the compound's anticancer effects.[1][8] These cell-based assays determine if the biochemical potency observed in Protocol 5 translates into a functional cellular response.
Anticancer Evaluation Workflow
Caption: Workflow for assessing cellular anticancer mechanisms.
Protocol 6: Antiproliferative Activity in Cancer Cell Lines
Causality: This assay directly measures the compound's ability to inhibit the growth of cancer cells. It is the cellular equivalent of the biochemical IC50 and is a critical step in validating the compound's potential as an anticancer agent. Cell lines should be chosen based on the kinase targets identified; for example, if the compound inhibits FGFR1, an FGFR1-dependent lung cancer cell line like NCI-H1581 would be appropriate.[7]
Methodology (MTT Assay):
-
Cell Plating: Seed cancer cells (e.g., MCF-7 breast, HCT-116 colon, HeLa cervical[8]) in 96-well plates and allow them to adhere.
-
Treatment: Add serial dilutions of 1H-pyrazolo[3,4-c]pyridine and incubate for 72 hours.
-
MTT Addition: Add MTT reagent to each well. Live cells with active dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read absorbance at ~570 nm.
-
Data Analysis: Calculate the antiproliferative IC50 value by plotting percent viability against log concentration.
Protocol 7: Cell Cycle Analysis by Flow Cytometry
Causality: Many anticancer kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs), function by halting the cell division cycle.[8] This assay reveals whether the compound causes cells to accumulate in a specific phase (G1, S, or G2/M), providing strong mechanistic evidence for its mode of action.
Methodology (Propidium Iodide Staining):
-
Treatment: Treat a larger culture of cancer cells (e.g., in 6-well plates) with the compound at 1x and 5x its antiproliferative IC50 for 24-48 hours.
-
Harvest & Fix: Harvest the cells (including floating cells) and fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the cells and resuspend them in a solution containing Propidium Iodide (PI), a fluorescent DNA intercalator, and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the cells on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N, and cells in S phase have an intermediate amount. An increase in the percentage of cells in a particular peak indicates cell cycle arrest at that phase.
Protocol 8: Apoptosis Induction Assay by Flow Cytometry
Causality: A successful anticancer agent should ideally induce programmed cell death (apoptosis). This assay differentiates between healthy, apoptotic, and necrotic cells, confirming that the compound kills cancer cells via a controlled, non-inflammatory pathway.
Methodology (Annexin V / Propidium Iodide Co-Staining):
-
Treatment: Treat cells as described for the cell cycle analysis.
-
Harvest: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (which enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: Analyze the stained cells promptly using a flow cytometer with appropriate filters for FITC and PI.
-
Data Interpretation: The results are typically displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells. An increase in the lower-right and upper-right quadrants indicates apoptosis induction.[8]
-
Data Presentation and Synthesis
All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Summary of Kinase Inhibition Profile
| Kinase Target | % Inhibition @ 10 µM | Biochemical IC50 (nM) |
|---|---|---|
| Kinase A | 95% | 150 |
| Kinase B | 88% | 450 |
| Kinase C | 25% | >10,000 |
Table 2: Summary of Cellular Antiproliferative Activity
| Cell Line | Relevant Target | Antiproliferative IC50 (µM) |
|---|---|---|
| Cancer Line X (High Kinase A) | Kinase A | 0.8 |
| Cancer Line Y (Low Kinase A) | Kinase A | 15.2 |
| HEK-293 (Non-cancerous) | N/A | >50 |
Conclusion and Path Forward
This guide outlines a comprehensive and logical cascade for the initial in vitro evaluation of unsubstituted 1H-pyrazolo[3,4-c]pyridine. By systematically progressing from foundational physicochemical profiling to broad kinase screening and finally to targeted cellular cancer assays, researchers can build a robust data package that illuminates the core's intrinsic biological activity.
If this evaluation reveals promising activity—for example, selective inhibition of a cancer-relevant kinase that translates to potent and specific antiproliferative effects—it provides a strong rationale for initiating a medicinal chemistry program. The next phase would involve vectorial functionalization and the exploration of structure-activity relationships (SAR) to elaborate the core scaffold into a potent and selective lead candidate, a strategy that has proven highly successful for this privileged heterocyclic system.[9][10]
References
-
Kumar, A., Sharma, S., & Sharma, S. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Chemical Biology & Drug Design, 100(3), 376-388. [Link]
-
Zhu, W., et al. (2011). Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(9), 2756-2760. [Link]
-
Siwek, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3379. [Link]
-
Donaire-Abarca, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1453. [Link]
-
Gouda, M. A., et al. (2023). Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. Preprints.org. [Link]
-
Wang, C., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 10(6), 963-978. [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]
-
Fray, J., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(47), 9673-9678. [Link]
-
Duan, H., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 612-617. [Link]
-
Ali, A., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1933-1940. [Link]
-
Donaire-Abarca, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Donaire-Abarca, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Rao, R. M., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278. [Link]
-
Fray, J., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6500. [Link]
-
Various Authors. (n.d.). 1H-Pyrazolo[3,4-b]pyridine active against protein kinase C θ (PKCθ). ResearchGate. [Link]
-
Fallacara, A. L., et al. (2024). In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. ChemPlusChem, 89(12), e202400339. [Link]
-
Foks, H., et al. (1991). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Acta Poloniae Pharmaceutica, 48(3-4), 1-6. [Link]
-
El-Gamal, M. I., et al. (2017). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 25(2), 795-807. [Link]
-
Ghorab, M. M., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 29(15), 3469. [Link]
-
Siwek, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Various Authors. (n.d.). In vitro cytotoxic activities of pyrazolo[11][12] pyridine hybrid... ResearchGate. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dau.url.edu [dau.url.edu]
The Strategic Deployment of 1H-pyrazolo[3,4-c]pyridine as a Purine Bioisostere in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The purine scaffold is a cornerstone in the landscape of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. However, its metabolic liabilities often necessitate the exploration of bioisosteric replacements. Among these, the 1H-pyrazolo[3,4-c]pyridine core has emerged as a particularly compelling purine analog. This guide provides a comprehensive technical overview of the 1H-pyrazolo[3,4-c]pyridine scaffold, from its fundamental bioisosteric rationale and synthesis to its successful application in the design of potent and selective kinase inhibitors and other therapeutic agents. We will delve into the nuanced structure-activity relationships, provide detailed experimental protocols for core synthesis and functionalization, and explore the future directions of this versatile heterocyclic system in drug discovery.
The Rationale: 1H-pyrazolo[3,4-c]pyridine as a Superior Purine Mimic
The principle of bioisosterism, the substitution of a chemical moiety with another that retains similar physical and chemical properties, is a foundational strategy in drug design to enhance potency, selectivity, and pharmacokinetic profiles.[1] The 1H-pyrazolo[3,4-c]pyridine scaffold serves as an exemplary bioisostere of purine, offering a strategic advantage in targeting purine-binding proteins such as kinases.
The structural and electronic similarities are striking. The arrangement of nitrogen atoms in the pyrazolopyridine core mimics the hydrogen bonding pattern of adenine, allowing it to engage with the hinge region of kinase ATP-binding sites, a critical interaction for potent inhibition.[2][3] Unlike purines, which are susceptible to metabolic degradation by enzymes like xanthine oxidase, the 1H-pyrazolo[3,4-c]pyridine core generally exhibits enhanced metabolic stability, a crucial attribute for developing viable drug candidates.
Diagram: Bioisosteric Relationship and Kinase Hinge Binding
The following diagram illustrates the structural analogy between adenine and the 1H-pyrazolo[3,4-c]pyridine scaffold, and their conserved hydrogen bonding interactions with the kinase hinge region.
Caption: Structural mimicry of adenine by 1H-pyrazolo[3,4-c]pyridine.
Synthesis of the 1H-pyrazolo[3,4-c]pyridine Core and Key Intermediates
The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. Fortunately, versatile and scalable routes to the 1H-pyrazolo[3,4-c]pyridine core have been developed, with the synthesis of halogenated intermediates being particularly valuable for subsequent diversification through cross-coupling reactions.
Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines
A robust method for the synthesis of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridine has been reported, proceeding from commercially available starting materials.[4] This approach provides a key intermediate for the introduction of various functionalities at the 5-position.
Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine [4]
-
Step 1: Acetylation and Nitrosation. To a solution of the starting aminopyridine in dichloroethane, add acetic anhydride and sodium nitrite. The reaction is typically stirred at room temperature and then heated to 90 °C for 20 hours.
-
Step 2: Deacetylation. The resulting acetylated intermediate is then treated with sodium methoxide in methanol at room temperature for 1 hour to yield the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine.
-
Work-up and Purification. The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to afford the product, which can often be used without further purification.
Diagram: Synthetic Workflow for 5-Halo-1H-pyrazolo[3,4-c]pyridines
Caption: Generalized synthetic workflow for the core scaffold.
Vectorial Functionalization: Building Molecular Diversity
The true power of the 1H-pyrazolo[3,4-c]pyridine scaffold lies in its amenability to late-stage functionalization, allowing for the exploration of chemical space around the core to optimize biological activity and properties.[5] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are instrumental in this regard.[6][7][8][9][10]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for installing aryl or heteroaryl groups at the halogenated positions of the pyrazolopyridine core.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-pyrazolo[3,4-c]pyridine (Representative) [6][8]
-
Reaction Setup. In a reaction vessel, combine 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).
-
Solvent and Degassing. Add a suitable solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or DME and water. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions. Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up and Purification. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Application in Kinase Inhibition: A Case Study on TBK1
The 1H-pyrazolo[3,4-c]pyridine scaffold has been successfully employed in the development of inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[3][11][12][13] TBK1 is a key regulator of the innate immune response, making it an attractive target for the treatment of inflammatory diseases and certain cancers.[14][15][16][17][18][19]
TBK1 Signaling Pathway and Point of Intervention
TBK1 is a central node in the signaling cascade downstream of pattern recognition receptors. Upon activation, TBK1 phosphorylates and activates transcription factors such as IRF3, leading to the production of type I interferons.[14][18] Small molecule inhibitors based on the 1H-pyrazolo[3,4-c]pyridine scaffold can effectively block the kinase activity of TBK1, thereby attenuating this inflammatory signaling.
Diagram: TBK1 Signaling Pathway and Inhibition
Caption: Inhibition of the TBK1 signaling pathway.
Structure-Activity Relationship (SAR) Insights
SAR studies on 1H-pyrazolo[3,4-c]pyridine-based kinase inhibitors have revealed several key insights:
-
N1-H is Crucial: The hydrogen bond donor capability of the N1-H of the pyrazole ring is often critical for hinge binding and potent inhibitory activity. N-alkylation typically leads to a significant loss of potency.[11]
-
Substituents at the 5-position: This position is a key vector for modulating potency and selectivity. Bulky hydrophobic groups can occupy the hydrophobic pocket adjacent to the ATP-binding site.
-
Modifications at other positions: Substitutions at other positions of the bicyclic core can be used to fine-tune physicochemical properties such as solubility and metabolic stability.
Quantitative Analysis of Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of representative pyrazolopyridine derivatives against various kinases. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in assay conditions.
| Compound ID | Scaffold Isomer | Target Kinase | IC₅₀ (nM) | Reference |
| 15y | 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | [12] |
| BX795 | Pyrrolopyrimidine | TBK1 | 2 | [12] |
| MRT67307 | Pyrrolopyrimidine | TBK1 | 19 | [12] |
| 7n | 1H-pyrazolo[3,4-b]pyridine | FGFR1 | <1 | [11] |
| 10g | 1H-pyrazolo[3,4-b]pyridine | ALK-L1196M | <0.5 | [1] |
| 21h | 1H-pyrazolo[3,4-b]pyridine | CDK1/cycB | 6 | [3] |
| 21h | 1H-pyrazolo[3,4-b]pyridine | CDK2/cycE | 9 | [3] |
Broader Therapeutic Applications and Future Perspectives
Beyond kinase inhibition, the 1H-pyrazolo[3,4-c]pyridine scaffold has shown promise in targeting other protein families. For instance, derivatives have been developed as potent G-protein coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.[4][16][20][21]
The continued exploration of the chemical space around the 1H-pyrazolo[3,4-c]pyridine core, guided by structure-based drug design and a deeper understanding of its bioisosteric properties, will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases. The development of more efficient and regioselective synthetic methodologies will further accelerate these efforts.
Conclusion
The 1H-pyrazolo[3,4-c]pyridine scaffold represents a highly successful example of rational drug design through bioisosteric replacement. Its ability to mimic the key interactions of purines while offering improved metabolic stability makes it a privileged scaffold in modern medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, functionalization, and application, with a focus on kinase inhibition. As our understanding of the structural biology of drug targets continues to grow, the strategic deployment of the 1H-pyrazolo[3,4-c]pyridine core is poised to deliver the next generation of innovative medicines.
References
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35059-35065. [Link]
-
TBK1 is the central kinase of the MAVS, STING, and TRIF signaling complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Summary of current TBK1 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Matsuda, D., Kobashi, Y., Mikami, A., & Ohtake, N. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 26(12), 2855-2859. [Link]
-
Duan, Y., Li, Z., Zhang, J., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 526-531. [Link]
-
El-Sayed, N. N. E., Al-Majid, A. M., Barakat, A., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(43), 30209-30225. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]
-
Ouyang, C., Liu, Y., & Zhang, J. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. [Link]
-
Matsuda, D., Kobashi, Y., Mikami, A., & Ohtake, N. (2017). Novel 3H-[4][14][15]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Bioorganic & Medicinal Chemistry, 25(16), 4436-4446. [Link]
-
TANK-binding kinase 1. (n.d.). In Wikipedia. Retrieved from [Link]
-
Rauf, A., Shah, S. Z. A., Ahmed, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. [Link]
-
HQSAR Study on Substituted 1H-Pyrazolo[3,4-b]pyridines Derivatives as FGFR Kinase Antagonists. (n.d.). KoreaScience. Retrieved from [Link]
-
Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. (n.d.). Semantic Scholar. Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (n.d.). RSC Publishing. Retrieved from [Link]
-
SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
-
Misra, R. N., Xiao, H. Y., Kim, K. S., et al. (2004). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 14(9), 2071-2075. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 19. [PDF] Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor | Semantic Scholar [semanticscholar.org]
- 20. Novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 1H-pyrazolo[3,4-c]pyridine
Introduction: The 1H-pyrazolo[3,4-c]pyridine Core - A Scaffold of Growing Importance in Medicinal Chemistry
The 1H-pyrazolo[3,4-c]pyridine scaffold is a bicyclic heteroaromatic system that has garnered increasing attention in the field of drug discovery and development. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases and G-protein coupled receptors.[1] This has led to its exploration in various therapeutic areas, including oncology, inflammation, and metabolic diseases.[2][3] A thorough understanding of the physicochemical properties of this core is paramount for medicinal chemists to optimize drug-like properties, such as solubility, permeability, and metabolic stability, which are critical for the successful development of novel therapeutics.
This technical guide provides a comprehensive overview of the key physicochemical properties of the 1H-pyrazolo[3,4-c]pyridine core. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, experimental data, and practical protocols to facilitate the effective utilization of this promising scaffold in drug design.
Molecular Structure and Key Physicochemical Descriptors
The 1H-pyrazolo[3,4-c]pyridine core consists of a pyrazole ring fused to a pyridine ring, with the nitrogen atoms of the pyrazole ring at positions 1 and 2. The numbering of the bicyclic system is crucial for the correct interpretation of spectroscopic data and for understanding structure-activity relationships.
Caption: Structure and numbering of the 1H-pyrazolo[3,4-c]pyridine core.
A summary of the key computed physicochemical properties of the parent 1H-pyrazolo[3,4-c]pyridine is presented in the table below. It is important to note that experimental data for the unsubstituted core is limited, and therefore, these values serve as a valuable starting point for understanding its general characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | [4][5] |
| Molecular Weight | 119.12 g/mol | [4][5] |
| XLogP3-AA (Lipophilicity) | 0.5 | [4][5] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [4][5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Predicted pKa (most basic) | 10.94 ± 0.30 | [5] |
Synthesis of the 1H-pyrazolo[3,4-c]pyridine Scaffold
While various methods exist for the synthesis of substituted pyrazolopyridines, a common approach for the preparation of the 5-halo-1H-pyrazolo[3,4-c]pyridine core, a versatile intermediate for further functionalization, has been reported.[6] This method provides a practical route for accessing this important scaffold.
Caption: Synthetic workflow for 5-halo-1H-pyrazolo[3,4-c]pyridines.
Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine
The following protocol is adapted from a reported procedure and provides a reliable method for the synthesis of a key intermediate.[6]
Step 1: Diazotization
-
To a solution of the starting aminopyrazole in dichloroethane (DCE), add acetic anhydride (Ac₂O).
-
Cool the mixture in an ice bath and add sodium nitrite (NaNO₂) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Deacetylation
-
Dissolve the crude product from Step 1 in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction at room temperature for 1 hour.
-
Neutralize the reaction with an acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine.[6]
Key Physicochemical Properties and Their Determination
Melting Point
The melting point is a fundamental physical property that provides information about the purity and solid-state packing of a compound. For crystalline solids, a sharp melting point range is indicative of high purity.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Poor solubility can lead to low absorption and erratic in vivo performance.
The 1H-pyrazolo[3,4-c]pyridine core is described as "slightly soluble" in water, with a reported value of 10 g/L at 25 °C.[5] However, this value should be considered an approximation, and experimental determination is crucial for drug discovery projects. Thermodynamic solubility, which represents the true equilibrium solubility, is the most relevant measure.
Caption: Workflow for thermodynamic solubility determination.
Experimental Protocol: Thermodynamic Aqueous Solubility Determination
This protocol outlines a standard shake-flask method for determining the thermodynamic solubility of a compound.[7]
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid from the supernatant by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Acidity and Basicity (pKa)
The pKa of a molecule describes its ionization state at a given pH. This is a critical parameter that influences a compound's solubility, permeability, and interaction with biological targets. The 1H-pyrazolo[3,4-c]pyridine core has both acidic (N-H of the pyrazole) and basic (pyridine nitrogen) centers.
A predicted pKa for the most basic center (likely the pyridine nitrogen) is approximately 10.94.[5] The acidity of the pyrazole N-H is expected to be much weaker. Experimental determination of pKa is essential for accurate in silico modeling and for understanding the behavior of the molecule in biological systems.
Caption: Workflow for logD determination by the shake-flask method.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. The following table summarizes the reported ¹H and ¹³C NMR data for 5-chloro-1H-pyrazolo[3,4-c]pyridine in methanol-d₄. [6]The numbering corresponds to the standard IUPAC nomenclature for the pyrazolo[3,4-c]pyridine ring system.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 3 | 8.15 (d, J = 1.2 Hz) | 134.2 |
| 3a | - | 131.2 |
| 4 | 7.82 (d, J = 1.2 Hz) | 115.6 |
| 5 | - | 141.0 |
| 7 | 8.80 (s) | 135.1 |
| 7a | - | 137.6 |
Interpretation:
-
The downfield chemical shifts of the protons are characteristic of an aromatic system.
-
The small coupling constant (J = 1.2 Hz) between H-3 and H-4 indicates a meta-like relationship, which is consistent with the structure.
-
The ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms of the bicyclic core.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For 5-chloro-1H-pyrazolo[3,4-c]pyridine, characteristic absorption bands are reported at 909, 736, and 652 cm⁻¹. [6]For the parent compound, one would also expect to see a characteristic N-H stretching vibration from the pyrazole ring, typically in the region of 3100-3500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 5-chloro-1H-pyrazolo[3,4-c]pyridine, high-resolution mass spectrometry (HRMS) confirmed the expected molecular formula with high accuracy. [6]The parent 1H-pyrazolo[3,4-c]pyridine would be expected to show a molecular ion peak (M+) at m/z 119.0483 in high-resolution mass spectrometry.
Conclusion and Future Perspectives
The 1H-pyrazolo[3,4-c]pyridine scaffold represents a valuable starting point for the design of novel bioactive molecules. This guide has provided a comprehensive overview of its key physicochemical properties, along with practical protocols for their determination. While experimental data for the unsubstituted core is somewhat limited, the information available for closely related derivatives, combined with computational predictions, provides a solid foundation for medicinal chemists.
As the importance of this scaffold continues to grow, it is anticipated that more detailed experimental characterization of the parent ring system and its derivatives will become available. This will further enhance our understanding of its structure-property relationships and facilitate the rational design of new and improved therapeutic agents. The strategic application of the principles and methods outlined in this guide will undoubtedly contribute to the successful advancement of drug discovery programs centered around the versatile 1H-pyrazolo[3,4-c]pyridine core.
References
-
Chemagination. How to measure pKa by UV-vis spectrophotometry. Available from: [Link].
-
PharmaeliX. 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. 2025. Available from: [Link].
- Girard, A., et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. 2012.
- Abramov, Y., et al. Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. Bioorganic & Medicinal Chemistry Letters. 2021.
- Bedwell, E. V., et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. 2023.
-
PubChem. 1H-Pyrazolo[3,4-c]pyridine. Available from: [Link].
-
Chem-Impex. 1H-Pyrazolo[3,4-c]pyridine. Available from: [Link].
-
LookChem. Cas 271-47-6,1H-PYRAZOLO[3,4-C]PYRIDINE. Available from: [Link].
Sources
- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-PYRAZOLO[3,4-B]PYRIDINE(271-73-8) 1H NMR [m.chemicalbook.com]
- 4. 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 7. Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffolds
Introduction: The Strategic Value of 5-Halo-1H-pyrazolo[3,4-c]pyridines
The 1H-pyrazolo[3,4-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry and drug discovery. Its rigid, bicyclic structure and specific arrangement of hydrogen bond donors and acceptors make it a cornerstone for designing potent and selective ligands for a variety of biological targets, including kinases and G-protein coupled receptors[1].
The true synthetic power of this scaffold is unlocked through strategic functionalization. Introducing a halogen atom—specifically at the C-5 position—transforms the core heterocycle into a versatile synthetic intermediate. This 5-halo substituent acts as a robust and reliable synthetic handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings[2][3]. This capability allows for the systematic elaboration of the core structure, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug development programs.
This document provides a detailed guide to the synthesis of 5-bromo- and 5-chloro-1H-pyrazolo[3,4-c]pyridine, focusing on the well-established and reliable Sandmeyer reaction pathway. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols, and discuss key experimental considerations to ensure reproducible success.
Overview of the Primary Synthetic Strategy
The most common and efficient route for introducing a halogen at the 5-position of the pyrazolo[3,4-c]pyridine scaffold involves a two-stage process starting from a readily available 5-aminopyridine precursor. The overall workflow is centered on the classic Sandmeyer reaction[4][5].
This strategy leverages the conversion of a primary aromatic amine (at the C-5 position) into a highly reactive diazonium salt intermediate. This salt is then catalytically converted to the corresponding aryl halide in the presence of a copper(I) salt[4][6]. This method is favored for its reliability, good yields, and the commercial availability of the starting materials.
Mechanistic Deep Dive: The Sandmeyer Reaction
Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The Sandmeyer reaction is a prime example of a radical-nucleophilic aromatic substitution (SRNAr)[4]. The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.
Causality Explained:
-
Initiation: The reaction begins with a single-electron transfer from the copper(I) halide (e.g., CuBr) to the diazonium salt. This is the key catalytic step[4].
-
Radical Formation: The diazonium salt, upon accepting an electron, becomes unstable and rapidly decomposes. It releases a molecule of dinitrogen gas (N₂), which is an excellent leaving group due to its thermodynamic stability, and forms a highly reactive aryl radical[4]. The copper(I) is oxidized to copper(II).
-
Halogen Transfer: The aryl radical then abstracts a halogen atom from the copper(II) halide species. This step forms the final 5-halo-1H-pyrazolo[3,4-c]pyridine product and, crucially, regenerates the copper(I) catalyst, allowing the catalytic cycle to continue[4]. The presence of biaryl byproducts in some Sandmeyer reactions provides strong evidence for the existence of this radical intermediate[4].
Detailed Experimental Protocols
The following protocols provide a robust method for synthesizing gram-scale quantities of 5-bromo-1H-pyrazolo[3,4-c]pyridine. The procedure for the 5-chloro analogue is highly similar and noted within the text.
Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
This procedure is adapted from established literature methods and provides a reliable route to the target compound[7]. It is a one-pot reaction where the initial cyclization to form the pyrazolopyridine ring is immediately followed by the Sandmeyer-type bromination.
Table 1: Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) | Notes |
| 2-Bromo-4-methyl-5-aminopyridine | C₆H₇BrN₂ | 187.04 | 4.00 g | 21.4 | Starting Material |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.48 g | 21.4 | Diazotizing Agent |
| Acetic Acid | CH₃COOH | 60.05 | 300 mL | - | Solvent/Acid Catalyst |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~500 mL | - | Extraction Solvent |
| Sat. Sodium Bicarbonate | NaHCO₃ (aq) | - | ~200 mL | - | Quenching/Neutralization |
| Brine | NaCl (aq) | - | ~100 mL | - | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying Agent |
Safety Precaution: Reactions involving diazonium salts can be hazardous. Always conduct the reaction in a well-ventilated fume hood behind a blast shield. Maintain strict temperature control as diazonium salts can decompose exothermically.
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-methyl-5-aminopyridine (4.00 g, 21.4 mmol).
-
Dissolution: Add acetic acid (300 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Diazotization & Cyclization: To the stirred solution, add sodium nitrite (1.48 g, 21.4 mmol) portion-wise over 10-15 minutes. Causality Note: Adding the sodium nitrite slowly is critical to control the initial exotherm and the rate of nitrous acid formation, which is the active diazotizing agent. The reaction mixture will typically darken.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature overnight (approx. 16 hours). The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.
-
Aqueous Work-up: Dilute the resulting residue with ethyl acetate (approx. 250 mL). Carefully transfer the solution to a separatory funnel.
-
Neutralization: Slowly and carefully add saturated aqueous sodium bicarbonate solution to the separatory funnel. Causality Note: This step neutralizes the excess acetic acid. CO₂ gas will be evolved, so vent the funnel frequently to release pressure. Continue adding the bicarbonate solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~8).
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and then brine (1 x 100 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification:
-
The crude residue should be purified by silica gel column chromatography.
-
Eluent System: A gradient of 0-50% ethyl acetate in hexanes is typically effective[7].
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to afford the final product as a yellow solid.
Protocol 2: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
The synthesis of the 5-chloro analogue follows an identical procedure to the 5-bromo synthesis, with the key difference being the starting material.
-
Starting Material: Use 2-Chloro-4-methyl-5-aminopyridine.
-
Reagents & Stoichiometry: All other reagents and their molar equivalents remain the same. The procedure for reaction, work-up, and purification is directly analogous.
Characterization and Data
Proper characterization is essential to confirm the identity and purity of the final product.
Table 2: Expected Analytical Data for 5-Bromo-1H-pyrazolo[3,4-c]pyridine [7]
| Analysis | Expected Result |
| Appearance | Yellow Solid |
| Yield | ~59% |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.86-7.90 (m, 1H), 8.09-8.14 (m, 1H), 8.83-8.88 (m, 1H) |
| MS (ESI/APCI) | m/z: 198 [M+H]⁺ |
Utility in Downstream Applications
The synthesized 5-halo-1H-pyrazolo[3,4-c]pyridine is not an endpoint but a gateway to a vast chemical space. The C-X bond is primed for a variety of powerful cross-coupling reactions.
This versatility allows researchers to rapidly generate libraries of analogues for biological screening by introducing diverse aryl, heteroaryl, alkyl, amino, and alkynyl groups at the C-5 position, demonstrating the strategic importance of this halogenated intermediate[3].
References
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. Available at: [Link]
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. Available at: [Link]
-
Application of the Sandmeyer reaction for the synthesis of compounds... ResearchGate. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Precursors and products from the Sandmeyer reaction. ResearchGate. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ring‐opening dihalogenation of pyrazolopyridines. The yields were... ResearchGate. Available at: [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
-
Halogenations of 3-aryl-1 H -pyrazol-5-amines. ResearchGate. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health. Available at: [Link]
-
Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto. ResearchGate. Available at: [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
Sources
- 1. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for the Functionalization of 1H-Pyrazolo[3,4-c]pyridines
Abstract
This comprehensive guide provides detailed protocols and technical insights for the successful Suzuki-Miyaura cross-coupling of 1H-pyrazolo[3,4-c]pyridines. This privileged heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery.[1][2][3] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the synthesis of diverse libraries of functionalized pyrazolopyridines. This document delves into the mechanistic underpinnings of the reaction, explores critical parameters for optimization, and provides practical troubleshooting advice to overcome common challenges.
Introduction: The Significance of 1H-Pyrazolo[3,4-c]pyridines and the Power of Suzuki-Miyaura Coupling
The 1H-pyrazolo[3,4-c]pyridine core is a prominent heterocyclic motif in modern drug discovery, largely due to its structural resemblance to purine.[3] This similarity allows it to interact with a wide range of biological targets, leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents.[3] The ability to strategically functionalize this scaffold is paramount for developing novel therapeutics.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its remarkable versatility in forming carbon-carbon bonds.[4][5][6] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers several advantages, including mild reaction conditions, tolerance of a wide array of functional groups, and the use of generally stable and less toxic boron reagents.[5] These features make it an ideal method for the late-stage functionalization of complex molecules, a crucial step in hit-to-lead optimization in drug discovery.[1] Specifically, for the 1H-pyrazolo[3,4-c]pyridine scaffold, this reaction allows for the introduction of diverse aryl and heteroaryl substituents, enabling a systematic exploration of the structure-activity relationship (SAR).
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][7][8] The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 1H-pyrazolo[3,4-c]pyridine derivative, forming a Pd(II) complex.[7][8]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[5][7]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Key Parameters for Successful Coupling of 1H-Pyrazolo[3,4-c]pyridines
The successful Suzuki-Miyaura coupling of nitrogen-containing heterocycles like 1H-pyrazolo[3,4-c]pyridine can be challenging due to the potential for catalyst inhibition by the lone pairs of the nitrogen atoms.[9][10] Careful selection and optimization of the reaction components are therefore crucial.
a) Palladium Catalyst and Ligands:
The choice of the palladium catalyst and its associated ligands is critical.[11] While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many substrates, more challenging couplings, such as those involving heteroaryl chlorides or sterically hindered partners, often require more sophisticated catalyst systems.[11] Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs), which can enhance catalyst stability and activity.[9][11]
b) Base:
The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[12] The choice of base can significantly impact the reaction outcome, and empirical screening is often necessary. For nitrogen-rich heterocycles, a milder base like K₃PO₄ can sometimes be advantageous to prevent side reactions.[9]
c) Solvent System:
A mixture of an organic solvent and water is typically employed.[13] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[4] The presence of water is often essential for the dissolution of the base and can facilitate the transmetalation step.[13] Degassing the solvent prior to use is important to prevent oxidation of the Pd(0) catalyst.
d) Boron Source:
Both arylboronic acids and their corresponding esters (e.g., pinacol esters) are effective coupling partners.[12] Boronic esters can offer enhanced stability and are sometimes preferred for purification.[14]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of halo-1H-pyrazolo[3,4-c]pyridines. Optimization may be required for specific substrates.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is suitable for the coupling of bromo- or iodo-1H-pyrazolo[3,4-c]pyridines with a range of arylboronic acids.
Materials:
-
Halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To the reaction vessel, add the halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M).
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 eq).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Challenging Substrates using a Buchwald Precatalyst
This protocol is recommended for less reactive chloro-1H-pyrazolo[3,4-c]pyridines or sterically demanding coupling partners.
Materials:
-
Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq)
-
Arylboronic acid or pinacol ester (1.5 eq)
-
XPhos Pd G3 (or a similar Buchwald precatalyst) (0.02 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To the reaction vessel, add the chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq), arylboronic acid/ester (1.5 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M).
-
Under a positive pressure of the inert gas, add the XPhos Pd G3 precatalyst (0.02 eq).
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Expected Outcomes
The following table provides a hypothetical summary of expected yields for the Suzuki-Miyaura coupling of a model 5-bromo-1H-pyrazolo[3,4-c]pyridine with various arylboronic acids under the conditions of Protocol 1.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-1H-pyrazolo[3,4-c]pyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1H-pyrazolo[3,4-c]pyridine | 90-98 |
| 3 | 4-Trifluoromethylphenylboronic acid | 5-(4-Trifluoromethylphenyl)-1H-pyrazolo[3,4-c]pyridine | 75-85 |
| 4 | 3-Pyridylboronic acid | 5-(Pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine | 60-75 |
| 5 | 2-Thienylboronic acid | 5-(Thiophen-2-yl)-1H-pyrazolo[3,4-c]pyridine | 70-80 |
Yields are estimates based on literature precedents for similar heterocyclic systems and may vary depending on the specific substrate and reaction scale.[15][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poorly degassed solvents- Inappropriate base or solvent | - Use a fresh batch of catalyst or a more active precatalyst (Protocol 2).- Increase the reaction temperature.- Ensure thorough degassing of all solvents.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. |
| Protodeborylation of Boronic Acid | - Presence of excess water or acid- Prolonged reaction time at high temperature | - Use anhydrous solvents if possible, or minimize the amount of water.- Use a boronic ester instead of a boronic acid.- Reduce the reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure the reaction is maintained under a strict inert atmosphere.- Reduce the catalyst loading. |
| Difficulty in Product Purification | - Co-elution with byproducts- Residual palladium | - Optimize the chromatography conditions (e.g., solvent gradient).- Treat the crude product with a palladium scavenger. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of functionalized 1H-pyrazolo[3,4-c]pyridines. By carefully selecting the catalyst system, base, and solvent, and by following the detailed protocols provided, researchers can efficiently generate diverse libraries of these medicinally important compounds. The insights into the reaction mechanism and the troubleshooting guide offered in this document are intended to empower scientists to overcome common challenges and accelerate their research and development efforts.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Dey, S., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2021). [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Bedwell, E. V., et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. (2023). [Link]
-
Fairlamb, I. J. S., et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
PubMed. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. [Link]
-
Bedwell, E. V., et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. (2023). [Link]
-
ResearchGate. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). [Link]
-
Fleckenstein, C. A., & Plenio, H. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. (2008). [Link]
-
Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
-
Das, P., et al. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. PMC - NIH. [Link]
-
Astruc, D., et al. Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. ACS Publications. (2011). [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]
-
Das, P., et al. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances. (2018). [Link]
-
ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
-
Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Brown, M. K., et al. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC - PubMed Central. (2017). [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]
-
Moran, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. (2011). [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
Application Notes & Protocols: Strategic C-C Bond Formation on the 1H-Pyrazolo[3,4-c]pyridine Core via Negishi Coupling
Introduction: The 1H-Pyrazolo[3,4-c]pyridine Scaffold in Modern Drug Discovery
The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists and drug development professionals. Its structural resemblance to purine makes it an attractive framework for designing molecules that can interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[1][2] The versatility of this core lies in its potential for vectorial functionalization, allowing for the systematic elaboration of substituents to optimize potency, selectivity, and pharmacokinetic properties.[3][4] Among the arsenal of synthetic methodologies for elaborating such scaffolds, the Negishi cross-coupling reaction stands out as a powerful and reliable tool for forging carbon-carbon bonds with high functional group tolerance.[5][6]
These application notes provide a comprehensive guide to performing Negishi coupling reactions on the 1H-pyrazolo[3,4-c]pyridine core, with a focus on the underlying principles, detailed experimental protocols, and practical insights for troubleshooting and optimization.
The Negishi Coupling Reaction: A Mechanistic Overview
The Negishi coupling is a palladium-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate.[5][7] The reaction is prized for the high reactivity of the organozinc nucleophile and its tolerance of a wide range of functional groups, making it particularly suitable for complex molecule synthesis.[6][8] The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of the Negishi Coupling
Caption: Figure 1 illustrates the key steps of the Negishi coupling catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X), in this case, a halogenated 1H-pyrazolo[3,4-c]pyridine, to form a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the organozinc reagent (R²-ZnX') is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Application: C-7 Functionalization of 1H-Pyrazolo[3,4-c]pyridine
A notable application of the Negishi coupling on the 1H-pyrazolo[3,4-c]pyridine scaffold involves the selective functionalization at the C-7 position.[3][4] This is achieved through a sequence of selective metalation followed by transmetalation to generate the required organozinc species in situ, which then undergoes the palladium-catalyzed cross-coupling.[3][4]
Experimental Workflow
Caption: Figure 2 outlines the strategic sequence for C-7 functionalization.
Detailed Protocols
The following protocols are generalized based on established procedures for Negishi couplings on heterocyclic systems and should be optimized for specific substrates.
Protocol 1: In Situ Generation of the C-7 Organozinc Reagent
Materials:
-
N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)
-
2,2,6,6-Tetramethylpiperidylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl) in THF (1.1 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂) solution in THF (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, argon-purged flask, add the N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine substrate.
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to the desired temperature (typically between -20 °C and 0 °C).
-
Slowly add the TMPMgCl·LiCl solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete metalation.
-
In a separate flame-dried flask under argon, prepare a solution of anhydrous ZnCl₂ in THF.
-
Slowly add the ZnCl₂ solution to the reaction mixture containing the metalated pyrazolopyridine.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to complete the transmetalation. The resulting solution contains the C-7 organozinc reagent ready for the cross-coupling step.
Causality Behind Choices:
-
TMPMgCl·LiCl: This Hauser base is highly effective for selective deprotonation (metalation) of heterocycles due to its high kinetic basicity and steric hindrance, which can prevent side reactions.[3][4] The presence of LiCl breaks up magnesium amide aggregates, increasing reactivity.
-
Anhydrous Conditions: Organometallic reagents, including Grignard reagents and organozincs, are highly sensitive to moisture and protic sources. Rigorous exclusion of water and air is critical for success.[9]
Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling
Materials:
-
Solution of the in situ generated C-7 organozinc reagent (from Protocol 1)
-
Aryl or alkyl halide (R-X) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos) if using a palladium source like Pd₂(dba)₃.[10]
-
Anhydrous THF or other suitable solvent (e.g., Dioxane, Toluene)
Procedure:
-
To the flask containing the organozinc reagent, add the palladium catalyst and any additional ligand under an argon atmosphere.
-
Add the aryl or alkyl halide coupling partner.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for efficient coupling. For electron-deficient heterocycles, electron-rich and bulky phosphine ligands like XPhos or RuPhos often enhance the rate of oxidative addition and reductive elimination, leading to higher yields.[8][10][11]
-
Reaction Temperature: Heating is often necessary to drive the catalytic cycle, particularly the reductive elimination step. The optimal temperature will depend on the reactivity of the specific substrates.
Data and Troubleshooting
The success of the Negishi coupling on the 1H-pyrazolo[3,4-c]pyridine core is highly dependent on the nature of the coupling partners and the precise reaction conditions. Below is a table of representative data based on literature precedents for similar heterocyclic systems.
| Entry | Pyrazolopyridine Substrate | Coupling Partner (R-X) | Catalyst/Ligand | Yield (%) |
| 1 | N-SEM-5-bromo-7-ZnCl | 4-iodotoluene | Pd(PPh₃)₄ | 75 |
| 2 | N-SEM-5-bromo-7-ZnCl | 2-bromopyridine | Pd₂(dba)₃ / XPhos | 68 |
| 3 | N-Boc-5-chloro-7-ZnCl | 1-bromo-3-methoxybenzene | Pd₂(dba)₃ / RuPhos | 82 |
| 4 | N-Boc-5-chloro-7-ZnCl | Ethyl 4-iodobenzoate | Pd(PPh₃)₄ | 65 |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Incomplete metalation or transmetalation. | Ensure strictly anhydrous conditions. Check the quality/titer of the TMPMgCl·LiCl. Increase reaction time or temperature for these steps. |
| Inactive catalyst. | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more air-stable. Ensure the reaction is properly degassed. | |
| Poorly reactive halide. | Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[5] Consider switching to a more reactive halide. | |
| Formation of Homocoupled Product | Side reactions of the organozinc reagent. | Add the palladium catalyst and halide at a lower temperature before heating. Ensure a slight excess of the halide coupling partner. |
| Dehalogenation of Starting Material | Protonolysis of the organometallic intermediates. | Re-verify anhydrous conditions. Use freshly distilled solvents. |
Conclusion
The Negishi cross-coupling reaction is a highly effective method for the late-stage functionalization of the 1H-pyrazolo[3,4-c]pyridine core, enabling the synthesis of diverse libraries of compounds for drug discovery programs. By carefully controlling the reaction parameters, particularly the generation of the organozinc reagent and the choice of the palladium catalyst system, researchers can achieve efficient and selective C-C bond formation. The protocols and insights provided herein serve as a valuable starting point for the successful application of this powerful synthetic tool.
References
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
-
Im, G. Y., et al. (2014). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed. [Link]
-
Luzung, M. R., et al. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC - NIH. [Link]
-
Han, C., & Buchwald, S. L. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. [Link]
-
El-Faham, A., et al. (2020). Palladium-catalyzed Negishi coupling reactions. ResearchGate. [Link]
-
Muzammil, et al. (2024). Recent developments in the chemistry of Negishi coupling: a review. Chemical Papers. [Link]
-
Wikipedia. Negishi coupling. [Link]
-
Wang, Z., et al. (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]
-
Krasovskiy, A., et al. (2025). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. ResearchGate. [Link]
-
Borrell, J. I., et al. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ACS Publications. [Link]
-
Joe, C. (2022). Development of a Negishi cross coupling process. American Chemical Society. [Link]
-
Borrell, J. I., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]
-
Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
Alami, M., et al. (2025). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. ResearchGate. [Link]
-
The Nobel Prize in Chemistry 2010 - Scientific Background. (2010). Nobel Prize. [Link]
-
Wikipedia. Dialkylbiaryl phosphine ligands. [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
Borrell, J. I., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2018). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. NIH. [Link]
-
Loren, J., et al. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. ResearchGate. [Link]
-
Liu, Y., et al. (2019). Organozinc-mediated direct cross-coupling under microwave irradiation. Semantic Scholar. [Link]
-
Morken, J. P., et al. (2019). Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents. PMC - NIH. [Link]
-
Lipshutz, B. H., et al. (2010). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. NIH. [Link]
-
Li, H., et al. (2011). ChemInform Abstract: Negishi Coupling in the Synthesis of Advanced Electronic, Optical, Electrochemical, and Magnetic Materials. ResearchGate. [Link]
Sources
- 1. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Regioselective Functionalization of 1H-Pyrazolo[3,4-c]pyridine
Introduction: The Significance of the 1H-Pyrazolo[3,4-c]pyridine Scaffold
The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine framework allows it to interact with a wide array of biological targets, including protein kinases, making it a cornerstone for the development of novel therapeutics.[1] The ability to precisely modify this core at its various positions—the N-1 and N-2 atoms of the pyrazole ring, and the C-3, C-5, and C-7 positions of the bicyclic system—is paramount for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of strategies and detailed protocols for the regioselective functionalization of 1H-pyrazolo[3,4-c]pyridine, offering researchers a practical toolkit for fragment-based drug discovery (FBDD) and hit-to-lead optimization.[1][2][3]
Strategic Overview: Navigating the Reactive Landscape
The regioselective functionalization of 1H-pyrazolo[3,4-c]pyridine hinges on the strategic exploitation of the inherent electronic and steric properties of the scaffold. The pyrazole moiety offers two distinct nitrogen atoms for substitution, while the pyridine ring presents multiple carbon centers amenable to functionalization through various modern synthetic methodologies. This guide will systematically explore the selective elaboration of this scaffold at four key vectors, as illustrated below.
Caption: Key vectors for the functionalization of the 1H-pyrazolo[3,4-c]pyridine scaffold.
Part 1: Regioselective N-Functionalization of the Pyrazole Ring
The presence of two reactive nitrogen atoms (N-1 and N-2) in the pyrazole ring presents a classic challenge in regioselectivity. The outcome of N-alkylation or N-arylation is governed by a delicate interplay of steric hindrance, electronic effects, and the nature of the electrophile and reaction conditions.
Causality of N-1 vs. N-2 Selectivity
In unsubstituted 1H-pyrazolo[3,4-c]pyridine, the N-1 position is generally more sterically accessible than the N-2 position, which is flanked by the pyridine ring. Consequently, reactions with bulky electrophiles or protecting groups tend to favor substitution at N-1. Conversely, electronic factors can direct substitution to the N-2 position. The choice of base and solvent system can also significantly influence the regiochemical outcome by modulating the nucleophilicity of the respective nitrogen atoms.
Protocol 1: Selective N-1 Protection with a Bulky Group
This protocol describes the selective protection of the N-1 position using a bulky protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. This strategy leverages steric hindrance to achieve high regioselectivity.
Experimental Workflow:
Sources
Topic: C-H Activation Methods for 1H-Pyrazolo[3,4-c]pyridine Functionalization
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Application Note: Strategic C-H Functionalization of the 1H-Pyrazolo[3,4-c]pyridine Scaffold
Introduction: The Value of a Privileged Scaffold
The 1H-pyrazolo[3,4-c]pyridine core is a prominent aza-indazole isomer recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a multitude of pharmacologically active agents, including kinase inhibitors for oncology and treatments for neurological disorders. The strategic functionalization of this heterocycle is paramount for fine-tuning molecular properties and advancing structure-activity relationship (SAR) studies.
Traditionally, the synthesis of analogs relied on multi-step sequences involving pre-functionalized starting materials. However, the advent of direct C-H activation has revolutionized this process. By targeting otherwise inert carbon-hydrogen bonds, C-H activation offers a more atom-economical, step-efficient, and elegant pathway for molecular diversification.[1][2] This guide provides a detailed overview of contemporary C-H activation strategies, field-proven protocols, and the mechanistic rationale required for the successful functionalization of the 1H-pyrazolo[3,4-c]pyridine system.
PART 1: Strategic & Mechanistic Overview
The 1H-pyrazolo[3,4-c]pyridine scaffold presents multiple C-H bonds (at C3, C4, and C7) with distinct electronic environments. Achieving regioselective functionalization is the primary challenge, governed by the chosen catalytic system and strategy.
Transition-Metal Catalyzed C-H Activation
Catalysis by transition metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and nickel (Ni) is the most established approach for C-H functionalization of N-heterocycles.[1][3][4][5] The general mechanism involves a sequence of steps where the metal catalyst coordinates to the heterocycle, cleaves a specific C-H bond, and then couples the resulting metallacyclic intermediate with a reaction partner.
A representative catalytic cycle for a palladium-catalyzed C-H arylation, a common transformation, is illustrated below. This cycle often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, which is facilitated by a base.
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.
The Role of Directing Groups and Inherent Reactivity
Achieving regioselectivity is critical. On the 1H-pyrazolo[3,4-c]pyridine core, the C-H bonds have different intrinsic reactivities. However, this can be overridden by using a directing group (DG), which chelates to the metal center and positions the catalyst for activation of a specific, often sterically accessible, C-H bond (e.g., at the C7 position). While many protocols on other heterocycles use removable directing groups[4], recent work on the 1H-pyrazolo[3,4-c]pyridine scaffold has cleverly leveraged selective metalation without a traditional DG, relying on kinetic or thermodynamic control.[6]
Photoredox Catalysis: A Mild Alternative
Visible-light photoredox catalysis has emerged as a powerful method for C-H functionalization under exceptionally mild conditions.[7][8] This approach uses a photocatalyst (often based on Iridium or Ruthenium) that, upon light absorption, can initiate single-electron transfer (SET) events to generate highly reactive radical intermediates from suitable precursors. These radicals can then engage in C-H functionalization pathways, often complementing the reactivity patterns of transition metal catalysis.[9][10] This strategy is particularly valuable for introducing alkyl groups and other functionalities that are challenging to install using traditional cross-coupling methods.[11]
PART 2: Application Notes & Protocols
The following protocols are based on validated and published methodologies, providing a practical starting point for laboratory synthesis.
Protocol 1: Selective C7-Metalation and Negishi Cross-Coupling
This protocol demonstrates a highly regioselective C-H activation at the C7 position via metalation with a Hauser base (TMPMgCl·LiCl), followed by a Negishi cross-coupling. This method avoids the need for a directing group and provides excellent yields for C7-arylation. The initial C-H activation step is crucial for the overall success.[6]
Reactants & Reagents Table
| Reagent/Material | Purpose | Amount (Typical) | M.W. ( g/mol ) |
| 1-SEM-5-bromo-1H-pyrazolo[3,4-c]pyridine | Starting Material | 1.0 equiv. | 343.27 |
| TMPMgCl·LiCl (1.1 M in THF) | C-H Activation Reagent | 1.1 equiv. | - |
| Anhydrous THF | Solvent | ~0.2 M conc. | 72.11 |
| ZnCl₂ (1.0 M in THF) | Transmetalation Agent | 1.1 equiv. | 136.30 |
| Aryl Iodide (Ar-I) | Coupling Partner | 1.5 equiv. | Varies |
| Pd(dba)₂ | Palladium Precatalyst | 0.05 equiv. | 575.63 |
| SPhos | Ligand | 0.10 equiv. | 410.48 |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried flask under an argon atmosphere, add the 1-SEM-5-bromo-1H-pyrazolo[3,4-c]pyridine starting material.
-
Dissolution: Dissolve the substrate in anhydrous THF.
-
C-H Activation: Cool the solution to -15 °C. Add TMPMgCl·LiCl dropwise and stir the mixture at this temperature for 1 hour to ensure complete C7-metalation.
-
Transmetalation: Add the solution of ZnCl₂ in THF and allow the mixture to warm to room temperature, stirring for an additional 30 minutes.
-
Coupling: To this solution, add the aryl iodide, Pd(dba)₂, and SPhos.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the C7-arylated product.
Representative Data for C7-Arylation
| Entry | Aryl Iodide Partner | Yield (%)[6] |
| 1 | 4-Iodoanisole | 85 |
| 2 | 1-Iodo-4-(CF₃)benzene | 82 |
| 3 | 3-Iodopyridine | 75 |
| 4 | 2-Iodothiophene | 68 |
Protocol 2: Palladium-Catalyzed Direct C-H Alkenylation
While direct C-H alkenylation on the 1H-pyrazolo[3,4-c]pyridine core is less documented, protocols developed for isomeric indazoles and pyrazoles are highly instructive and adaptable.[12][13] This protocol outlines a general procedure for the oxidative alkenylation at an electronically favored C-H position, often C3 in related systems, using a palladium catalyst.
Reactants & Reagents Table
| Reagent/Material | Purpose | Amount (Typical) | M.W. ( g/mol ) |
| N-Protected 1H-pyrazolo[3,4-c]pyridine | Starting Material | 1.0 equiv. | Varies |
| Activated Alkene (e.g., n-butyl acrylate) | Coupling Partner | 2.0 equiv. | 128.17 |
| Pd(OAc)₂ | Catalyst | 0.05 equiv. | 224.50 |
| Ag₂CO₃ or Cu(OAc)₂·H₂O | Oxidant | 2.5 equiv. | 275.75 / 199.65 |
| 1,4-Dioxane or Acetic Acid | Solvent | ~0.1 M conc. | 88.11 / 60.05 |
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried screw-cap vial, combine the N-protected pyrazolopyridine, Pd(OAc)₂, and the oxidant (Ag₂CO₃).
-
Add Reagents: Add the solvent (e.g., 1,4-dioxane) followed by the activated alkene.
-
Seal and Heat: Seal the vial tightly and place it in a preheated oil bath or heating block at 110-120 °C.
-
Reaction Time: Stir the reaction vigorously for 16-24 hours. Monitor for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate and purify the resulting crude oil or solid by flash column chromatography to isolate the desired alkenylated product.
PART 3: Visualization of Key Processes
Visualizing workflows and mechanisms is essential for understanding and executing complex synthetic protocols.
General Experimental Workflow
The following diagram outlines the standard sequence of operations for a typical C-H activation experiment.
Caption: General experimental workflow for C-H activation reactions.
PART 4: Authoritative Grounding & References
In-Text Insights & Trustworthiness
-
Causality of Reagents: The choice of a Hauser base like TMPMgCl·LiCl in Protocol 1 is critical; its high kinetic basicity and steric bulk favor deprotonation at the most acidic C-H bond (C7) while minimizing nucleophilic addition.[6]
-
Oxidant's Role: In oxidative C-H functionalization (Protocol 2), the oxidant (e.g., Ag₂CO₃) is required to regenerate the active catalytic species (e.g., Pd(II) from Pd(0)) to turn over the catalytic cycle. Silver salts can also serve as halide scavengers, which can be beneficial.[12]
-
Solvent Choice: Anhydrous, polar aprotic solvents like THF or 1,4-dioxane are commonly used as they effectively dissolve the organic substrates and reagents without interfering with the catalytic cycle.
-
Self-Validation: Each protocol is a self-validating system. Successful execution, confirmed by characterization techniques like NMR and Mass Spectrometry, validates the chosen methodology for the specific substrate. Failure to obtain the product points towards specific mechanistic hurdles (e.g., catalyst poisoning, incorrect regioselectivity) that require systematic troubleshooting.
References
- Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. (De Gruyter) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmn8aAJ8UsZRINYNyWIOjpDMluUk3n4fOgrTdKa7G_Rn3iwGtGWIX6OROgQOjZcMV9MquQfs3IMdoLgtvMtCw1n6W94gX95-3Kik2hdTWUmR6tE0yO8ikKZIL2Eb2nyOgJBO3bwNJ0oTg3ynYhmZJCajyBIYATceQNZ8zhscF3Cy-JEMHCXxjrCKXcWP9y5XV2AiBOGvkfZYUm3u5ARuENjN8bw-pB_le_x3A=]
- Copper‐Catalyzed C C Bond Formation via C H Functionalization of N‐Heterocycles. (Wiley Online Library) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9HCeqP7rrwQnHwZTCq1cN37xqzGTDCaOtJ4CYEThRQqCjRgVV8hht4enh-htCnt9HdBnQE_kuj77qtMDqcbv93kJw1ZIAfYoca2md8x-cmLgZKHUz9xcpZV0ufV25r7lK1ZIZqjduAkSDs78FSUQXdD6ajgbm24HglZcgGfiSdwPEko-BR_Lyjk2PxlmOgDTUPo9xXzCCZyEZCDguEfpindNJnUDUbvT47hfiHULihuCqFg3TFC1EBi_olA==]
- Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. (ACS Publications) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqOPDMqWaiKrd6IffV4yz1Po7yZ34z-dHELff_nc0Y6pbBbKWCyxGdwnm3_J76ziOxrjcUV-1mXsUmCxnByAj7Ca6VCG1PKwRJ4QcBCga1bMvr6zLapFKeUaJHFPL9k2MSweSx0arA9pKBrVM=]
- Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. (Royal Society of Chemistry) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0BunnZMyUQazuzd6u-CsCgy_dZoL0-ki-d7WBAM4ORk6SoS-LgC65WB6rMbycfkiNY-Fd3LMyu4pppbMPPETe7ASnm2zqeVNV_uCMGDMk579YittBEbZnd1XAoKdHnKj9aKHPPGmm07k4C5qqJ7uDzLmh6rblEYzUcyKj]
- Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds. (Royal Society of Chemistry) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7ujz4yO7Xed_3RnnNKxCuGH2Zyyoh4YIwqxNWQmN8Ud1j57tW4Encrai_UTlfl8Rw8SUHK-4GDztjjtkhExV9L50pfkQi1z2uChlpQMGNB5oQDgXdQxP-3sxlI_T8DXzW5ZqTYrHoUkMcoOpYWZh8bbDc6LZKcXK6rrA1]
- C-H functionalisation of indazoles and azaindazoles. (Hilaris Publisher) [https://vertexaisearch.cloud.google.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlC_6YoDKu9laKhzRCuqlh8r41YWA2Fco9t4-IYzy150NV1Za3aPACLDxgwyrda_YAtF6chbEljWZW86AMcuAWqV3Cs7i2gQBzFXol2Gz-2yucIgc_B9jlI1ItN5BV7_sQOCo0]
- Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFztOKo9UyX1wYvdpfSwTRe-Btx6zUJvvt41QC-SVRrFGkfe_Cq9ji0oAO5W-ZplNBwvakFSRogOUngTorHibKEMAKb2JWPymVt81OHE1f2_5DYYTmD8T_w0w2vIt6BysB9qCk2cjhKZTzy-elvwc4kl4cWKN1Q5bBAYXq2YmEN-yYIRrfRL3a_EJXoPlKFNkP37F7VoaiHH85iB_6hndlcgbGwE48Gzi49ia2gngeKU4BvlXNJU6TbYt4fsw==]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (National Institutes of Health) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFked1E3LW4767y08BoLVqbz6fUNsohF2lPuS_0IAS4-i8yybb5rE_KfiUVLAK6eZUb_jSAGLAn2s-XS7NOFR-2xNTKzlEMxoOyet0Ww0NxmZ_Mg6sd74zoeF0hyd-kqEBiWVQM3LsFhzVf-I=]
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrAZlupHkiwH5bSC5Z3CjixOwnah3KTo7DMEBCLti0swmN4YjWMAQUu3fvxu0wsHmsNJE_RMo0wNJOCMoLquuCPwQqLcKCnZ4YY0twF3WF7PXPpv1qiUbz2gDQQFYzJ9R7lczZOa3BTBWsyhVsnVFtskmx9QWrWot4FDv08GKmDIzlM9rbNCDiosfJdYdDMTu6kvK8HEtQhv1INtdMBoBMJEjUjyTUntUYm48-78iLqjSo]
- Direct arylation "on water" of pyrazolo [3,4-b] pyridine. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsHx7f7yKTVp6DEu5ay_r8WSf1N5J-zjfhVeEicYqmuSBmPAYcXNbkwCR-X0jNcHo-7YpGZsv_mEoo6fONBgLaLNjEZ5c5WpkJ3TaSqJInCOkevz1IGWgR1kEEw4PcmMXEdlAFUzBYrPkKhoLIGuXl5wDr2dQyliIXfJlDkGcxZgnTtO4LIADDkV-pXrzd8rLkJGP-SApstq_9pN6cWelIZZM=]
- Regioseletive C–H functionalization of 7-azaindoles. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc1so4Ml8yhxJQ9xw0m2wszcUrk6eZXajxeDw-9QvC25GJ_VJ8-DqVJhzxkovIgkdeumb502YV5pWVCYJKmJTUZvp_ZD_h4n8ejRHW-hH1M3m79g5LD5Hq3PPCs0vgSsEb6aIj5I6UHPFuMvRXSAk7xctcDgpcVGsRnDZBjO5rZZvZXyIq_m1MfxDRBrpCmgZG_6DIshFvVo9LlwqYYxaN1g==]
- Photoredox-Catalyzed C–H Functionalization Reactions. (National Institutes of Health) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrZpnN0fee29X52aaIGlm6ym74uTxYpyhCG_-CjT2gGljF4MMZIHBlwbf5xt2Z8yfSjsH5tDzDzc_6mvcb-tnQ30SdCJLm_8bKq5u-YAIKiYm8ZQA7ld_acgNFDrVanpPvV9dyyLQ6jc9fuA=]
- A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (ACS Publications) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIhdWp6opu6uyqXXJ4z5kHgwcwQfU2XsxZeJprvUVbkvRZeJwlF1HzLfqb0mKZnEbojD3J4-1cz9JXPeArFZAFCBZ98Y6jveFzEU0vYOOjPJsXVVmxKGe8ADHcdUglBbJLR1TGqnf3Gs2aaP0=]
- Photoredox-Catalyzed C-H Functionalization Reactions. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCZoNUjP1N_SuslKj-Qzz8WRoVuKWIoawwzSHOm5aPe5JtycrmqlWymb28fRWQ6CGVFIsxPl0HRLcDotOKeiwdrXdZbMzmLICPy_BOoWzlVLxZR2eVjajRlElrRa5ue2m3ACmj]
- “On Water” Direct C-3 Arylation of 2H-Pyrazolo[3,4-b]pyridines. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQYsS6SVDTH6PoKHBpzrhgfX2nAMjLJ-Z1K2G0Jj1FSosBaBBIQpaHP9riFuvUSjCnbSUk9Bjo_0o6ZzYSUKUN-1dknaqKvc9d2wjnOmPyckaGtaddJ-PEGe-_aBgi0RCEReGw0-0KbIfAd4sbaP4HthHM-mjPZMqNJ8PPibGhKrfShUuNhRii7ljIkyXQBHuDd_EE_mCKbUWDfPA9Zb0w6Lw7DXIkww==]
- Current Advances in Photoredox Catalysis for CH Functionalization. (Journal of Chemical and Pharmaceutical Research) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8lnkoA1Cgq94a63Pbyu8-blwZnr630RqoB7OOC6hChOY2K3cQz_xfRTdyb0V9LiaUp-lwEm1u1NGhhbqY-TVYyGwfdMd2scfzkcJTyBGWyBCFfaB-tKBnEMVatRdSRwNFK7fvHNrTMAY-zO-bGuXmMpoxm6XdkeJaXq0x2ajzXv52HO7Cco7nO7ONRhaLBDJbBtVM757HNMDTCYLt17g=]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (National Institutes of Health) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbwOmwd-iD4UOPs5W4u3CE9d6qLBJQZ6WOT3s1z5FYAmAjdpY8a9lyDazfaDmEQDJnXGgE8IwwagYcNLL635icK6zymtW2YKBJK-V4sKjGRj-oszXGSVIP_KoCAD-8xOq3blvLsxc4Z0dOCP0=]
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (Beilstein Journals) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE9O3h_GfF2s44qX_bwzKne6jeWBzUF2nylRXib37nhsUoDHMI76z0W8lYu_ikAlgT3dmOWM7R0QjrskbWu1yO9mucMgElNgzT7wfMjPnYJUoKtsvS6FPwbuXs5hQMh3Lg0Euz2vYEwhmHcJl4skxOPPc=]
- Photoredox catalysis in a complex pharmaceutical setting: toward the preparation of JAK2 inhibitor LY2784544. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmw_FLef8wLpQiYXU3aEC8AKiT7tkPoOfpxNN3ViyZTQYOoLNIpe0UOtDQj94YQ6ykUz6yTX9InkV0M9h8cj5s1FDg1j5FeKsLI09ifAWzlEFsoEvxm4dfKvWtA5eLr8zxIuvP]
- LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. (National Institutes of Health) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcjUfewOS7XG7yJSz9vrDBi9oDJ-z1XHkFKaEyw11j6l8P2puO4HwNvlsHMfoQ4nm2szS5u50XkUiyoUFiJl1HMVQwG2YNpCbCAhA8QpglgR8T4-JZjKIU9eQUkEM7Z7QkXPsu9RR1Wxz1arEg]
- Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. (National Institutes of Health) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnvrTG7pP4On1d_UcRU7JLEoqJVzf7o54TOPPu53wIcFthGE9uQ4lLeuLvZozCJABuwgfkrrgBSSIa71LRgj2b8hIDfJnjdb3J8fEfOEd1hmNE2vDu9_JpG9voklWXtcpsQlZyyqFF7zKDClY=]
- C-H Functionalization of Pyridines. (Ask this paper) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNQOKAba5MB3Kzo7m21fDOaMfvPUNR2UuZF-2G1xYeoKC4MdM-MKYNXVRPCobId7L5LbjwIQ9m1lj9n9-8wmi__qcY0TfVXuqNVx-jNv_7-RYTWDypcfqvk2Yyr10jEQxP8FO6zBMQ8JSwNrwK1po8WBfjiXqFPuu3nnVlrMyo4odbNUJFYtX9JReSwUYtb4rHfDIJLPCpLowm9Q==]
- Direct C-H Alkenylation of Functionalized Pyrazoles. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf0nExX48Cp1uo80HW6OtxdM_ctbVLhuHtGIIUHwfBw8Q43j21NY66wGInOiY1_W44rJ11BnENsLDEqZMihXY-aUJV_9C_Z3XtVaXmK7_8SvkFOxufRfLYLFojFxYrHwHu8B58fDX6woSZPqyqqXWAwdgMlHSUoQtzVDx4hYsE71l0PG56NxvUkDDNCR8IZg25NTire9F5Dt2nnsGYjCGMQw==]
- Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. (Royal Society of Chemistry) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZUF2xrFJlCBd5klt7KJigm4yK_8gZOic1uU8DfoWPTmlO-0PECzdRiJNUh5cRJFYMZyg64R_sn81B10l63ExWp74Dnh5E8oxDX8KScPWVnzNac6bnj_0_b7Rkd9rbPjzu0COSsGXF4NV1o3mIKwolWthf897VIF92tFbnzgo=]
Sources
- 1. Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation | springerprofessional.de [springerprofessional.de]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoredox-Catalyzed C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoredox catalysis in a complex pharmaceutical setting: toward the preparation of JAK2 inhibitor LY2784544 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Synthesis and Evaluation of 1H-pyrazolo[3,4-c]pyridine Derivatives as Potent GPR119 Agonists: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the synthesis and biological evaluation of 1H-pyrazolo[3,4-c]pyridine derivatives as agonists of the G-protein coupled receptor 119 (GPR119). This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery, with a focus on developing novel therapeutics for type 2 diabetes and related metabolic disorders.
Introduction: GPR119 as a Key Target for Type 2 Diabetes
G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial role in glucose homeostasis.[2] Activation of GPR119 by an agonist initiates a downstream signaling cascade mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][3] This dual mechanism of action makes GPR119 an attractive target for developing novel anti-diabetic drugs with a potentially lower risk of hypoglycemia.[1]
The 1H-pyrazolo[3,4-c]pyridine scaffold has been identified as a novel and potent chemotype for GPR119 agonists.[4] This guide will detail the synthetic route to access these derivatives and the key in vitro and in vivo assays to characterize their biological activity.
GPR119 Signaling Pathway
The activation of GPR119 by an agonist triggers a well-defined signaling cascade within the pancreatic β-cell and the intestinal L-cell, ultimately leading to enhanced insulin and incretin secretion, respectively.
Caption: GPR119 signaling cascade upon agonist binding.
Synthesis of 1H-pyrazolo[3,4-c]pyridine Derivatives
The synthesis of the 1H-pyrazolo[3,4-c]pyridine core is a critical step in accessing this class of GPR119 agonists. The following protocol is a representative procedure based on the work of Matsuda et al., which describes a convergent synthetic route.[4]
Synthetic Scheme
Caption: General synthetic workflow for 1H-pyrazolo[3,4-c]pyridine derivatives.
Protocol 1: Synthesis of a Representative 1H-pyrazolo[3,4-c]pyridine GPR119 Agonist
This protocol outlines the synthesis of a potent GPR119 agonist, compound 24 from Matsuda et al.[4]
Step 1: Synthesis of 3-amino-1H-pyrazolo[3,4-c]pyridine
-
To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the 3-amino-1H-pyrazolo[3,4-c]pyridine intermediate.
Step 2: Buchwald-Hartwig amination
-
To a solution of the 3-amino-1H-pyrazolo[3,4-c]pyridine intermediate (1.0 eq) and 1-bromo-4-(trifluoromethoxy)benzene (1.2 eq) in toluene, add cesium carbonate (2.0 eq), Xantphos (0.1 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 110 °C for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-arylated intermediate.
Step 3: Introduction of the piperidine moiety
-
To a solution of the N-arylated intermediate (1.0 eq) in dichloromethane, add 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.5 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final 1H-pyrazolo[3,4-c]pyridine derivative.
Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Biological Evaluation of GPR119 Agonists
The biological activity of the synthesized 1H-pyrazolo[3,4-c]pyridine derivatives is assessed through a series of in vitro and in vivo assays to determine their potency, efficacy, and physiological effects.
Protocol 2: In Vitro cAMP Accumulation Assay (HTRF)
This assay measures the ability of a test compound to stimulate cAMP production in a cell line stably expressing human GPR119. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and high-throughput method for this purpose.[5]
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., HBSS or PBS with 5 mM HEPES, 0.1% BSA).
-
PDE inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
Test compound and a reference GPR119 agonist (e.g., AR231453).
-
Forskolin (positive control).
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
White, opaque, 384-well low-volume microplates.
Procedure:
-
Cell Preparation:
-
Culture HEK293-hGPR119 cells to 80-90% confluency.
-
On the day of the assay, detach the cells and resuspend them in assay buffer containing 0.5 mM IBMX.
-
Determine cell density and adjust to 2,000-5,000 cells per 5 µL.[5]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO, followed by dilution in assay buffer to the desired final concentrations (final DMSO concentration ≤ 0.5%).
-
Prepare solutions of a reference agonist and 10 µM Forskolin as positive controls.
-
-
Assay Execution:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the diluted test compound, controls, or vehicle to the respective wells.
-
Incubate the plate for 30-60 minutes at room temperature.[5]
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Add 5 µL of the cAMP-d2 reagent mix, followed by 5 µL of the anti-cAMP-cryptate reagent mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio and normalize the data.
-
Plot the dose-response curve and determine the EC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a critical in vivo assay to evaluate the effect of a GPR119 agonist on glucose disposal in a physiological setting.[6]
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Test compound.
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
Glucose solution (20% in sterile water).
-
Glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Acclimatization and Fasting:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.[1]
-
-
Compound Administration:
-
Record the body weight of each mouse.
-
Administer the test compound or vehicle orally by gavage at a defined dose (e.g., 10 mg/kg). The administration volume is typically 5-10 mL/kg.
-
-
Glucose Challenge:
-
At 30-60 minutes post-compound administration, take a baseline blood glucose reading (t=0) from the tail vein.
-
Administer a glucose solution (1.5-2 g/kg) orally by gavage.[6]
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[1]
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes.
-
The efficacy of the compound is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.
-
Data Presentation and Interpretation
The data generated from the in vitro and in vivo assays should be presented clearly to allow for robust interpretation and comparison of different compounds.
Table 1: In Vitro Potency of Representative 1H-pyrazolo[3,4-c]pyridine GPR119 Agonists
| Compound ID | hGPR119 EC₅₀ (nM) |
| Compound A | 5.2 |
| Compound B | 15.8 |
| Compound C | 1.9 |
| Reference Agonist | 10.5 |
Table 2: In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT)
| Treatment (10 mg/kg, p.o.) | Glucose AUC₀₋₁₂₀ min (mg·min/dL) | % Reduction in AUC vs. Vehicle |
| Vehicle | 25000 ± 1500 | - |
| Compound C | 17500 ± 1200 | 30% |
| Reference Agonist | 18750 ± 1350 | 25% |
Conclusion
The 1H-pyrazolo[3,4-c]pyridine scaffold represents a promising starting point for the development of novel and potent GPR119 agonists. The synthetic protocols and biological evaluation methods detailed in this guide provide a robust framework for researchers to synthesize, characterize, and advance these compounds in the drug discovery pipeline for type 2 diabetes. Careful execution of these protocols and thorough data analysis are paramount to identifying lead candidates with optimal therapeutic potential.
References
- 1. research-support.uq.edu.au [research-support.uq.edu.au]
- 2. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for the 1H-Pyrazolo[3,4-c]pyridine Scaffold in Kinase Inhibitor Design
For: Researchers, scientists, and drug development professionals.
Introduction: The 1H-Pyrazolo[3,4-c]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. Within the vast chemical space of potential inhibitors, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to mimic the purine core of ATP and form key interactions within the kinase ATP-binding site. The 1H-pyrazolo[3,4-c]pyridine scaffold is one such promising framework.[1][2][3]
This guide provides an in-depth exploration of the 1H-pyrazolo[3,4-c]pyridine scaffold for the design and development of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its elaboration, and offer step-by-step instructions for the biochemical and cellular characterization of inhibitors derived from this scaffold.
Scientific Rationale: Why Choose the 1H-Pyrazolo[3,4-c]pyridine Scaffold?
The utility of the 1H-pyrazolo[3,4-c]pyridine core in kinase inhibitor design is rooted in its structural and electronic properties, which make it an excellent bioisostere of adenine.
-
Structural Mimicry of Adenine: The fused pyrazole and pyridine rings of the scaffold create a bicyclic system that spatially resembles the purine ring of ATP. This allows it to fit snugly into the ATP binding pocket of many kinases.
-
Key Hydrogen Bonding Interactions: The nitrogen atoms within the pyrazole and pyridine rings can act as hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase, a key determinant of inhibitor binding.
-
Vectors for Chemical Diversification: The scaffold presents multiple positions (the nitrogen and carbon atoms of both rings) that can be readily functionalized. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies for 1H-Pyrazolo[3,4-c]pyridine Analogs
The synthesis of substituted 1H-pyrazolo[3,4-c]pyridines typically begins with the construction of a suitably functionalized 5-aminopyrazole precursor. This precursor can then be cyclized with a three-carbon component to form the fused pyridine ring. Subsequent modifications are often achieved through modern cross-coupling methodologies.
Protocol 1: Synthesis of a Halogenated 1H-Pyrazolo[3,4-c]pyridine Intermediate
This protocol describes a general method for the synthesis of a halogenated 1H-pyrazolo[3,4-c]pyridine, which serves as a versatile intermediate for further diversification via cross-coupling reactions.
Materials:
-
Substituted 5-aminopyrazole
-
Malononitrile
-
Sodium ethoxide
-
Ethanol
-
N-Halosuccinimide (NCS, NBS, or NIS)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Synthesis of the Pyrazolo[3,4-c]pyridin-5-amine Core:
-
In a round-bottom flask, dissolve the substituted 5-aminopyrazole (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a solution of sodium ethoxide (2 equivalents) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the 5-amino-1H-pyrazolo[3,4-c]pyridine derivative.
-
-
Halogenation of the Scaffold:
-
Dissolve the 5-amino-1H-pyrazolo[3,4-c]pyridine derivative (1 equivalent) in DMF.
-
Add the N-halosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired halogenated 1H-pyrazolo[3,4-c]pyridine intermediate.
-
Protocol 2: Diversification via Suzuki and Buchwald-Hartwig Cross-Coupling Reactions
The halogenated intermediate can be further functionalized using palladium-catalyzed cross-coupling reactions to introduce a variety of substituents, enabling the exploration of structure-activity relationships (SAR).
A. Suzuki Coupling for C-C Bond Formation
Materials:
-
Halogenated 1H-pyrazolo[3,4-c]pyridine intermediate
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
General Procedure:
-
To an oven-dried reaction vessel, add the halogenated 1H-pyrazolo[3,4-c]pyridine (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
B. Buchwald-Hartwig Amination for C-N Bond Formation
Materials:
-
Halogenated 1H-pyrazolo[3,4-c]pyridine intermediate
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos or JohnPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
General Procedure:
-
In a glovebox or under an inert atmosphere, combine the halogenated 1H-pyrazolo[3,4-c]pyridine (1 equivalent), the amine (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), the phosphine ligand, and the base (1.5-2.5 equivalents) in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the required temperature (typically 80-110 °C) until the starting material is consumed.
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the desired amine product by column chromatography.[8][9][10][11][12]
Biochemical Characterization of 1H-Pyrazolo[3,4-c]pyridine-Based Inhibitors
Once a library of compounds has been synthesized, their inhibitory activity against the target kinase(s) must be determined. Below are protocols for two commonly used in vitro kinase assays.
Protocol 3: Determination of IC₅₀ using the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Synthesized 1H-pyrazolo[3,4-c]pyridine inhibitors
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.
-
Kinase Reaction Setup:
-
Prepare a kinase reaction buffer containing the kinase, substrate, and ATP at their optimal concentrations.
-
In the assay plate, add a small volume of the diluted inhibitor or DMSO (for control wells).
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mix to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 4: Kinase Binding Affinity Determination using the LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay. It measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.
Materials:
-
LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Purified, tagged recombinant kinase
-
Synthesized inhibitors
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, antibody, and tracer in the provided kinase buffer at the recommended concentrations.
-
Assay Setup:
-
Add the serially diluted inhibitor or DMSO to the assay plate.
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Characterization of Kinase Inhibitors
Demonstrating that an inhibitor is active in a cellular context is a critical step in the drug discovery process.
Protocol 5: Assessing Target Engagement in Cells via Western Blotting
This protocol allows for the evaluation of an inhibitor's ability to modulate the phosphorylation of a downstream substrate of the target kinase within a cellular environment.
Materials:
-
Relevant cell line expressing the target kinase
-
Cell culture medium and supplements
-
Synthesized 1H-pyrazolo[3,4-c]pyridine inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the downstream substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the inhibitor or DMSO for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Application Focus: Targeting Key Kinase Families with the 1H-Pyrazolo[3,4-c]pyridine Scaffold
The versatility of the 1H-pyrazolo[3,4-c]pyridine scaffold allows for its application in targeting various kinase families implicated in disease. Based on the success of the closely related pyrazolopyrimidine scaffold, promising targets include:
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition is a validated anti-cancer strategy. Pyrazolopyrimidine-based inhibitors of Aurora kinases have shown significant promise.[13][14][15][16]
-
Janus Kinases (JAKs): JAKs are non-receptor tyrosine kinases that mediate signaling by numerous cytokines and growth factors, playing a crucial role in inflammation and immunity. Several approved drugs targeting the JAK-STAT pathway are based on related heterocyclic scaffolds.[17][18]
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including proliferation, differentiation, and motility. Dysregulation of SFKs is common in many cancers. Pyrazolopyrimidine-based Src inhibitors have been developed.[19][20][21]
Visualizing the Path Forward: Diagrams for Clarity
To aid in the conceptualization of the design and evaluation process, the following diagrams illustrate key aspects of working with the 1H-pyrazolo[3,4-c]pyridine scaffold.
Caption: Synthetic and evaluation workflow for 1H-pyrazolo[3,4-c]pyridine inhibitors.
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
Conclusion and Future Perspectives
The 1H-pyrazolo[3,4-c]pyridine scaffold represents a highly attractive starting point for the design of novel kinase inhibitors. Its favorable structural and chemical properties, coupled with well-established synthetic methodologies for its diversification, provide a robust platform for generating potent and selective inhibitors against a range of kinase targets. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery endeavors. Future work in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms and the exploration of this scaffold for targeting novel kinases with therapeutic potential.
References
-
PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Shen, L., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Retrieved from [Link]
-
O'Malley, D. P., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Zhang, T., et al. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. Bioorganic Chemistry. Retrieved from [Link]
-
Le Brazidec, M., et al. (2012). Synthesis, SAR and biological evaluation of 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidines as dual inhibitors of Aurora kinases and CDK1. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Kumar, A., & Aggarwal, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Kumar, A., & Aggarwal, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
O'Malley, D. P., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Al-Tel, T. H. (2011). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Cerezo-Gálvez, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]
-
Borra, S., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organic Letters. Retrieved from [Link]
-
Wang, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Foote, K. M., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Knez, D., et al. (2021). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. International Journal of Molecular Sciences. Retrieved from [Link]
-
Foloppe, N., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Majumder, S., & Chatani, N. (2014). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Tetrahedron Letters. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
El-Gohary, N. S., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Deadman, J. J., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]
-
Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cerezo-Gálvez, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]
-
Shen, L., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Retrieved from [Link]
-
Dander, J. E., & Garg, N. K. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Al-Salama, Z. T., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. Retrieved from [Link]
Sources
- 1. 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis, SAR and biological evaluation of 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidines as dual inhibitors of Aurora kinases and CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Pyridazinone and Pyrazolo[1,5-]pyridine Inhibitors of C-Terminal Src Kinase. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 21. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo | MDPI [mdpi.com]
The Strategic Application of 1H-Pyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery: A Guide for Researchers
Introduction: The Rise of Privileged Scaffolds in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1] This approach, which utilizes small, low-complexity molecules (fragments) to probe a biological target's binding sites, offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] Central to the success of FBDD is the selection of the core chemical scaffold for the fragment library. An ideal scaffold should be synthetically tractable, possess versatile vectors for chemical elaboration, and exhibit favorable physicochemical properties.
The 1H-pyrazolo[3,4-c]pyridine core has emerged as a particularly attractive scaffold for FBDD. Its structural similarity to purine makes it a compelling starting point for targeting a wide array of proteins, such as kinases and G-protein coupled receptors (GPCRs), that have purine-binding pockets.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the 1H-pyrazolo[3,4-c]pyridine scaffold in FBDD campaigns, from fragment library design to hit-to-lead optimization.
Part 1: Designing and Synthesizing a High-Quality 1H-Pyrazolo[3,4-c]pyridine Fragment Library
The foundation of a successful FBDD campaign is a well-designed fragment library. For the 1H-pyrazolo[3,4-c]pyridine scaffold, the goal is to create a diverse set of fragments that explore a range of chemical space while maintaining the core principles of FBDD (e.g., the "Rule of Three").
Core Principles of Library Design
A 1H-pyrazolo[3,4-c]pyridine fragment library should be designed with the following principles in mind:
-
Vectorial Diversity: The synthetic strategy should allow for the selective introduction of substituents at multiple positions of the scaffold, creating clear "growth vectors" for future optimization.[2]
-
Physicochemical Properties: Fragments should adhere to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3) to ensure adequate solubility and higher chances of forming high-quality interactions.
-
3D Shape Diversity: Incorporation of sp3-rich substituents can enhance the three-dimensional character of the fragments, increasing the probability of unique and specific interactions with the target protein.
-
Synthetic Tractability: The chosen synthetic routes should be robust and amenable to parallel synthesis to efficiently generate a diverse library.
Synthetic Strategy: Vectorial Functionalization
A key advantage of the 1H-pyrazolo[3,4-c]pyridine scaffold is its amenability to selective functionalization at multiple positions. A robust strategy begins with the synthesis of a versatile intermediate, such as a 5-halo-1H-pyrazolo[3,4-c]pyridine, which can then be elaborated along different vectors.[2]
Key Functionalization Vectors:
-
N-1 and N-2 Positions: These positions can be selectively accessed through carefully chosen protection and alkylation strategies. This allows for the introduction of various substituents that can probe different regions of a binding pocket.[2]
-
C-3 Position: This position is readily functionalized via tandem borylation and Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl groups.[2]
-
C-5 Position: The halogen at this position serves as a handle for palladium-catalyzed reactions like Buchwald-Hartwig amination, allowing for the installation of diverse amino substituents.[2]
-
C-7 Position: Selective metalation with reagents like TMPMgCl·LiCl, followed by reaction with electrophiles or transmetalation for Negishi cross-coupling, provides a route to functionalize this position.[2]
Protocol 1: Synthesis of a 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold
This protocol is adapted from established synthetic routes.[2][4]
-
Step 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine.
-
React commercially available starting materials under appropriate conditions (e.g., cyclization reactions) to form the pyrazolopyridine core.
-
Introduce a chlorine atom at the 5-position using a suitable chlorinating agent.
-
-
Step 2: Synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine.
-
Similarly, utilize a brominating agent to install a bromine atom at the 5-position, providing an alternative handle for cross-coupling reactions.
-
-
Purification and Characterization:
-
Purify the resulting halo-pyrazolopyridine scaffolds using column chromatography.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 2: Biophysical Screening of the Fragment Library
Once the fragment library is synthesized and characterized, the next step is to screen it against the target protein to identify binders ("hits"). Biophysical techniques are essential for detecting the weak interactions typical of fragments.[5] The two most commonly employed primary screening techniques are Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR).
Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects changes in refractive index upon binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor chip. It is a high-throughput method that provides information on binding affinity and kinetics.[6][7]
Protocol 2: SPR-Based Fragment Screening
-
Immobilization of the Target Protein:
-
Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) using amine coupling. Aim for a high immobilization level to maximize the signal for small fragment binding.
-
Include a reference flow cell (mock-coupled or with an unrelated protein) to subtract non-specific binding and bulk refractive index effects.
-
-
Preparation of Fragment Solutions:
-
Prepare stock solutions of the 1H-pyrazolo[3,4-c]pyridine fragments in 100% DMSO.
-
Dilute the fragments into the running buffer to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is matched between the running buffer and the fragment solutions (typically 1-5%).
-
-
Screening:
-
Inject the fragment solutions over the target and reference flow cells.
-
Monitor the binding response in real-time. A response significantly above the noise level in the target flow cell compared to the reference flow cell indicates a potential hit.
-
-
Data Analysis:
-
Subtract the reference channel data from the target channel data.
-
Identify hits based on a predefined response threshold.
-
| Parameter | Recommended Value/Consideration | Rationale |
| Screening Concentration | 100-500 µM | Sufficiently high to detect weak binders (mM to high µM affinity). |
| DMSO Concentration | 1-5% (matched) | Balances fragment solubility with potential for protein denaturation. Matching is critical to minimize bulk effects. |
| Flow Rate | 30-100 µL/min | A higher flow rate can minimize mass transport limitation effects. |
| Contact Time | 30-60 s | Sufficient time for binding to approach steady state for most fragments. |
| Dissociation Time | 60-180 s | Allows for the observation of the dissociation phase to assess binding kinetics qualitatively. |
Primary Screening using Nuclear Magnetic Resonance (NMR)
NMR-based screening is a powerful method that can detect weak binding events and provide structural information about the binding site.[8][9] Ligand-observed methods like Saturation Transfer Difference (STD) NMR and WaterLOGSY are commonly used for primary screening as they do not require isotopic labeling of the protein.
Protocol 3: NMR-Based Fragment Screening (STD-NMR)
-
Sample Preparation:
-
Prepare a solution of the target protein in a suitable deuterated buffer.
-
Prepare cocktails of 5-10 fragments from the 1H-pyrazolo[3,4-c]pyridine library.
-
Add the fragment cocktail to the protein solution. The final protein concentration is typically 10-50 µM, and each fragment is at 100-200 µM.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum as a reference.
-
Acquire an STD-NMR spectrum with on-resonance saturation of the protein signals.
-
Acquire a reference off-resonance spectrum.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Fragments that bind to the protein will receive saturation transfer and show signals in the STD spectrum.
-
Deconvolution of hit cocktails is necessary to identify the specific binder(s).
-
Part 3: Hit Validation and Structure-Guided Optimization
Once initial hits are identified, they must be validated to eliminate false positives and then characterized to understand their binding mode. This information is crucial for the subsequent hit-to-lead optimization phase.
Hit Validation
-
Orthogonal Assays: Hits from the primary screen should be confirmed using an alternative biophysical method. For example, if the primary screen was SPR, hits can be validated using NMR, Isothermal Titration Calorimetry (ITC), or Differential Scanning Fluorimetry (DSF).
-
Dose-Response and Affinity Determination: The binding affinity (KD) of the validated hits should be determined accurately. This is typically done using the same technique as the primary screen (e.g., SPR) but with a titration of the fragment concentration.
Structural Characterization
X-ray crystallography is the gold standard for elucidating the binding mode of a fragment.[1] Soaking the fragment into crystals of the target protein can reveal the precise interactions between the fragment and the protein, providing a structural blueprint for optimization.
Hit-to-Lead Optimization: A Structure-Guided Approach
The goal of hit-to-lead optimization is to evolve a low-affinity fragment hit into a high-affinity, selective, and drug-like lead compound. This is an iterative process guided by structural information and medicinal chemistry expertise.
Strategies for Optimizing 1H-Pyrazolo[3,4-c]pyridine Hits:
-
Fragment Growing: This involves adding chemical functionality to the fragment to make additional favorable interactions with the protein. The vectorial functionalization handles designed into the library are critical here. For example, if the X-ray structure shows that the C-7 position of the pyrazolopyridine core is pointing towards a hydrophobic pocket, a library of analogs with different hydrophobic groups at C-7 can be synthesized and tested.
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, more potent molecule.
-
Fragment Merging: If multiple fragments with overlapping binding modes are identified, a new compound can be designed that incorporates the key features of each.
The iterative cycle of design, synthesis, and testing, informed by structural biology, is key to successfully transforming a 1H-pyrazolo[3,4-c]pyridine fragment into a potent lead compound.
Conclusion
The 1H-pyrazolo[3,4-c]pyridine scaffold represents a highly valuable starting point for fragment-based drug discovery. Its synthetic accessibility and the potential for vectorial functionalization allow for the creation of diverse and high-quality fragment libraries. By combining robust synthetic strategies with state-of-the-art biophysical screening techniques and structure-guided optimization, researchers can effectively leverage the potential of this privileged scaffold to discover novel therapeutics for a wide range of diseases.
References
-
Title: In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders Source: PubMed URL: [Link]
-
Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Publishing URL: [Link]
-
Title: Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists Source: PubMed URL: [Link]
-
Title: Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery Source: National Institutes of Health URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]
-
Title: Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity Source: ResearchGate URL: [Link]
-
Title: Screening and analysis of fragments using Biacore systems Source: Cytiva URL: [Link]
-
Title: Multiplexed experimental strategies for fragment library screening using SPR biosensors Source: SpringerLink URL: [Link]
-
Title: Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System Source: Bio-Rad URL: [Link]
-
Title: Protocol to perform fragment screening using NMR spectroscopy Source: National Institutes of Health URL: [Link]
-
Title: Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: ACS Publications URL: [Link]
-
Title: 1H-Pyrazolo[3,4-c]pyridine 1; the heterocyclic scaffold chosen for... Source: ResearchGate URL: [Link]
-
Title: Fragment Screening by NMR Source: Springer Nature Experiments URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research Source: MDPI URL: [Link]
-
Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: National Institutes of Health URL: [Link]
Sources
- 1. iris.cnr.it [iris.cnr.it]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dau.url.edu [dau.url.edu]
- 5. In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment Screening by NMR | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Optimizing Suzuki-Miyaura reaction conditions for pyrazolopyridines
An Application Scientist's Guide to Suzuki-Miyaura Reactions for Pyrazolopyridine Scaffolds
Welcome to the Technical Support Center for drug discovery and development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the synthesis of functionalized pyrazolopyridines. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.
Pyrazolopyridine cores are privileged scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents. The Suzuki-Miyaura reaction is a cornerstone method for their elaboration due to its broad functional group tolerance and reliability.[1][2] However, the nitrogen-rich, electron-deficient nature of these heterocycles can introduce specific challenges, such as catalyst inhibition, low reactivity, and competing side reactions.[3][4][5] This guide is structured to address these issues head-on.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted as a direct Q&A to address the most common issues encountered during the coupling of pyrazolopyridines.
Question 1: My reaction shows low to no conversion of the pyrazolopyridine halide. What are the most likely causes and how do I fix it?
This is the most frequent issue and usually points to a problem with one of the core reaction components or the overall reaction environment. Let's break down the potential culprits.
-
Cause A: Inefficient Catalyst System (Palladium Source & Ligand)
-
The "Why": The catalytic cycle for Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6] For electron-deficient and sterically hindered substrates like many pyrazolopyridines, the oxidative addition of the Pd(0) species into the carbon-halogen bond is often the rate-limiting step.[1] Furthermore, the Lewis basic nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium center, potentially inhibiting catalysis.[4][7] Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
The Solution: Employing electron-rich and bulky phosphine ligands is critical. These ligands accelerate both the oxidative addition and the final reductive elimination step, leading to faster catalyst turnover. Buchwald and co-workers have developed a portfolio of highly effective ligands for challenging substrates.[8][9]
-
Recommended Ligands: Start with ligands like SPhos or XPhos . They have demonstrated exceptional performance for heteroaryl couplings.[8][9]
-
Pre-catalysts: Using palladium "pre-catalysts" (e.g., XPhos Pd G2/G3) is highly recommended.[4][8] These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) catalyst in situ, ensuring reproducibility.[8]
-
-
-
Cause B: Suboptimal Base Selection
-
The "Why": The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[6][10] The base activates the boronic acid by forming a more nucleophilic "ate" complex.[10] However, for substrates with sensitive functional groups or acidic N-H protons (as found in some pyrazolopyridine tautomers), a base that is too strong can lead to decomposition or side reactions.[3][11]
-
The Solution: A screening of bases is often necessary.
-
Good Starting Point: Anhydrous potassium phosphate (K₃PO₄) is an excellent first choice for many heteroaromatic couplings, providing a good balance of reactivity and mildness.[3][8]
-
Alternative Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also widely used.[8][12] In some cases, fluoride bases (e.g., KF, CsF) can be effective, particularly for couplings of aryl chlorides.[8]
-
-
-
Cause C: Poor Quality or Unstable Boronic Acid/Ester
-
The "Why": Boronic acids, especially heteroaryl boronic acids, are susceptible to a major side reaction called protodeboronation , where the C-B bond is cleaved by a proton source (like water) to return the corresponding arene.[7][13][14] This depletes your nucleophilic partner and halts the reaction.
-
The Solution:
-
Use High-Purity Reagents: Always use fresh, high-purity boronic acids.[15] Purity directly impacts the success of the coupling.[15]
-
Switch to Boronate Esters: Boronate esters, such as pinacol esters (R-B(pin)), are significantly more stable towards protodeboronation and are often crystalline, easy-to-handle solids.[13][16] They are an excellent alternative if you suspect your boronic acid is degrading.
-
Anhydrous Conditions: Minimizing water can suppress protodeboronation.[14] Consider using an anhydrous base (like K₃PO₄) and dry solvents.
-
-
-
Cause D: Oxygen Contamination
-
The "Why": The active Pd(0) catalyst is highly sensitive to oxygen and will be readily oxidized to inactive Pd(II) species, killing the catalytic cycle.[11][17]
-
The Solution: Rigorous exclusion of oxygen is non-negotiable.
-
Degas Solvents: Solvents must be thoroughly degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using a series of freeze-pump-thaw cycles.[12][18]
-
Inert Atmosphere: The reaction vessel must be purged of air by evacuating and backfilling with an inert gas (repeat 3x).[11][14] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Question 2: I am observing significant side products, such as homocoupled boronic acid and dehalogenated pyrazolopyridine. How can I minimize these?
-
The "Why":
-
Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Dehalogenation (replacement of Br, Cl, or I with H) of your pyrazolopyridine starting material is a reductive side reaction. It can be particularly problematic for electron-rich heterocycles and can be promoted by certain catalyst systems or impurities in the reaction mixture. In some cases, the desired product can also be dehalogenated if it contains another halide.
-
-
The Solution:
-
For Homocoupling: The primary solution is rigorous deoxygenation of your reaction mixture, as detailed above.[12] Sometimes, lowering the catalyst loading or temperature can also help.
-
For Dehalogenation: This can be more challenging to solve.
-
Screen Ligands: The choice of ligand can have a significant impact. If you see dehalogenation with a very electron-rich ligand like SPhos, consider trying a slightly less donating one like XPhos or even P(tBu)₃.
-
Use Microwave Irradiation: For some pyrazolopyrimidine systems, microwave-assisted heating has been shown to provide rapid reaction times, which can minimize the formation of debrominated byproducts.[4][19]
-
Check Your Base: Ensure the base is not contaminated with reducing impurities.
-
-
Frequently Asked Questions (FAQs)
-
Q: Which palladium catalyst and ligand is the best starting point for a novel pyrazolopyridine?
-
Q: Should I use a boronic acid or a boronate ester?
-
Q: My pyrazolopyridine has a free N-H group. Do I need to protect it?
-
A: Not necessarily. Modern catalyst systems have shown remarkable success in coupling unprotected N-H containing heterocycles, including pyrazoles and indazoles.[3][5][20] The acidic N-H can sometimes interfere, but protection/deprotection adds steps to your synthesis. It is highly recommended to first attempt the coupling on the unprotected heterocycle using mild conditions (e.g., K₃PO₄ base).[3] If the reaction fails, then consider N-protection (e.g., with a BOC or SEM group).
-
-
Q: Can I use a chloro-pyrazolopyridine? They are often cheaper.
-
A: Yes, but it is more challenging. The C-Cl bond is stronger than C-Br or C-I, making the oxidative addition step more difficult.[21] To couple chloro-heterocycles, you must use a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand like SPhos or an N-heterocyclic carbene (NHC) ligand.[8][9][22]
-
Data Presentation: Recommended Starting Conditions
The following table provides validated starting points for optimizing your reaction.
| Parameter | Condition for Bromo/Iodo-Pyrazolopyridine | Condition for Chloro-Pyrazolopyridine | Rationale & Reference |
| Pd Pre-catalyst | XPhos Pd G3 or SPhos Pd G3 | SPhos Pd G3 or [Pd(IPr)(cin)]Cl | Modern pre-catalysts ensure efficient generation of active Pd(0).[8] NHC-based catalysts are excellent for C-Cl activation.[22] |
| Catalyst Loading | 1 - 3 mol% | 2 - 5 mol% | Higher loading is often needed for less reactive chlorides.[23] |
| Ligand | (Included in pre-catalyst) | (Included in pre-catalyst) | Bulky, electron-donating ligands are essential.[9][24] |
| Base | K₃PO₄ (2-3 equiv.) | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is a mild and effective base for N-heterocycles.[3][8] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or THF | 1,4-Dioxane or Toluene | Aprotic polar solvents are generally effective. Water can aid in dissolving the base.[25] |
| Temperature | 80 - 110 °C | 100 - 120 °C | Higher temperatures are required to activate the C-Cl bond. |
| Boron Reagent | Boronic Acid (1.2-1.5 equiv.) or Pinacol Ester (1.2-1.5 equiv.) | Pinacol Boronate Ester (1.5 equiv.) | Esters provide greater stability, which is beneficial in the harsher conditions needed for chlorides.[13] |
Visualizations: Key Concepts and Workflows
The Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Pyrazolopyridine
-
Materials:
-
Bromo-pyrazolopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-pyrazolopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. [14] 3. Under a positive pressure of argon, add the anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Bubble argon through the stirred solution for 10-15 minutes to ensure the solvent is fully deoxygenated.
-
Briefly remove the septum and quickly add the XPhos Pd G3 catalyst (0.02 mmol) to the flask against a positive flow of argon. Reseal the flask immediately.
-
Heat the reaction mixture to 90-100 °C in a preheated oil bath and stir vigorously for the specified duration (monitor by TLC or LC-MS, typically 4-18 hours). [1] 7. Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [1][14] 9. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
-
References
- Vertex AI Search. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids.
- BenchChem. (n.d.). The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development.
- ResearchGate. (n.d.). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Request PDF.
- PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling in Synthetic Methods in Drug Discovery: Volume 1.
- Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- ACS Publications. (n.d.). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- BenchChem. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters.
- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Journal of the American Chemical Society. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- YouTube. (n.d.). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Journal of the American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.
- NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- ChemRxiv. (n.d.). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 21. wwjmrd.com [wwjmrd.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of N-Heterocycles
Welcome to the technical support center for the Buchwald-Hartwig amination of N-heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve yields and troubleshoot this powerful yet often challenging C-N cross-coupling reaction. The unique electronic properties and coordinating nature of N-heterocycles present specific hurdles that require careful consideration of reaction parameters.[1] This resource provides in-depth, experience-driven advice to help you navigate these complexities and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive from researchers working with this transformation.
Q1: Why is my Buchwald-Hartwig reaction with an N-heterocycle failing or giving low yields?
Low or no conversion is a frequent issue, often stemming from the electronically deficient nature of many heterocyclic substrates or their ability to act as ligands for the palladium catalyst, leading to catalyst deactivation.[1] Key factors to investigate immediately are the choice of ligand, base, solvent, and the integrity of your catalyst system under strictly inert conditions.[2]
Q2: What is the most critical component for a successful Buchwald-Hartwig amination of an N-heterocycle?
While all components are important, the ligand is arguably the most critical factor for success.[3] Bulky, electron-rich phosphine ligands are often necessary to facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle involving N-heterocycles.[2][4]
Q3: I'm seeing a lot of hydrodehalogenation of my starting material. What causes this and how can I prevent it?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[2] It often occurs when the desired reductive elimination is slow, allowing for competing pathways such as β-hydride elimination from the amine or reaction with trace amounts of water.[2][5] To minimize this, ensure strictly anhydrous conditions, consider using a slight excess of the amine, and optimize your ligand and base combination to favor the desired coupling.[2]
Q4: Can I use aryl chlorides as coupling partners for N-heterocycles?
Yes, but they are significantly more challenging than bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[2][6] Success with aryl chlorides almost always requires the use of sterically hindered, electron-rich ligands (e.g., biarylphosphines) and often higher reaction temperatures.[2][7]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting your reactions.
Problem 1: Low to No Conversion
Q: I've set up my reaction with a chloropyridine and see little to no product formation. What should I investigate first?
A: Low conversion with less reactive electrophiles like chloropyridines is common.[2] The oxidative addition of the C-Cl bond to the Pd(0) complex is typically the rate-limiting step.[2] Here’s a systematic approach to troubleshooting:
-
Evaluate Your Catalyst System:
-
Palladium Source: If you are using Pd(OAc)₂, it can be unreliable in forming the active Pd(0) species.[6] Consider switching to a pre-catalyst, such as a G3 or G4 palladacycle, which generates the active catalyst more cleanly and efficiently.[2]
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective for chloropyridines.[2] You need bulky, electron-rich phosphine ligands to activate the C-Cl bond. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) are excellent starting points.[1][2] N-heterocyclic carbene (NHC) ligands have also shown great promise.[8][9][10]
-
-
Optimize Reaction Conditions:
-
Temperature: These reactions often require higher temperatures, typically in the 80-110 °C range, to drive the oxidative addition.[2]
-
Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate your Pd(0) catalyst. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.[2]
-
Solvent Purity: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[2][11] Water can lead to catalyst decomposition and promote hydrodehalogenation.[2]
-
-
Re-evaluate Your Base:
-
Base Strength: A strong, non-nucleophilic base is usually required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2]
-
Base Sensitivity: If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used. However, this will likely necessitate a more active catalyst system and potentially higher temperatures to achieve good conversion.[2][12]
-
Problem 2: Side Product Formation
Q: My main side product is the hydrodehalogenated starting material. How can I suppress this?
A: This is a classic problem in Buchwald-Hartwig chemistry. Here are the key factors to address:
-
Water Contamination: The most common culprit is trace water in your reaction. Ensure all glassware is oven-dried, and all reagents and solvents are scrupulously anhydrous.[2]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N coupling over competing pathways.[2]
-
Ligand and Base Choice: The combination of ligand and base can influence the relative rates of reductive elimination versus side reactions. If hydrodehalogenation is a major issue, screening different ligands and bases is recommended.
Q: I'm attempting a coupling with a pyrazole and I'm getting a C-O coupled product from my alcohol solvent. How is this happening and how can I stop it?
A: The formation of C-O bonds is a known competing reaction, especially when using alcohol solvents under Buchwald-Hartwig conditions.[5][13] To prevent this:
-
Switch to a Non-protic Solvent: The easiest solution is to switch to an ethereal solvent like 1,4-dioxane or an aromatic solvent like toluene.[14]
-
Ligand Selection: Certain ligands can suppress this side reaction. For example, Xantphos has been shown to be effective in preventing C-O coupling when using ethanol as a solvent for the amination of pyrazole amides.[13]
Problem 3: Catalyst Deactivation/Poisoning
Q: My reaction starts but then stalls. What could be deactivating my catalyst?
A: Catalyst deactivation is a significant challenge, especially with N-heterocycles.
-
Substrate Coordination: The nitrogen atom of your heterocycle can coordinate to the palladium center, inhibiting its catalytic activity. This is particularly problematic for electron-rich heterocycles.[1] Using bulky ligands can help prevent this inhibitory binding.
-
Catalyst Agglomeration: At higher temperatures, the active Pd(0) species can agglomerate into inactive palladium nanoparticles, effectively removing it from the catalytic cycle.[15] The choice of ligand is crucial to stabilize the active monomeric palladium species.
-
Impure Reagents: Impurities in your reagents or solvents can act as catalyst poisons.[16] Always use high-purity reagents and solvents.
Visualizing the Process
Understanding the underlying mechanisms and workflows can significantly aid in troubleshooting.
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][17]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
When a reaction fails, a systematic approach is key.
Caption: A systematic workflow for troubleshooting low yields.
Data-Driven Recommendations
The choice of ligand and base is highly substrate-dependent. The following tables provide a general guide for common N-heterocyclic cores.
Table 1: Ligand Selection Guide for N-Heterocycles
| Ligand Class | Examples | Best For... | Key Advantages |
| Bulky Biarylphosphines | RuPhos, BrettPhos, XPhos | Challenging substrates, including aryl chlorides and electron-deficient heterocycles.[7] | High activity, promotes fast reductive elimination, reduces catalyst deactivation.[5] |
| Ferrocene-Based | Josiphos-type ligands | A broad range of heteroaryl chlorides and primary amines.[7] | High turnover numbers and good functional group compatibility.[7] |
| Chelating Bisphosphines | Xantphos, BINAP | Suppressing side reactions like C-O coupling in alcohol solvents.[13] | Forms stable complexes, can offer unique selectivity.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Aryl chlorides and sterically hindered substrates, often under milder conditions.[18] | Strong σ-donors, highly active, and robust. |
Table 2: Base Selection Guide
| Base | pKa of Conjugate Acid | Common Use Cases | Advantages & Disadvantages |
| Sodium tert-butoxide (NaOtBu) | ~19 | General purpose, highly effective for most systems.[14] | Advantage: Promotes high reaction rates.[12] Disadvantage: Incompatible with base-sensitive functional groups (e.g., esters).[12] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Substrates with protic functional groups; low-temperature aminations.[12] | Advantage: High functional group tolerance.[12] Disadvantage: Air-sensitive solid.[12] |
| Cesium Carbonate (Cs₂CO₃) | ~10 | Base-sensitive substrates. | Advantage: Excellent functional group tolerance, good solubility.[14] Disadvantage: More expensive, can be difficult to stir on a large scale.[12] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Economical choice for base-sensitive substrates, often used with amides. | Advantage: Excellent functional group tolerance, inexpensive.[12] Disadvantage: May require higher catalyst loadings and longer reaction times.[12] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Heteroaryl Bromide
This protocol is a starting point and should be optimized for your specific substrates.
-
Preparation:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the heteroaryl bromide (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Seal the tube with a septum.
-
-
Reaction Setup:
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Through the septum, add the amine (1.2 mmol, 1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene, 2 mL).
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
-
Monitoring and Workup:
-
Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews. Available at: [Link]
-
An easily available N-heterocyclic carbene–palladium(II) catalyst for Buchwald–Hartwig amination of aryl chlorides | Request PDF. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis - MDPI. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination... - ResearchGate. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Nanoparticles poison single-atom cross coupling catalyst | Research - Chemistry World. Available at: [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
-
Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Nanoparticles poison single-atom cross coupling catalyst | Research | Chemistry World [chemistryworld.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of substituted pyrazolopyridines
Welcome to the technical support center for the synthesis of substituted pyrazolopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of nitrogen-containing heterocycles. Pyrazolopyridines are privileged scaffolds in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] However, their synthesis is often plagued by challenges, most notably the formation of undesired side products that complicate purification and reduce yields.
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the mechanistic origins of common side products and offer field-proven strategies to mitigate their formation, ensuring the scientific integrity and success of your experiments.
General Troubleshooting Workflow
Before diving into specific issues, it's crucial to have a systematic approach to troubleshooting. When an unexpected result occurs, resist the urge to simply repeat the reaction. Instead, follow a logical diagnostic workflow to identify the root cause and implement a targeted solution.
Caption: A general workflow for identifying and resolving side product formation.
Section 1: Cyclocondensation Reactions & Regioisomerism
The most common route to the pyrazolopyridine core involves the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl or equivalent biselectrophile.[3][4] A primary challenge in this approach is controlling which nitrogen atom of the pyrazole ring participates in the cyclization, leading to mixtures of regioisomers.
Q1: My reaction between 3-amino-5-methylpyrazole and benzoylacetone is giving a mixture of two isomers. How can I control the regioselectivity?
This is a classic and frequently encountered problem. The reaction between an unsymmetrical aminopyrazole and an unsymmetrical 1,3-dicarbonyl can lead to two different pyrazolo[3,4-b]pyridine regioisomers. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[5]
Causality: The reaction proceeds via an initial nucleophilic attack of one of the pyrazole's nitrogen atoms or the exocyclic amino group onto one of the carbonyls, followed by condensation and cyclization.[5] The regioselectivity is determined by the site of this initial attack.
-
Electronic Factors: The relative electrophilicity of the two carbonyl carbons is key. An electron-withdrawing group on the dicarbonyl component will activate the adjacent carbonyl, making it more susceptible to attack.[5]
-
Steric Factors: Bulky substituents on either the pyrazole or the dicarbonyl will favor attack at the less sterically hindered carbonyl group.[5]
-
Reaction Conditions (pH): The pH is often the most critical parameter.
-
Acidic Conditions: Under acidic conditions, the more basic exocyclic amino group is preferentially protonated, reducing its nucleophilicity. This often forces the reaction to proceed through the pyrazole ring nitrogens, leading to one set of isomers.
-
Neutral/Basic Conditions: The exocyclic amino group is a potent nucleophile and will compete with the ring nitrogens, potentially leading to the other regioisomer.
-
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Solvent | Screen polar aprotic (DMF, DMSO) and protic (EtOH, AcOH) solvents. Fluorinated alcohols (TFE, HFIP) have been shown to dramatically increase regioselectivity in some pyrazole syntheses. | Solvent polarity and hydrogen-bonding capability can stabilize different transition states, favoring one pathway over another. |
| Catalyst/pH | For acidic conditions, use catalysts like AcOH, p-TsOH, or ZrCl4.[6] For basic conditions, piperidine or K2CO3 can be employed. | Systematically varying the pH is the most effective way to influence the nucleophilicity of the different nitrogen atoms and control the reaction pathway. |
| Temperature | Start at room temperature and incrementally increase. Monitor by TLC/LC-MS. | Higher temperatures can sometimes overcome the activation barrier for the formation of the thermodynamically more stable isomer, but may also lead to side reactions.[6] |
| Starting Material | If possible, use a symmetrical dicarbonyl or a pyrazole where one ring nitrogen is substituted (e.g., N-phenyl or N-methyl). | This is the most definitive way to avoid regioisomerism by removing the ambiguity of the reaction sites.[4] |
Step-by-Step Protocol for Optimization:
-
Setup Parallel Reactions: In separate vials, dissolve the 3-amino-5-methylpyrazole and benzoylacetone in the chosen solvent (e.g., start with EtOH).
-
Vary Additives: To respective vials, add: (a) no additive, (b) 0.1 eq piperidine, (c) 1.0 eq acetic acid.
-
Run and Monitor: Stir all reactions at a set temperature (e.g., 60 °C) and monitor every hour by TLC or LC-MS to observe the ratio of the two product spots.
-
Analyze and Scale: Based on the best isomeric ratio, scale up the optimized condition. If separation is still required, flash column chromatography is the most common method.[6]
Section 2: N-Alkylation of the Pyrazolopyridine Core
Once the core is formed, subsequent functionalization, such as N-alkylation, is common. This step introduces its own set of challenges, particularly the formation of N1 vs. N2 isomers.
Q2: I am trying to methylate my 1H-pyrazolo[3,4-d]pyrimidine with methyl iodide and K2CO3, but I'm getting a mixture of N1 and N2 methylated products. How can I achieve selectivity?
This is a common regioselectivity issue arising from the presence of two nucleophilic nitrogen atoms in the pyrazole portion of the fused ring system. The outcome is highly dependent on the reaction conditions, especially the solvent and the nature of the counter-ion.[7]
Causality: After deprotonation by the base, the resulting pyrazolopyrimidine anion has negative charge density distributed across both N1 and N2. The site of alkylation is determined by the accessibility of these atoms to the electrophile (e.g., methyl iodide).
-
Solvent Effects: The choice of solvent plays a crucial role.
-
In polar aprotic solvents like DMSO , the base's cation (e.g., K+) is well-solvated, creating a "solvent-separated ion pair" (SSIP). This leaves the N1 and N2 atoms relatively unencumbered, and alkylation may favor the thermodynamically more stable N1 product.[7]
-
In less polar solvents like THF , a "close ion pair" (CIP) or "tight ion pair" (TIP) forms, where the cation associates strongly with a specific region of the heterocycle. This association can sterically block one nitrogen, directing the alkylating agent to the other. For instance, coordination of a sodium ion (from NaH or NaHMDS) can block the N7 and N1 positions, directing alkylation to N2.[7]
-
Troubleshooting & Optimization:
| Parameter | Recommendation for N1-Selectivity | Recommendation for N2-Selectivity | Rationale |
| Solvent | Anhydrous DMSO or DMF | Anhydrous THF or Dioxane | Controls the ion-pair state of the pyrazolopyrimidine anion, which is the key to directing selectivity.[7] |
| Base | K2CO3, Cs2CO3 | NaH, NaHMDS, LiHMDS | The size and coordination properties of the cation (K+, Cs+ vs. Na+, Li+) influence the structure of the ion pair.[7] |
| Temperature | Room temperature to 60 °C | 0 °C to room temperature | Lower temperatures can enhance the kinetic control needed for N2-selectivity in THF. |
| Alkylating Agent | Less reactive agents (e.g., dimethyl sulfate) | More reactive agents (e.g., methyl iodide, methyl triflate) | Matching reagent reactivity to the system can improve selectivity. |
digraph "N-Alkylation_Selectivity" { graph [splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Deprotonated\nPyrazolopyrimidine Anion", fillcolor="#F1F3F4", fontcolor="#202124"]; DMSO [label="Polar Aprotic Solvent\n(e.g., DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; THF [label="Less Polar Solvent\n(e.g., THF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SSIP [label="Solvent-Separated\nIon Pair (SSIP)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CIP [label="Close\nIon Pair (CIP)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; N1_Product [label="N1-Alkylation\n(Thermodynamic Product)", fillcolor="#FBBC05", fontcolor="#202124"]; N2_Product [label="N2-Alkylation\n(Kinetic Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges Start -> DMSO; Start -> THF; DMSO -> SSIP [label=" Favors"]; THF -> CIP [label=" Favors"]; SSIP -> N1_Product [label=" Leads to"]; CIP -> N2_Product [label=" Steric blocking\n leads to"];
}
Caption: Solvent effect on ion-pair formation and N-alkylation regioselectivity.
Section 3: Side Products in Palladium-Catalyzed Cross-Coupling
Late-stage functionalization of a halo-pyrazolopyridine core using cross-coupling reactions is a powerful tool. However, these reactions can be plagued by side products like dehalogenation and homocoupling.[8]
Q3: My Suzuki coupling of 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine with phenylboronic acid is giving me a significant amount of the dehalogenated (H-substituted) product. What is causing this and how can I prevent it?
Dehalogenation is a common and frustrating side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich heterocyclic halides.[9][10] It leads to the formation of the simple protonated pyrazolopyridine, consuming starting material and catalyst without forming the desired C-C bond.
Causality: There are several potential mechanistic pathways for dehalogenation:
-
Protonolysis: The organopalladium intermediate formed after oxidative addition can be cleaved by a proton source (e.g., water, alcohol solvent, or even the boronic acid itself) before transmetalation can occur.
-
Reductive Elimination from a Hydrido-Palladium Species: A hydrido-palladium species (Pd-H), formed from reactions with the base, solvent, or other reaction components, can react with the starting material to cause reductive dehalogenation.
-
Homocoupling of the Boronic Acid: The boronic acid can homocouple to form biphenyl. This side reaction consumes the coupling partner and can complicate purification.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker, non-hydroxide base. K3PO4 or K2CO3 are often better than NaOH or KOH. Ensure the base is anhydrous. | Strong bases and the presence of water can promote protonolysis and other side reactions. |
| Solvent | Use strictly anhydrous and deoxygenated solvents. Toluene, dioxane, or DMF are common choices. | Oxygen can degrade the catalyst and ligands. Water is a proton source for dehalogenation.[6] |
| Ligand | Screen phosphine ligands. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) often accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway. | The ligand choice is critical for stabilizing the catalyst and modulating its reactivity. |
| Boronic Acid Stoichiometry | Use a slight excess (1.1-1.3 equivalents) of the boronic acid. | Using too large an excess can sometimes promote homocoupling. Insufficient boronic acid can lead to catalyst decomposition pathways. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). | Higher temperatures can accelerate side reactions, including catalyst decomposition and dehalogenation. |
Step-by-Step Protocol for Minimizing Dehalogenation:
-
Rigorous Drying: Dry your glassware in an oven overnight. Use anhydrous solvents and an anhydrous base (e.g., K3PO4 dried under vacuum).
-
Inert Atmosphere: Assemble the reaction under a nitrogen or argon atmosphere. Degas the solvent by sparging with argon for 15-20 minutes before adding reagents.
-
Reagent Order: To the flask containing the halo-pyrazolopyridine, boronic acid, base, and ligand, add the degassed solvent. Finally, add the palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3).
-
Heating and Monitoring: Heat the reaction to the target temperature and monitor closely by LC-MS. If dehalogenation is still significant, consider screening a different ligand or a lower temperature.
Section 4: Gewald Reaction Side Products
The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes, which can be precursors or annulated to form thieno[2,3-d]pyrimidines, related to the pyrazolopyridine family.[11][12][13] While efficient, it can be prone to side reactions if not properly controlled.
Q4: I am attempting a Gewald synthesis with cyclohexanone, malononitrile, and sulfur, but the reaction is messy and the yield is low. What are the likely side products?
The Gewald reaction mechanism involves a Knoevenagel condensation followed by the addition of sulfur and cyclization.[13] Several things can go wrong along this pathway.
Common Side Products and Causes:
-
Dimerization of the Knoevenagel Adduct: The α,β-unsaturated nitrile formed from the initial condensation of cyclohexanone and malononitrile can dimerize, especially if the subsequent sulfur addition and cyclization are slow.[11] This is often favored by high concentrations or incorrect base stoichiometry.
-
Formation of a Willgerodt-Kindler-type Byproduct: The ketone can react with sulfur and the amine catalyst to produce thioamides or other sulfur-containing impurities, particularly at elevated temperatures.
-
Incomplete Reaction: If the reaction temperature is too low or the time is too short, you may isolate the stable Knoevenagel intermediate.[13][14]
-
Sulfur Reactivity Issues: If the elemental sulfur does not add correctly to the intermediate, various side reactions can occur.[11]
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Base/Catalyst | Use a catalytic amount of a suitable base like piperidine, morpholine, or a piperidinium borate salt.[14] Stoichiometric amounts are often not required and can promote side reactions. | The base catalyzes both the Knoevenagel condensation and the subsequent cyclization. The right catalyst in the right amount ensures the steps proceed in a concerted fashion. |
| Temperature | Moderate temperatures (e.g., 60-80 °C in EtOH) are typically sufficient. | Overheating can lead to decomposition and the formation of thioamide byproducts. Running at room temperature may be too slow and favor dimerization.[14] |
| Solvent | Polar protic solvents like Ethanol or an Ethanol/Water mixture are commonly used and effective.[14] | The solvent needs to solubilize all components, including the elemental sulfur, to a sufficient degree. |
| Order of Addition | Premixing the ketone, active methylene compound, and catalyst before adding the sulfur can sometimes lead to better results by allowing the Knoevenagel adduct to form first. | This can help prevent the ketone from reacting directly with sulfur. |
By carefully controlling the reaction parameters and understanding the potential pitfalls, the formation of these common side products can be minimized, leading to cleaner reactions and higher yields of the desired pyrazolopyridine products and their precursors.
References
- BenchChem. troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
-
Tejada, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]
-
Zhang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available from: [Link]
-
Chen, D. S., et al. (2013). Combinatorial synthesis of pyrazoloquinoline and pyrazoloacridine derivatives with high regioselectivity. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]
-
ResearchGate. Plausible mechanism for the formation of pyrazolo[3,4-b]pyridine derivate 4a. Available from: [Link]
- BenchChem. Application Notes and Protocols for N-Alkylation of Pyrazolo[3,4-c]pyridine Scaffolds.
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Organic Letters. Available from: [Link]
-
Padykula, M., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][3][6]Triazolo[15][16]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8. Available from: [Link]
-
Ghorbani-Choghamarani, A., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances. Available from: [Link]
-
Tejada, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Dauphine-en-Consensus. Available from: [Link]
-
Portilla, J., et al. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]
-
Goker, H., et al. (2020). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
-
Baashen, M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available from: [Link]
-
Chekmarev, P., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available from: [Link]
-
Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available from: [Link]
-
Al-Omair, M., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available from: [Link]
- BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
-
Tejada, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Wang, X., et al. (2019). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]
-
Gibson, V. C., et al. (2004). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Journal of the American Chemical Society. Available from: [Link]
-
Sławiński, J., et al. (2018). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available from: [Link]
-
Kumar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]
-
Bauzá, A., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. Available from: [Link]
-
Garg, N. K., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available from: [Link]
-
Moustafa, A. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Substituted[1][6]Thiazolo[4,5-b]pyridines and[1][6]Thiazolo[4,5-d][1][3][6]triazines. Available from: [Link]
-
Sabnis, R. W. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available from: [Link]
-
Ghorab, M. M., et al. (2020). Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents. Archiv der Pharmazie. Available from: [Link]
-
Wikipedia. Gewald reaction. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available from: [Link]
-
The Organic Chemistry Tutor. (2020). Palladium Cross Coupling Reactions 1. An Introduction. YouTube. Available from: [Link]
-
Kumar, S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available from: [Link]
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dau.url.edu [dau.url.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. d-nb.info [d-nb.info]
- 15. Combinatorial synthesis of pyrazoloquinoline and pyrazoloacridine derivatives with high regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of 1H-Pyrazolo[3,4-c]pyridine Derivatives
Welcome to the technical support guide for the synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives. This scaffold is a privileged structure in medicinal chemistry, bearing a close structural resemblance to purines, which makes it a cornerstone for developing novel therapeutics in areas like oncology and virology.[1] However, its synthesis is often plagued by challenges, particularly in controlling regioselectivity.
This guide is designed to be a practical resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the why behind experimental choices, offering troubleshooting solutions and addressing common questions encountered in the lab.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you might encounter during the synthesis of 1H-pyrazolo[3,4-c]pyridines. The solutions are based on established chemical principles and field-proven insights.
Question 1: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix it?
Low yields are a frequent frustration and can stem from multiple factors. A systematic approach to troubleshooting is essential.
Probable Causes & Step-by-Step Solutions:
-
Purity of Starting Materials: This is the most common and often overlooked cause. Impurities in your precursors, such as substituted aminopyridines or diketones, can inhibit the reaction or lead to side products.
-
Action: Always verify the purity of your starting materials by NMR or LC-MS before starting the reaction. Recrystallize or chromatograph them if necessary. For instance, in syntheses starting from aminopyrazoles, their purity is crucial for a successful outcome.[2]
-
-
Suboptimal Reaction Conditions: The delicate balance of temperature, time, solvent, and catalyst is critical.
-
Action: Systematically screen and optimize these parameters.
-
Temperature: Some cyclocondensation reactions require heating to overcome the activation energy, while others may proceed at room temperature.[2] Start with literature-reported temperatures and then vary in 10-20°C increments.
-
Solvent: The solvent affects reactant solubility and reaction kinetics.[2] Ethanol is a common choice, but for certain precursors, a solvent screen including toluene, DMF, or even solvent-free conditions at elevated temperatures might prove beneficial.[2]
-
Catalyst: While many syntheses use simple acid catalysts like acetic acid, others may benefit from Lewis acids (e.g., ZrCl₄) or solid-supported catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H), which can offer advantages like mild reaction conditions and easier work-up.[2][3]
-
-
-
Inadequate Reaction Monitoring: Stopping the reaction too early or too late can drastically impact your isolated yield.
-
Action: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Use a UV lamp (254 nm) for visualization, as the aromatic pyrazolopyridine core will appear as a dark spot.[2] This allows you to determine the optimal reaction time for maximum product formation.
-
Question 2: My main problem is the formation of an inseparable mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers, such as the N-1 vs. N-2 alkylated products or other positional isomers arising from unsymmetrical precursors, is the central challenge in pyrazolopyridine synthesis.[2][4]
Controlling Regioselectivity: Key Strategies
-
Choice of Precursors: The inherent electronic and steric properties of your starting materials are the primary determinants of regioselectivity.
-
Unsymmetrical 1,3-Dicarbonyl Compounds: When reacting an unsymmetrical diketone with an aminopyrazole, the reaction can proceed via two different pathways, leading to a mixture of isomers. The outcome depends on the relative electrophilicity of the two carbonyl carbons.[4]
-
Solution: Introduce a group with strong electron-withdrawing or -donating properties to make one carbonyl significantly more reactive than the other. For example, using a trifluoromethyl group (CF₃) on one side of the diketone can direct the initial nucleophilic attack.[4]
-
-
-
Reaction Conditions: The choice of solvent and catalyst can significantly influence the isomeric ratio.
-
Solvent Effects: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation compared to standard ethanol.[5] Their unique hydrogen-bonding properties can stabilize one transition state over the other.
-
Catalyst Control: In some cases, the catalyst can direct the cyclization. For instance, in the synthesis of related pyrazolopyridines, iodine has been used as a catalyst to promote tandem reactions with high regioselectivity under microwave irradiation.
-
-
Protecting Group Strategy: The most reliable method for achieving absolute regiocontrol often involves a protecting group strategy.
-
Workflow:
-
Synthesize the core 1H-pyrazolo[3,4-c]pyridine scaffold.
-
Selectively protect one of the nitrogen atoms (N-1 or N-2). Conditions can be tailored to favor one isomer. For example, using tetrahydropyran (THP) as a protecting group, longer reaction times can favor the thermodynamically more stable N-1 protected product.[1][6]
-
Perform your desired functionalization on the unprotected position.
-
Deprotect to yield the single, desired regioisomer.
-
-
Question 3: I've synthesized my product, but purification is a nightmare. What are the best practices for purifying pyrazolo[3,4-c]pyridine derivatives?
Purification can be challenging due to the polarity of the heterocycle and the potential for closely eluting isomers or byproducts.[2]
Purification Troubleshooting:
-
Proper Work-up: Before chromatography, ensure a thorough aqueous work-up to remove inorganic salts and catalyst residues, which can interfere with column separation.
-
Column Chromatography Optimization:
-
Stationary Phase: Silica gel is the standard choice. If you have highly polar compounds, consider using alumina or reverse-phase silica.
-
Mobile Phase (Eluent): A systematic approach is key. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. A shallow gradient is often necessary to separate close-running spots. Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine (if your compounds are basic) can improve peak shape and resolution.
-
-
Recrystallization: If you have a solid product, recrystallization is an excellent technique for obtaining highly pure material, especially for separating isomers that may have different crystal packing energies. Experiment with a range of solvent systems.
-
Reverse-Phase Chromatography: For particularly challenging separations or final purification of drug candidates, reverse-phase column chromatography (using C18 silica) with a water/acetonitrile or water/methanol gradient can be highly effective.[1]
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic strategies for constructing the 1H-pyrazolo[3,4-c]pyridine core?
A: The main approaches involve annulating (building) either the pyridine ring onto a pre-existing pyrazole or the pyrazole ring onto a pre-existing pyridine. A classical and robust method is an adaptation of the Huisgen indazole synthesis, which involves the reaction of a substituted 3-amino-4-cyanopyridine with a source of nitrous acid (e.g., NaNO₂ in acetic anhydride) followed by deacetylation.[1][6] More modern approaches focus on late-stage functionalization via C-H activation or cross-coupling reactions on a pre-formed 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, which allows for rapid diversification.[1][7]
Q: How can I definitively confirm the regiochemistry of my product? My 1H NMR is ambiguous.
A: While 1H NMR is the first line of analysis, confirming regiochemistry, especially N-1 vs. N-2 substitution, requires more advanced techniques.
-
2D NMR Spectroscopy: This is the most powerful tool.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. Look for a correlation from the N-H proton (if present) or the protons of the N-alkyl group to the carbon atoms of the pyrazole ring (C3 and C7a). The specific correlations will unambiguously identify the point of attachment.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. A correlation between the protons on an N-substituent and a proton on the pyridine ring (e.g., H-7) can confirm the regiochemistry.[1]
-
-
¹⁵N NMR Spectroscopy: If available, ¹⁵N chemical shifts are highly sensitive to the electronic environment and can provide definitive evidence for the tautomeric form (N1-H vs. N2-H) or the site of substitution.[8]
-
X-ray Crystallography: If you can grow a suitable single crystal, this method provides unequivocal proof of the molecular structure.
Q: What is the role of the protecting group on the pyrazole nitrogen during subsequent functionalization reactions?
A: The protecting group is crucial for directing reactivity. For instance, in metalation reactions aimed at functionalizing the C-7 position, the choice of N-protecting group can be critical. Treatment of an N-1 SEM-protected pyrazolo[3,4-c]pyridine with TMPMgCl·LiCl leads to selective metalation at the C-7 position.[1] In contrast, using an N-2 SEM-protected isomer under the same conditions can lead to metalation at the C-3 position instead, although this may be less efficient.[1] This demonstrates how the protecting group can electronically and sterically influence the outcome of a reaction, acting as a "directing group" to achieve regioselectivity.
Data & Protocols
Table 1: Influence of Reaction Conditions on N-Protection Regioselectivity of 5-bromo-1H-pyrazolo[3,4-c]pyridine
| Entry | Protecting Group Reagent | Base / Conditions | Time (h) | Product Ratio (N-1 : N-2) | Major Product Yield | Reference |
| 1 | Mesyl Chloride (MsCl) | Et₃N, DCM, 0 °C to rt | 16 | >95 : 5 | 92% (N-1) | [1][6] |
| 2 | 3,4-DHP, p-TsOH | DCM, rt | 2 | 33 : 67 | 61% (N-2) | [1][6] |
| 3 | 3,4-DHP, p-TsOH | DCM, rt | 16 | >95 : 5 | 94% (N-1) | [1][6] |
This table illustrates how reaction time can be used to control the kinetic vs. thermodynamic product distribution in THP protection, providing a handle for regioselective synthesis.
Experimental Workflow & Troubleshooting Logic
Diagram 1: General Workflow for Synthesis & Functionalization
Caption: A generalized workflow for the synthesis and vectorial functionalization of the 1H-pyrazolo[3,4-c]pyridine core.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Strategies for Negishi Coupling of N-Heterocycles
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of the Negishi cross-coupling reaction, specifically for the synthesis of molecules containing N-heterocycles. The unique electronic and coordinating properties of these motifs present distinct challenges, primarily revolving around catalyst deactivation. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these hurdles and achieve robust, reproducible results.
Troubleshooting Guide: Diagnosing and Solving Common Reaction Failures
This section addresses high-level problems encountered during the Negishi coupling of N-heterocyclic substrates. The solutions are presented as a logical workflow to help you systematically diagnose the root cause.
Q1: My reaction has stalled. Initial conversion was observed, but it stopped completely after a certain point (e.g., 30-60% conversion). What's happening?
A1: Reaction stalling is a classic symptom of catalyst deactivation during the reaction.[1] The initial turnover indicates that the catalytic cycle is viable, but one or more components—the starting material, the product, or a byproduct—are progressively inhibiting the palladium catalyst.
Diagnostic Workflow & Solutions:
-
Suspect Product Inhibition: The most common culprit with N-heterocycles is the product itself. The newly formed N-heterocyclic product can coordinate more strongly to the Pd(0) center than the starting materials, effectively poisoning the catalyst.[2][3]
-
Solution: Increase the steric bulk of the supporting ligand. Bulky ligands like SPhos , XPhos , or PtBu₃ can create a sterically hindered pocket around the palladium center, disfavoring coordination of the heterocyclic product while still allowing the catalytic cycle to proceed.[4][5][6][7] In some cases, N-heterocyclic carbene (NHC) ligands, such as IPr, can also be highly effective.[8]
-
-
Check for Byproduct Inhibition (ZnX₂): The zinc halide (e.g., ZnBr₂) generated during transmetalation can form inhibitory bimetallic complexes with the palladium catalyst, pulling it into an off-cycle resting state.[9][10] This effect can be particularly pronounced in reactions catalyzed by NHC-Pd complexes.[11]
-
Assess Reagent Quality: Organozinc reagents are highly sensitive to moisture and oxygen.[12][13] Partial decomposition can lead to the formation of zinc hydroxides or oxides, which can interfere with the catalyst.
-
Solution: Ensure your organozinc reagent is freshly prepared or properly titrated. All solvents and reagents should be rigorously dried and degassed. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).
-
Caption: The Negishi cycle and major off-cycle deactivation pathways involving N-heterocycles.
Validated Experimental Protocols
Protocol 1: Preparation of a Functionalized Heteroarylzinc Reagent
This protocol describes the preparation of a 2-pyridylzinc reagent via directed ortho-metalation, a common strategy for functionalizing heterocycles.
[7]Materials:
-
Substituted Pyridine (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv, 2.5 M in hexanes)
-
Anhydrous Zinc Chloride (ZnCl₂, 1.2 equiv, 0.5 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask, syringes, argon/nitrogen line
Procedure:
-
Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.
-
Add the substituted pyridine (1.0 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise via syringe. A color change is typically observed. Stir the mixture at -78 °C for 1-2 hours.
-
To the resulting lithiated species, add the solution of anhydrous ZnCl₂ in THF (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 30-60 minutes. The resulting solution of the heteroarylzinc reagent is now ready for use in the cross-coupling step.
Protocol 2: General Procedure for a Challenging Negishi Coupling
This protocol is optimized for coupling an aryl bromide with a functionalized N-heterocyclic zinc reagent, incorporating best practices to mitigate catalyst deactivation.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Heteroarylzinc Reagent Solution (from Protocol 1, ~1.2-1.5 equiv)
-
XPhos Pd G3 Precatalyst (1-2 mol%)
-
XPhos Ligand (1-2 mol%, optional, but can help prevent deactivation)
-
Anhydrous Lithium Chloride (LiCl, 2.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA) or THF/NMP mixture
[7]Procedure:
-
In a glovebox or under a positive flow of argon, add the anhydrous LiCl (2.0 equiv), XPhos Pd G3 precatalyst (e.g., 2 mol%), and additional XPhos ligand (e.g., 2 mol%) to an oven-dried Schlenk tube with a stir bar.
-
Add the aryl bromide (1.0 equiv).
-
Add the anhydrous solvent (e.g., DMA).
-
Begin stirring, then add the freshly prepared heteroarylzinc reagent solution (~1.2-1.5 equiv) dropwise at room temperature.
-
Seal the vessel with a Teflon screw-cap and place it in a preheated oil bath at the desired temperature (typically 50-100 °C). 6[1][7]. Monitor the reaction by TLC, GC-MS, or LC-MS until the aryl bromide is consumed.
-
Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Table
| Problem | Primary Suspect Cause(s) | Recommended Solutions | Key Ligand/Additive |
| Stalled Reaction | Product/Substrate Poisoning; ZnX₂ Inhibition | Switch to bulkier/more electron-rich ligand; Add LiCl. | SPhos, XPhos, PtBu₃, LiCl |
| Low Yield | Poor Reagent Quality; Inefficient Catalyst Activation | Use fresh/titrated organozinc; Use a well-defined precatalyst. | XPhos Pd G3 |
| Homocoupling | Slow Reductive Elimination; Secondary Transmetalation | Use ligands that accelerate RE; Reduce excess of organozinc. | NHC Ligands (e.g., IPr), SPhos |
| No Reaction | Inhibited Oxidative Addition; Decomposed Catalyst | Use a more active catalyst system; Check halide (I > Br > Cl); Ensure inert conditions. | Pd(PtBu₃)₂, XPhos Pd G3 |
References
-
Böck, K., Feil, J. E., Karaghiosoff, K., & Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(18), 6859-6869. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Erdik, E. (2016). Recent Developments in Negishi Cross-Coupling Reactions. Tetrahedron, 72(47), 7465-7503. (General review context)
-
Zahoor, A. F., Parveen, B., Javed, S., Akhtar, R., & Tabassum, S. (2024). Recent developments in the chemistry of Negishi coupling: a review. Chemical Papers, 78(6), 3399-3430. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated. Journal of the American Chemical Society, 132(25), 8942-8952. [Link]
-
Tarasov, E., Galkin, M. V., & Ananikov, V. P. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Chemical Science, 10(32), 7542–7553. [Link]
-
Organ, M. G., et al. (2016). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF of related works citing Koszinowski.[Link]
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. Organometallics, 31(17), 6339–6351. [Link]
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. [Link]
-
Le-Dévédec, F., O'Brien, C. J., & Organ, M. G. (2016). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 55(2), 434-451. [Link]
-
NROChemistry. (n.d.). Negishi Coupling. NROChemistry. [Link]
-
Organ, M. G., et al. (2006). The First Negishi Cross-Coupling Reaction of Two Alkyl Centers Utilizing a Pd−N-Heterocyclic Carbene (NHC) Catalyst. Organic Letters, 8(20), 4417–4420. [Link]
-
Bruneau, A., & Buchwald, S. L. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. ACS Catalysis, 7(5), 3449–3453. [Link]
-
Knochel, P., et al. (2014). Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents. Organic Letters, 16(17), 4536–4539. [Link]
-
Reddit r/Chempros. (2023). Reasons for stalling of a Negishi coupling? [Link]
-
Anderson, K. W., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028-13032. [Link]
-
Liu, Q., & Lan, Y. (2009). Revealing a second transmetalation step in the Negishi coupling and its competition with reductive elimination: improvement in the interpretation of the mechanism of biaryl syntheses. Chemistry – A European Journal, 15(34), 8346-8352. [Link]
-
Wikipedia. (n.d.). Negishi coupling. Wikipedia. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Zhang, X., & Wang, X. (2024). Mechanistic insights into facilitating reductive elimination from Ni(ii) species. Chemical Communications, 60(55), 7805-7815. [Link]
-
Daugulis, O., et al. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 50(45), 10710-10713. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. [Link]
-
Wikipedia. (n.d.). Reductive elimination. Wikipedia. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Negishi Coupling | NROChemistry [nrochemistry.com]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1H-Pyrazolo[3,4-c]pyridine Derivatives
Welcome to the technical support center for the purification of 1H-pyrazolo[3,4-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. As a class of compounds with significant interest in drug discovery due to their structural similarity to purines, achieving high purity is paramount for reliable biological evaluation and downstream applications.[1]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a practical, question-and-answer format. The guidance herein is based on established chromatographic and crystallization principles, tailored to the specific challenges presented by the physicochemical properties of 1H-pyrazolo[3,4-c]pyridine derivatives.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of 1H-pyrazolo[3,4-c]pyridine derivatives.
Chromatography
Q1: My 1H-pyrazolo[3,4-c]pyridine derivative is streaking badly on the silica gel column. What is causing this and how can I fix it?
A1: Peak tailing or streaking on silica gel is a frequent problem with nitrogen-containing heterocycles like pyrazolopyridines. The primary cause is the interaction of the basic nitrogen atoms in your compound with the acidic silanol groups (Si-OH) on the silica surface. This leads to non-ideal adsorption/desorption kinetics.
Causality Explained: The lone pairs on the pyridine and pyrazole nitrogens can form strong hydrogen bonds or have acid-base interactions with the silica surface, causing a portion of your compound to "stick" and elute slowly, resulting in a tailed peak.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. TEA is a volatile base that will preferentially interact with the silanol groups, masking them from your compound.
-
Ammonia in Methanol: For more polar compounds, a solution of 7N ammonia in methanol can be used as part of the polar component of your mobile phase.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds. Basic alumina is generally preferred.
-
Deactivated Silica: You can deactivate silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier before packing the column.
-
Q2: I am trying to purify my product using a Hexane/Ethyl Acetate gradient, but it's not moving off the baseline, even with 100% Ethyl Acetate. What should I do?
A2: This indicates that your compound is highly polar and has a strong affinity for the silica gel stationary phase. A more polar eluent system is required.
Solutions:
-
Introduce a Stronger Polar Solvent:
-
Methanol (MeOH) or Ethanol (EtOH): A gradient of Dichloromethane (DCM)/Methanol is a common next step for polar compounds. Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.
-
Acetonitrile (MeCN): Acetonitrile can also be used as a polar solvent in combination with DCM or Ethyl Acetate.
-
-
Reverse-Phase Chromatography: If your compound is highly polar, reverse-phase chromatography might be a more suitable technique. In this case, your stationary phase is non-polar (e.g., C18-silica), and your mobile phase is polar (e.g., water/acetonitrile or water/methanol). A recent publication on functionalized 5-halo-1H-pyrazolo[3,4-c]pyridines successfully employed reverse-phase column chromatography with a MeCN:H₂O gradient (0-100%).[1]
Q3: My reaction has produced two spots on TLC with very similar Rf values, which I suspect are N-1 and N-2 regioisomers. How can I separate them?
A3: The separation of regioisomers is a common and significant challenge in the synthesis of substituted pyrazoles and their fused derivatives. Their similar polarity often leads to co-elution.
Strategies for Separation:
-
Optimize Flash Chromatography:
-
Shallow Gradient: Run a very slow, shallow gradient of your chosen eluent system.
-
Solvent System Screening: Experiment with different solvent systems. Sometimes a switch from an ester-based system (EtOAc) to a chlorinated (DCM) or ether-based system can alter selectivity and improve separation.
-
Column Size and Packing: Use a longer, narrower column with a finer mesh silica gel for higher resolution.
-
-
Preparative TLC/HPLC: For small scales, preparative thin-layer chromatography (prep TLC) can be effective. For larger quantities and difficult separations, preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice.
-
Recrystallization: If the isomers have different crystal packing energies and solubilities, fractional recrystallization can be a powerful tool. This requires careful screening of various solvents and solvent mixtures.
-
Derivatization: In some cases, it may be easier to separate the isomers after a subsequent reaction. For example, if one isomer reacts faster than the other, you could perform a partial reaction, separate the product from the unreacted starting material, and then reverse the reaction if necessary.
Recrystallization
Q4: I'm struggling to find a suitable solvent for recrystallizing my 1H-pyrazolo[3,4-c]pyridine derivative. It seems to be soluble in everything or insoluble in everything.
A4: This is a classic recrystallization problem. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Systematic Approach to Solvent Selection:
-
"Like Dissolves Like": Start by considering the polarity of your derivative. Pyrazolopyridines are generally polar. Therefore, polar solvents are a good starting point (e.g., ethanol, methanol, isopropanol, acetonitrile, water).
-
Single Solvent Screening:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a single solvent at room temperature. If it dissolves immediately, that solvent is not suitable for single-solvent recrystallization.
-
If it doesn't dissolve, heat the mixture to boiling. If it dissolves, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
If it remains insoluble even at boiling, that solvent is also unsuitable.
-
-
Mixed Solvent System: This is often the solution when no single solvent works. A good mixed solvent system consists of two miscible solvents, one in which your compound is soluble (the "soluble solvent") and one in which it is insoluble (the "anti-solvent").
-
Dissolve your compound in a minimal amount of the hot soluble solvent.
-
Slowly add the anti-solvent dropwise to the hot solution until it just starts to become cloudy (the saturation point).
-
Add a drop or two of the hot soluble solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Q5: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?
A5: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is too concentrated, cools too quickly, or if impurities are present that depress the melting point of your compound.
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.
-
Lower Concentration: Add more of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly again.
-
Change Solvent System: The solubility curve of your compound in the chosen solvent may be too steep. Try a different solvent or mixed solvent system.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
II. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol is a general guideline for purifying a moderately polar 1H-pyrazolo[3,4-c]pyridine derivative.
1. Preparation:
- TLC Analysis: Determine a suitable solvent system using TLC. The ideal Rf value for your target compound is between 0.2 and 0.4. A common starting point for pyrazolopyridines is a mixture of Hexane/Ethyl Acetate or DCM/Methanol. Remember to add 0.1-1% triethylamine if streaking is observed.
- Column Selection: Choose a column with an appropriate diameter and length based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.
- Sample Preparation: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, for "dry loading," adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent under reduced pressure. Dry loading is highly recommended for better resolution.
2. Packing the Column:
- Secure the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
- Fill the column with the chosen eluent.
- Slowly add the silica gel as a slurry in the eluent, gently tapping the column to ensure even packing and remove air bubbles.
- Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
- Drain the solvent until it is level with the top of the sand.
3. Loading and Elution:
- Carefully load your sample onto the top of the silica bed.
- Gently add the eluent to the column, taking care not to disturb the top layer.
- Begin eluting the column, collecting fractions in test tubes. Maintain a constant flow rate.
- Monitor the elution process by TLC analysis of the collected fractions.
4. Work-up:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization using a Mixed Solvent System
This protocol describes the purification of a 1H-pyrazolo[3,4-c]pyridine derivative using a soluble solvent/anti-solvent pair (e.g., Ethanol/Water).
1. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum volume of the hot soluble solvent (e.g., ethanol) required to completely dissolve the solid. It is crucial to keep the solution at or near its boiling point.
2. Addition of Anti-Solvent:
- While the solution is still hot, add the anti-solvent (e.g., water) dropwise with swirling until the solution becomes faintly turbid.
3. Clarification:
- Add a few drops of the hot soluble solvent (ethanol) until the turbidity just disappears. The solution should now be saturated.
4. Crystallization:
- Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold solvent mixture.
- Dry the crystals in a vacuum oven.
III. Data Presentation
Table 1: Common Solvent Systems for Chromatography of Pyrazolopyridine Derivatives
| Purification Method | Stationary Phase | Typical Eluent System | Modifier (if needed) | Target Compound Polarity | Reference(s) |
| Normal Phase Flash Chrom. | Silica Gel | Hexanes/Ethyl Acetate (gradient) | 0.1-1% Triethylamine | Low to Medium | [1] |
| Normal Phase Flash Chrom. | Silica Gel | Dichloromethane/Methanol (gradient) | 0.1-1% Triethylamine | Medium to High | General |
| Reverse Phase Flash Chrom. | C18 Silica | Water/Acetonitrile (gradient) | 0.1% TFA or Formic Acid | High | [1] |
| Reverse Phase Flash Chrom. | C18 Silica | Water/Methanol (gradient) | 0.1% TFA or Formic Acid | High | General |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Examples | Polarity | Notes |
| Alcohols | Ethanol, Methanol, Isopropanol | High | Good starting point. Often used in mixed systems with water. |
| Esters | Ethyl Acetate | Medium | Can be effective for less polar derivatives. |
| Ketones | Acetone | Medium | Use with caution due to low boiling point. |
| Nitriles | Acetonitrile | High | Good for many nitrogen-containing heterocycles. |
| Ethers | Diethyl Ether, Dioxane, THF | Low-Med | Often used as anti-solvents. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low | Typically used as anti-solvents. |
| Water | H₂O | High | Can be a good anti-solvent for compounds soluble in polar organic solvents. |
IV. Visualizations
General Purification Workflow
Caption: A general workflow for the purification of 1H-pyrazolo[3,4-c]pyridine derivatives.
Troubleshooting Chromatography Co-elution
Caption: Decision tree for troubleshooting co-eluting impurities during chromatography.
V. References
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35139-35145. [Link]
Sources
Troubleshooting low yields in multi-step synthesis of pyrazolopyridine analogs
Welcome to the technical support center for the multi-step synthesis of pyrazolopyridine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important heterocyclic scaffold. Instead of a rigid manual, this resource is structured as a series of in-depth answers to common and critical questions encountered in the lab, blending established chemical principles with practical, field-proven advice.
Part 1: Foundational Issues in Multi-Step Synthesis
Q1: My overall yield is consistently low across a multi-step synthesis of a pyrazolopyridine analog. I'm not sure which step is the problem. Where should I begin troubleshooting?
This is a classic and often daunting problem in multi-step synthesis. When the final yield is poor, it's tempting to focus only on the final step, but the root cause is often systemic or cumulative. A logical, step-by-step diagnostic approach is required.
The Causality Behind Systemic Low Yields: The final yield is a product of the yields of every individual step. A small, seemingly acceptable loss of 20% at each stage of a 5-step synthesis (0.8^5) results in a final yield of only 33%. Therefore, the primary goal is to identify and rectify the step(s) with the most significant losses. However, overarching factors can suppress yields across the entire sequence.
Systematic Troubleshooting Workflow:
// Details for Step 1 node [fillcolor="#FFFFFF"]; purity [label="Purity Check (NMR, LC-MS, mp)\nAre impurities present?"]; purify_sm [label="Purify Starting Materials\n(Recrystallization, Chromatography)"]; sub1 -> purity; purity -> purify_sm [xlabel="Yes"]; purify_sm -> sub2;
// Details for Step 2 reagent_q [label="Use fresh anhydrous solvents.\nUse freshly opened/purified reagents."]; sub2 -> reagent_q;
// Details for Step 3 tlc [label="Monitor each reaction by TLC/LC-MS.\nDoes the reaction go to completion?"]; incomplete [label="Incomplete Conversion:\nOptimize reaction parameters\n(Temp, Time, Stoichiometry)"]; side_products [label="Multiple Side Products:\nRe-evaluate conditions\n(Lower Temp, Milder Reagents)"]; sub3 -> tlc; tlc -> incomplete [xlabel="No"]; tlc -> side_products [xlabel="Yes, many spots"]; incomplete -> sub4; side_products -> sub4;
// Details for Step 4 workup [label="Analyze aqueous & organic layers.\nIs product being lost during extraction?"]; chrom [label="Review chromatography.\nIs product co-eluting or degrading on silica?"]; sub4 -> workup; workup -> chrom; } dot Caption: General troubleshooting workflow for systemic low yields.
Detailed Action Plan:
-
Starting Material Purity is Non-Negotiable: The quality of your initial inputs has a cascading effect. Impurities can act as catalyst poisons, participate in side reactions, or complicate purifications down the line. According to ICH Q11 guidelines, a starting material should have well-defined chemical properties and structure.[1]
-
Action: Verify the purity of your commercial starting materials (e.g., aminopyrazoles, dicarbonyl compounds) via NMR, LC-MS, and melting point. Do not assume 98% purity from a supplier is sufficient if the 2% impurity is highly reactive. If necessary, recrystallize or purify the starting materials before use.[2]
-
-
Scrutinize Reagents and Solvents:
-
Solvents: Many reactions in heterocyclic synthesis, especially those involving organometallics or strong bases, require strictly anhydrous conditions. The presence of water can quench reagents and lead to unwanted side reactions.[3]
-
Action: Use freshly dried solvents from a still or a solvent purification system. Anhydrous solvents from commercial suppliers should be used immediately after opening.
-
-
Reagents: Reagents like boronic acids, bases (e.g., NaH, KOtBu), and organometallic catalysts can degrade upon storage.
-
Action: Use freshly opened reagents or titrate to determine the active concentration.
-
-
-
Isolate and Analyze Each Step: Run each step of the synthesis individually and ensure it is optimized before proceeding to the next.
-
Action: For each step, calculate an accurate isolated yield of a pure product. Do not proceed with crude material unless the protocol is robust and validated. Monitor every reaction meticulously with TLC or LC-MS to confirm full conversion of the limiting reagent.[3] An incomplete reaction in an early step is a common source of cumulative yield loss.[4]
-
Part 2: Troubleshooting Key Synthetic Steps
Q2: My initial three-component reaction to form the pyrazolo[3,4-b]pyridine core is giving a very low yield. What are the likely causes?
Three-component reactions, while efficient in building molecular complexity, can be sensitive to a number of variables.[2] Low yields often stem from issues with reactant purity, catalyst choice, or suboptimal reaction conditions.[2][5]
Key Factors and Troubleshooting Steps:
-
Purity of the Aminopyrazole: This is the most common culprit. Impurities in the aminopyrazole starting material can significantly hinder the reaction.[2]
-
Action: Ensure the aminopyrazole is of high purity. Recrystallization is often a necessary first step.
-
-
Catalyst Selection and Loading: The choice and amount of catalyst are critical. While some syntheses proceed without a catalyst, many are accelerated by Brønsted or Lewis acids, or even novel nanocatalysts.[5][6]
-
Reaction Conditions (Solvent and Temperature): The solvent affects reactant solubility and reaction kinetics, while temperature controls the reaction rate versus the rate of decomposition.[2]
-
Action: Screen different solvents. While ethanol is common, some reactions perform better in water, under solvent-free conditions, or in higher-boiling solvents like DMSO.[2][7] Optimize the temperature systematically, monitoring by TLC to find the sweet spot between reaction time and byproduct formation.[2]
-
| Parameter | Condition A (Reported) | Condition B (Alternative) | Condition C (Alternative) | Expected Outcome |
| Catalyst | Acetic Acid | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | None | Compare rates and yields |
| Solvent | Ethanol | Water | Solvent-free | Test solubility and green chemistry |
| Temperature | Reflux (78 °C) | 100 °C | Room Temperature | Optimize for rate vs. stability |
| Time | 12 h | 30 min | 24 h | Determine optimal reaction endpoint |
Table 1: Example optimization table for a three-component pyrazolopyridine synthesis.[2][5]
Q3: My Suzuki-Miyaura cross-coupling to install an aryl group on the pyrazolopyridine core is failing or giving low yields. How can I optimize it?
The Suzuki-Miyaura coupling is a powerful tool, but its application to nitrogen-rich heterocycles like pyrazolopyridines can be challenging.[8] Issues often arise from catalyst inhibition by the nitrogen atoms, poor substrate solubility, or improper choice of reaction parameters.[8][9]
Optimization Decision Tree:
Critical Parameters for Optimization:
-
Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ can be effective, but electron-rich, sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often superior for challenging substrates.[8] Pre-catalysts like XPhos G3 or G4 are often easier to handle and more active.[10]
-
Base: The base is crucial for activating the boronic acid. A common mistake is using a base that is too strong or too weak. K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The choice can dramatically impact the yield.[9]
-
Solvent: A solvent system that can dissolve both the organic halide and the inorganic base is needed. Common choices include 1,4-dioxane/water, DME/water, or toluene.[8][9] Poor solubility is a frequent cause of failed reactions.[11]
-
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage.
-
Action: Use fresh, high-quality boronic acid. If in doubt, dissolve the boronic acid in the reaction solvent with the base and stir for 15-30 minutes before adding the catalyst and halide.
-
Protocol: General Diagnostic Suzuki-Miyaura Reaction
-
To an oven-dried reaction vial, add the pyrazolopyridine halide (1.0 equiv), arylboronic acid (1.5–2.0 equiv), and base (e.g., K₂CO₃, 2.0–3.0 equiv).[9]
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) via syringe.
-
Add the palladium catalyst/precatalyst (e.g., Pd(PPh₃)₄, 5 mol %) and ligand if required.[9]
-
Place the vial in a preheated block and stir at the desired temperature (e.g., 80–100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting halide is consumed.
Part 3: Purification and Isolation Challenges
Q4: I seem to be losing a significant amount of product during work-up and purification. How can I minimize these losses?
Losses during isolation are frustratingly common, especially with polar heterocyclic compounds like pyrazolopyridines.[2] These losses can often be traced to three main areas: the aqueous work-up, removal of metal catalysts, and column chromatography.
1. Optimizing the Aqueous Work-up: Many pyrazolopyridine analogs possess basic nitrogen atoms, making them partially soluble in acidic aqueous solutions.
-
Problem: If you wash your organic layer with acidic water (e.g., dilute HCl) to remove a basic impurity, you may be simultaneously protonating and extracting your product.
-
Solution: Before extraction, check the pH of the aqueous layer. If it's acidic, carefully basify it (e.g., with NaHCO₃ or Na₂CO₃ solution) to a pH > 8 to ensure your product is in its free base form. Back-extract the aqueous layers multiple times with a suitable organic solvent (e.g., DCM or EtOAc) to recover any dissolved product.
2. Efficient Removal of Palladium Residues: Residual palladium from cross-coupling reactions can complicate NMR spectra, interfere with subsequent steps, and is a major concern for pharmaceutical applications.
-
Problem: Simple filtration or extraction may not remove finely dispersed or soluble palladium species.
-
Solution: Employ a specific palladium scavenging protocol after the reaction is complete.
Protocol: Post-Suzuki Palladium Scavenging
-
After the reaction, cool the mixture to room temperature and dilute with a polar solvent like ethyl acetate.
-
Add a palladium scavenger. Options include:
-
Thiol-based: Add a thiol-functionalized silica gel and stir for 2-4 hours.
-
Aqueous Wash: Wash the organic layer with an aqueous solution of sodium thiocyanate or N-acetylcysteine.
-
-
Filter the mixture through a pad of celite to remove the scavenger and precipitated palladium.
-
Proceed with the standard aqueous work-up.
3. Mastering Column Chromatography: Purification of polar pyrazolopyridines on silica gel can be challenging.[2]
-
Problem: Product streaking on the column, poor separation from polar byproducts, or irreversible adsorption to the silica.
-
Solution:
-
Modify the Mobile Phase: If streaking occurs, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent. This deactivates acidic sites on the silica gel and improves peak shape.
-
Choose the Right Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or C18-functionalized reverse-phase silica for highly polar compounds.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel or celite before loading it onto the column. This often leads to better separation than loading in a solution.
-
References
- Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzPdLobpstkku3H7J4ytIcIVgtAPkxifnw3gSBQGBq7mQ4orhqilzron2hjREYhJYAVTTLXfmSBYxy_dIoeTPbdqCh4f9FyhuW9ASYDQrsVBqvnGhS1sUUV25lRrVU05dpbQkxDuKdRWASTcgufSlfdSqKllQ3J10STzLJJ65BGXlbiTfPa8djc7yjkYda5eQ-CD8QhlAgiz1o5z8=]
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUfS2VA0z4l5vpSUyXsEEHrmqTXuffJubLYjc8Sk0V0j7HJQ3A5XEtohWBm88VInSKz-Gg8lONcrTzwShXAWdoPQd0itknuuL2yeEkb78VPXApCVur0qP62634GjDFvPhSYuKdh5RDvdbIiOSGZAdsYyWQLVj2D6teFi8AwbXe86pQuory0VClj5wfHHaUmCjVCuv2d5c0Zn_ZK63Sbg==]
- Selection of starting material for synthetic processes based on ICH Q11. YouTube. [URL: https://www.youtube.
- General strategies for synthesizing pyrazolopyridines and pyrazolopyrimidines. ResearchGate. [URL: https://www.researchgate.net/figure/General-strategies-for-synthesizing-pyrazolopyridines-and-pyrazolopyrimidines_fig1_349782806]
- Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274900/]
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587285/]
- Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEGucWtA4JUplratOKzwRwfdEs2JB1slgd5Hf34ur_qffDkokPBP9r0Kqw5SfkqSR4TEQb17Wtu502FpNUQptFb-o49d9__9_2cUCaFj_A7EnxEneHjWu46JsGw9Ka-m2AP4FR-a15koOvFXNRDCajFx3AqjqNHv-0Ntel2Q8QfblOrSYCNGv-tCwZi0Lnkd2MKtlXEvbIdfMCmf6HxKO6]
- Optimization of reaction parameters for Buchwald-Hartwig amination reaction. ResearchGate. [URL: https://www.researchgate.
- Optimization of reaction conditions for the Pictet-Spengler synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3I_Xgjpp6ZsOlqrL6d1qCF9g3u0j6KMV2RyOgVkUq0ucls-yA_laEDaI9rkm07rcRhIhnSZAWT5m-AYKaacV11-4kFy9qOa43maVCmAsfkWN9-C3MtvQUzHprQsyH0l89MfkZkMOruq7D6GUPCX-q9pSIEjQ1wlTqV5C6L-ch6YIhPt4gZY-VQ6Xe-_fxWG4k8271TbO2mmK318I9EaS2rwI=]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951660/]
- Application of Modified Pictet—Spengler Reaction for the Synthesis of Thiazolo- and Pyrazolo-quinolines. ResearchGate. [URL: https://www.researchgate.net/publication/264843076_Application_of_Modified_Pictet-Spengler_Reaction_for_the_Synthesis_of_Thiazolo-_and_Pyrazolo-quinolines]
- Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00870a]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [URL: https://www.youtube.
- Exploring Enantioselective Pictet–Spengler Reactions. Thieme Connect. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0040-1705973]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob02167e]
- 3-AMINO-5-METHOXY-1H-PYRAZOLO[3,4-B]PYRIDINE. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/sds/en/610/S11610.pdf]
- Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.3c06180]
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsGW5qzmrG8JJCXBI738BaX1cqn4_462MJTbRJcg29xNf1grTtZOrBS3Y_jtrjfjtRrmtkT3--gFNMO8rMHBevnhbEtnzVif0JjyHWpV5kgW4BWnDbm3g04sQooykLu4FzgqldttaRWqBaYb-Lu5XcBdm02JrfWlgHxtP4KAwEZqds85HxazmDHh5vjFD74pjDiK6WrNc2DITYQWrjwVRBPYvpsbz8ZB9IcSt_G3k=]
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [URL: https://www.mdpi.com/1422-0067/24/2/1758]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [URL: https://www.mdpi.com/1422-0067/27/7/2237]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3078912/]
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6573]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo0200878]
- Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. [URL: https://www.researchgate.net/publication/236125028_Synthesis_of_Newly_Substituted_Pyrazoles_and_Substituted_Pyrazolo34-bPyridines_Based_on_5-Amino-3-Methyl-1-Phenylpyrazole]
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/gc/c5gc00109f]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DSpace at Universitat Autònoma de Barcelona. [URL: https://ddd.uab.
- Process for the preparation of 3-amino-5-methylpyrazole. Google Patents. [URL: https://patents.google.
- An Introduction to Multiple Step Synthesis. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/10%3A_Organohalides/10.10%3A_An_Introduction_to_Multiple_Step_Synthesis]
- Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568470/]
- The Pictet-Spengler Reaction Updates Its Habits. MDPI. [URL: https://www.mdpi.com/1420-3049/21/5/551]
- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Europe PMC. [URL: https://europepmc.org/article/med/17092040]
- Failed suzuki coupling, any suggenstions? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/s3q703/failed_suzuki_coupling_any_suggenstions/]
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com. [URL: https://wwjmrd.com/upload/recent-advances-in-the-development-of-suzuki-miyaura-coupling-reactions_1604052358.pdf]
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278310/]
- Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. [URL: https://drug-dev.com/purification-at-scale-overcoming-chromatography-challenges-for-advanced-modalities/]
- Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions... ResearchGate. [URL: https://www.researchgate.net/publication/319213890_Synthesis_of_pyrazolopyridine_and_pyrazoloquinoline_derivatives_by_one-pot_three-component_reactions_of_arylglyoxals_3-methyl-1-aryl-1H-pyrazol-5-amines_and_cyclic_13-dicarbonyl_compounds_in_the_pre]
- Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op400198z]
- Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/87258]
- Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00295]
- New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. National Center for Biotechnology Information (PubMed). [URL: https://pubmed.ncbi.nlm.nih.gov/29803932/]
- Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01826]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
Technical Support Center: C-H Functionalization of Pyridine-Containing Heterocycles
Welcome to the technical support center for navigating the complexities of C-H functionalization on pyridine and its derivatives. Pyridine rings are fundamental building blocks in pharmaceuticals and agrochemicals, making their direct and selective functionalization a critical endeavor in modern synthetic chemistry.[1][2][3][4][5] However, the inherent electronic properties of the pyridine nucleus—specifically its electron-deficient nature and the strong coordinating ability of the nitrogen atom—present significant challenges to achieving high selectivity.[1][2][5][6][7][8]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered issues. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Troubleshooting Guide - Navigating Selectivity Issues
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Scenario 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
Question: "I am attempting a Pd-catalyzed C-H arylation of a 3-substituted pyridine, but I'm getting a mixture of C2, C4, and C6-arylated products with no clear selectivity. How can I favor a single regioisomer?"
Root Cause Analysis: The regiochemical outcome of Pd-catalyzed C-H functionalization on pyridines is a delicate balance of electronic and steric factors, as well as the specific catalytic cycle at play.
-
Electronic Bias: The pyridine ring is electron-deficient, with the C2/C6 and C4 positions being the most electronically poor. This makes them susceptible to nucleophilic attack but challenging for electrophilic palladation, which is a key step in many C-H activation mechanisms.[6][9] The nitrogen lone pair can also create electronic repulsion with a polarized C-Pd bond at the C2/C6 positions.[10]
-
Nitrogen Coordination: The pyridine nitrogen is a potent ligand for transition metals.[11] This strong coordination can lead to catalyst inhibition or favor ortho-C-H activation (C2/C6 positions) through the formation of a stable cyclometalated intermediate.[11][12]
-
Mechanism Dependence: The dominant reaction mechanism (e.g., Concerted Metalation-Deprotonation (CMD), Electrophilic Aromatic Substitution-type) will heavily influence site selectivity.
Troubleshooting Strategies & Protocols:
Strategy 1.1: Leverage Directing Groups to Enforce Ortho-Selectivity (C2/C6)
A covalently attached directing group (DG) can position the catalyst near a specific C-H bond, dramatically increasing the effective concentration and overriding the ring's intrinsic reactivity.[11][13]
-
Experimental Protocol: Picolinamide-Directed C2-Arylation
-
Substrate Preparation: Synthesize the N-aryl picolinamide derivative of your pyridine.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine the picolinamide substrate (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand like PPh₃ (10 mol%), and a base such as K₂CO₃ (2.0 equiv).[14]
-
Solvent: Use a high-boiling aprotic solvent like toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture at 110-130 °C and monitor by TLC or GC-MS.[14]
-
Rationale: The amide group acts as a bidentate directing group, coordinating the palladium catalyst and facilitating C-H activation at the adjacent C2 position of the pyridine ring.
-
Strategy 1.2: Modulate Electronics and Sterics for Meta-Selectivity (C3/C5)
Achieving meta-selectivity is notoriously difficult due to the electronic deactivation at this position.[9][15] Recent strategies involve temporarily altering the pyridine's electronic nature.
-
Experimental Protocol: Dearomatization-Rearomatization for meta-Functionalization
-
Dearomatization: Convert the pyridine into an electron-rich dihydropyridine intermediate. This can be achieved through various methods, including the use of Zincke imine intermediates or oxazino-pyridine formation.[4][9]
-
Regioselective Functionalization: The activated intermediate can then undergo electrophilic functionalization at the meta-position.
-
Rearomatization: Subsequent rearomatization restores the pyridine ring, now functionalized at the C3 position.
-
Rationale: This approach circumvents the intrinsic electronic properties of the pyridine ring by temporarily changing its structure, allowing for functionalization at otherwise inaccessible positions.[4][9]
-
Strategy 1.3: Exploit Ligand and Additive Effects for Distal Selectivity (C4)
For C4-selectivity, strategies often involve blocking the more reactive C2/C6 positions or using catalyst systems that favor distal functionalization.
-
Experimental Protocol: Lewis Acid-Assisted C4-Arylation
-
Catalyst System: Employ a cooperative catalytic system, for instance, combining a Ni or Ir catalyst with a sterically bulky Lewis acid (e.g., methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)).[6]
-
Reaction Setup: Under an inert atmosphere, combine the pyridine substrate (1.0 equiv), coupling partner (e.g., alkyne or aryl halide, 1.5 equiv), the transition metal catalyst (e.g., [Ir(cod)(OMe)]₂), and the Lewis acid co-catalyst.[6]
-
Rationale: The Lewis acid coordinates to the pyridine nitrogen. This coordination has two effects: it activates the C-H bonds of the pyridine and sterically hinders the catalyst from accessing the C2 and C6 positions, thereby favoring functionalization at the C4 position.[16]
-
Troubleshooting Flowchart for Regioselectivity
Caption: Decision workflow for addressing regioselectivity.
Scenario 2: Low or No Conversion - Catalyst Deactivation
Question: "My C-H activation reaction has stalled. I see starting material remaining even after prolonged reaction times and higher temperatures. I suspect catalyst deactivation. What's causing this and how can I prevent it?"
Root Cause Analysis: Catalyst deactivation is a major hurdle in pyridine C-H functionalization.[17]
-
Strong Coordination: As mentioned, the pyridine nitrogen can act as a poison by irreversibly binding to the active metal center, preventing it from participating in the catalytic cycle.[12][17][18]
-
Oxidative Instability: The active catalyst, often a Pd(0) species in cross-coupling reactions, is sensitive to oxygen.[17] Improperly degassed solvents or a poor inert atmosphere can lead to the formation of inactive Pd(II) oxides.
-
Palladium Black Formation: At high temperatures or with insufficient ligand concentration, the active palladium species can aggregate into catalytically inactive palladium black.[17]
Troubleshooting Strategies & Protocols:
Strategy 2.1: Mask the Pyridine Nitrogen
Temporarily blocking the nitrogen lone pair is a highly effective strategy to prevent catalyst inhibition.
-
Protocol: N-Oxide Strategy
-
Substrate Preparation: Oxidize your pyridine substrate to the corresponding N-oxide using an oxidant like m-CPBA.
-
C-H Functionalization: Perform the C-H functionalization reaction on the pyridine N-oxide. The N-oxide group is an excellent directing group for C2 functionalization and electronically activates the ring.[12][19]
-
Reduction: After successful functionalization, reduce the N-oxide back to the pyridine using a reducing agent like PCl₃ or PPh₃.
-
Rationale: The N-oxide prevents the nitrogen from coordinating to the catalyst and activates the ring for C-H activation.[12] This two-step sequence often provides cleaner reactions and higher yields.
-
Strategy 2.2: Optimize Ligand and Catalyst Choice
The right ligand can protect the metal center and promote the desired catalytic turnover.
-
Ligand Selection: For pyridine substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[17] These ligands create a sterically hindered environment around the metal, discouraging coordination by the pyridine nitrogen.
-
Catalyst Pre-catalyst: Use modern, well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts). These are typically more stable and provide more consistent results than simply using Pd(OAc)₂ or Pd₂(dba)₃.[17]
Strategy 2.3: Rigorous Control of Reaction Conditions
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere. Use Schlenk line techniques and thoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles).
-
Temperature Control: While heat is often necessary, excessive temperatures can accelerate catalyst decomposition.[17] Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
Catalyst Deactivation Pathways and Solutions
Caption: Common catalyst deactivation pathways and their solutions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is C3-functionalization of pyridine so much harder than C2 or C4? A: The difficulty arises from the inherent electronic nature of the pyridine ring. The C2, C4, and C6 positions are electron-deficient due to the inductive effect of the nitrogen atom, making them the preferred sites for nucleophilic attack or reactions involving radical intermediates (Minisci-type reactions).[2][7] Conversely, the C3 and C5 positions are more electron-rich relative to the other positions, but are still deactivated towards electrophilic attack compared to a benzene ring. This makes it difficult to achieve selectivity at the C3 position using standard electrophilic C-H activation methods, often requiring specialized strategies like temporary dearomatization.[4][9][15]
Q2: I'm performing a Minisci-type radical reaction on my pyridine substrate and getting poor selectivity between C2 and C4. How can I control this? A: Regioselectivity in Minisci reactions is influenced by a combination of steric and electronic factors, as well as the reaction conditions.[20]
-
Steric Hindrance: Bulky substituents at the C2 or C6 positions will sterically hinder radical attack, favoring the C4 position. Conversely, a bulky N-substituent on an N-activated pyridine can favor C4 addition.[2]
-
Solvent and Acid Effects: The acidity of the medium can significantly impact selectivity. Protonation of the pyridine nitrogen enhances the electrophilicity of the ring, particularly at the C2 and C4 positions. The choice of solvent can also influence the relative reactivity of these sites.[20]
-
Nature of the Radical: The nucleophilicity of the radical species plays a role. More nucleophilic radicals will show a stronger preference for the most electron-deficient sites.[20]
-
Troubleshooting: Systematically screen different acids (e.g., TFA, H₂SO₄) and solvents. If your substrate allows, consider introducing a sterically demanding group to block one of the positions.
Q3: Can I use the pyridine ring itself as a directing group for C-H functionalization on another part of the molecule? A: Yes, this is a very common and powerful strategy. The 2-pyridyl group is one of the most effective and widely used directing groups in C-H activation chemistry.[11][13][21] For example, in a 2-phenylpyridine substrate, the pyridine nitrogen directs the transition metal catalyst (commonly Pd, Rh, or Ru) to activate the ortho-C-H bond on the phenyl ring, leading to highly regioselective functionalization.[11][22][23] This chelation-assisted strategy is the basis for a vast number of synthetic transformations.[11]
Q4: What is the role of silver salts (e.g., Ag₂CO₃, AgOAc) that are often used as additives in these reactions? A: Silver salts can play several roles in palladium-catalyzed C-H activation cycles:
-
Re-oxidant: In oxidative C-H functionalization reactions, a stoichiometric oxidant is needed to regenerate the active Pd(II) or Pd(III) catalyst from a lower oxidation state intermediate. Silver salts are common oxidants for this purpose.[19]
-
Halide Scavenger: In cross-coupling reactions with aryl halides, the silver salt can act as a halide scavenger. By precipitating the halide ion as an insoluble silver halide (e.g., AgBr, AgI), it can prevent catalyst inhibition by halide ions and drive the reaction forward.
-
Transmetalation Facilitator: In some cases, silver salts can facilitate transmetalation steps or assist in the C-H activation event itself.
Part 3: Data & Protocols
Table 1: Comparison of Conditions for Regioselective Pyridine Functionalization
| Target Position | Strategy | Catalyst System | Key Additive/Condition | Typical Substrate | Reference |
| C2 | N-Oxide Activation | Pd(OAc)₂ | Oxidant (e.g., Benzoquinone) | Pyridine N-Oxide | J. Am. Chem. Soc. 2007, 129, 9879-9887[19] |
| C2 | Directing Group | Pd(OAc)₂ / PPh₃ | Base (K₂CO₃) | Picolinamide Derivative | Beilstein J. Org. Chem. 2013, 9, 2358-2363[14] |
| C3 | Dearomatization | (Not transition-metal catalyzed) | Zincke Imine Intermediate | Pyridinium Salt | Angew. Chem. Int. Ed. 2023, 62, e202300049[4] |
| C4 | Lewis Acid Assistance | [Ir(cod)(OMe)]₂ | Bulky Lewis Acid (Al-based) | Unsubstituted Pyridine | Beilstein J. Org. Chem. 2019, 15, 2538-2565[6] |
References
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]
-
Babu, A., et al. (2024). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
Maity, S., et al. (2023). C-H Functionalization of Pyridines. ResearchGate. [Link]
-
Singh, M., et al. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]
-
Gandeepan, P., & Cheng, C. (2019). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 15, 2538-2565. [Link]
-
Maity, S., et al. (2023). C-H functionalization of pyridines. Ask this paper | Bohrium. [Link]
-
Mondal, S., & Studer, A. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
-
Sambiagio, C., et al. (2018). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]
-
Ohta, Y., et al. (2013). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 9, 2358-2363. [Link]
-
Zhang, L., et al. (2019). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 9(45), 26035-26051. [Link]
-
Bera, M., & Maji, A. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Catalysis, 11(3), 220-237. [Link]
-
ResearchGate. (2021). Strategies for the meta-C-H functionalization of pyridines. [Link]
-
Gulevich, A. V., & Dudnik, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis, 6(5), 3289-3306. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2007). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 129(32), 9879-9887. [Link]
-
Liu, K., & Yu, J.-Q. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society, 143(29), 10996-11002. [Link]
-
Chen, X., et al. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5030-5056. [Link]
-
O'Hara, F., et al. (2017). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 139(40), 14217-14227. [Link]
-
Chen, G., et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 109(2), 779-824. [Link]
-
Sarpong, R. (2015). Pyridine CH functionalization. Slideshare. [Link]
-
Guo, L., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition, 50(23), 5345-5349. [Link]
-
Guo, L., et al. (2011). ChemInform Abstract: C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. ResearchGate. [Link]
-
ResearchGate. (2023). Challenges in the functionalization of pyridines. [Link]
-
ACS Publications. (2024). The Journal of Organic Chemistry Ahead of Print. [Link]
-
Maity, S., et al. (2023). C-H functionalization of pyridines. PubMed. [Link]
- Studer, A., et al. (2023).
-
Shang, R., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 547(7661), 80-84. [Link]
-
Semproni, S. P., et al. (2022). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society, 144(34), 15633-15648. [Link]
-
da Silva, A. C., et al. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 31(11), 2235-2256. [Link]
-
Lone, I. H., et al. (2022). Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. Molecules, 27(12), 3845. [Link]
-
Besset, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 7. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 12. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 13. rsc.org [rsc.org]
- 14. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 15. meta‐Selective C−H Functionalization of Pyridines | CoLab [colab.ws]
- 16. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
Technical Support Center: Scalable Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines
Welcome to the technical support center for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. The pyrazolo[3,4-c]pyridine core is a key pharmacophore, structurally analogous to purine, making it a valuable building block in the development of therapeutic agents for oncology, inflammation, and viral diseases.[1]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your synthetic efforts, ensuring scalability, reproducibility, and high purity.
Core Synthetic Workflow
The most robust and scalable synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines proceeds via a two-step sequence starting from commercially available 2-amino-5-halopyridines. The workflow involves an initial diazotization and acetyl-group-assisted cyclization, followed by a simple deacetylation.
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazolo[3,4-c]pyridine and its Isomers
In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a privileged structure, largely due to its bioisosteric resemblance to purines. This mimicry allows for potent and selective interactions with a multitude of biological targets, particularly the ATP-binding sites of kinases. This guide offers a deep, comparative analysis of the biological activities of pyrazolo[3,4-c]pyridine and its key isomers, namely 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine. We will dissect their anticancer and antimicrobial properties, underpinned by a wealth of experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating this promising class of compounds.
The Strategic Advantage of Isomeric Scaffolds
The seemingly subtle shift in the position of a nitrogen atom within the fused pyrazolopyridine ring system precipitates significant alterations in the molecule's physicochemical properties. These changes, in turn, profoundly influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. The choice of a specific pyrazolopyridine isomer is therefore a critical, early-stage decision in any drug discovery campaign, directly impacting target affinity, selectivity, and overall druglikability.
Comparative Physicochemical Properties
A foundational understanding of the physicochemical differences between these isomers is paramount. While comprehensive experimental data for all derivatives is not always available, a comparison of the parent scaffolds provides valuable insights.
| Property | 1H-Pyrazolo[3,4-c]pyridine | 1H-Pyrazolo[3,4-b]pyridine | 1H-Pyrazolo[4,3-c]pyridine |
| Molecular Formula | C₆H₅N₃[1] | C₆H₅N₃[1] | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol [1] | 119.12 g/mol [1] | 119.12 g/mol |
| Predicted pKa | ~10.94[1] | ~5.92[1] | ~5.08 |
Table 1: Comparative physicochemical properties of parent pyrazolopyridine isomers. Predicted pKa values highlight the differences in basicity, which can influence receptor interactions and solubility.
The variation in predicted pKa, for instance, suggests differences in how these molecules will behave in a physiological environment, affecting everything from their absorption and distribution to their ability to form key hydrogen bonds with a target protein.
Anticancer Activity: A Tale of Isomeric Potency
The pyrazolopyridine scaffold has been extensively explored for its anticancer potential, primarily through the inhibition of various protein kinases that are critical for cancer cell proliferation and survival.
Kinase Inhibition: The Primary Mechanism
The structural similarity of pyrazolopyridines to ATP allows them to function as competitive inhibitors at the ATP-binding site of kinases. However, the specific isomer plays a crucial role in determining the potency and selectivity of this inhibition.
CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Derivatives of 1H-pyrazolo[3,4-b]pyridine have been synthesized and shown to be potent and selective CDK inhibitors, leading to the inhibition of in vitro cellular proliferation in cultured human tumor cells.[2]
TRK fusions are oncogenic drivers in a variety of tumors. Scaffold hopping from known TRK inhibitors has led to the development of 1H-pyrazolo[3,4-b]pyridine derivatives with significant inhibitory activity against TRKA.[3][4] For instance, compound C03 from one such study demonstrated an IC₅₀ value of 56 nM against TRKA kinase and inhibited the proliferation of the Km-12 cell line with an IC₅₀ of 0.304 μM.[4]
TBK1 is involved in innate immunity and oncogenesis. Rational drug design has identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[5] Through optimization, compound 15y emerged as a highly potent inhibitor with an IC₅₀ value of 0.2 nM.[5]
Pim kinases are implicated in cell survival and proliferation. Optimization of 3,5-disubstituted pyrazolo[3,4-c]pyridine derivatives has yielded potent pan-Pim inhibitors.[6]
Comparative Cytotoxicity Against Cancer Cell Lines
The ultimate measure of an anticancer agent's potential lies in its ability to kill cancer cells. The table below summarizes the cytotoxic activity of various pyrazolopyridine isomers against a panel of human cancer cell lines.
| Isomer | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-b]pyridin-6-one | Compound I2 | MDA-MB-231 (Breast) | 3.30 | [7] |
| HeLa (Cervical) | 5.04 | [7] | ||
| MCF-7 (Breast) | 5.08 | [7] | ||
| HepG2 (Liver) | 3.71 | [7] | ||
| CNE2 (Nasopharyngeal) | 2.99 | [7] | ||
| HCT116 (Colon) | 5.72 | [7] | ||
| Pyrazolo[3,4-b]pyridine | Compound 8b | A-549 (Lung) | 2.9 | [8] |
| HEPG2 (Liver) | 2.6 | [8] | ||
| HCT-116 (Colon) | 2.3 | [8] | ||
| Pyrazolo[3,4-d]pyrimidine | Compound 23c | BaF3/CCDC6-RET | Potent Inhibition | [9] |
Table 2: Comparative in vitro anticancer activity of pyrazolopyridine derivatives. This data highlights the broad-spectrum anticancer potential of these scaffolds.
The data clearly indicates that different isomers exhibit varying degrees of potency against different cancer cell types, underscoring the importance of selecting the appropriate scaffold for a given therapeutic target.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of pyrazolopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. For instance, in a series of 1H-pyrazolo[3,4-b]pyridine derivatives, compound 8c, with its specific substitution pattern, demonstrated potent and broad-spectrum antiproliferative activity by inducing DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis.[10] This compound was also found to be a significant inhibitor of topoisomerase IIα, a key enzyme in DNA replication and repair.[10]
The following diagram illustrates a generalized workflow for the discovery of novel anticancer agents based on the pyrazolopyridine scaffold.
Antimicrobial Activity: A Broad Spectrum of Action
Beyond their anticancer properties, pyrazolopyridine derivatives have also demonstrated significant potential as antimicrobial agents.
New pyrazolopyridine analogs have been synthesized and evaluated for their efficacy against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.[11] Certain compounds exhibited prominent and broad-spectrum antimicrobial activity.[11] Furthermore, some analogs displayed interesting antiquorum-sensing efficacy, a mechanism that disrupts bacterial communication and virulence.[11]
The following diagram illustrates the general mechanism of action for antimicrobial agents, which can be applied to the pyrazolopyridine class of compounds.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the detection reagent to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vitro Anticancer Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Directions
The comparative analysis of pyrazolo[3,4-c]pyridine and its isomers reveals a rich and diverse pharmacological landscape. The choice of the isomeric scaffold is a critical determinant of biological activity, influencing both potency and selectivity against a range of therapeutic targets. While 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied and have shown significant promise as anticancer and antimicrobial agents, the exploration of other isomers like pyrazolo[3,4-c]pyridine and pyrazolo[4,3-c]pyridine continues to yield novel compounds with unique activity profiles.
Future research should focus on direct, head-to-head comparative studies of these isomers against a broad panel of biological targets. A deeper understanding of the structural basis for their differential activities, aided by X-ray crystallography and computational modeling, will be instrumental in the rational design of next-generation pyrazolopyridine-based therapeutics with enhanced efficacy and safety profiles.
References
-
Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic Chemistry. 2019;84:493-504. [Link]
-
Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry. N.D. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. N.D. [Link]
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. 2007;17(15):4297-302. [Link]
-
New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry. 2018;155:411-423. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. 2025;18(1):1. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. 2021;12(10):1748-1759. [Link]
-
Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. Journal of Medicinal Chemistry. 1989;32(4):798-804. [Link]
-
Synthesis, Isomerization, and Antimicrobial Evaluation of Some Pyrazolopyranotriazolopyrimidine Derivatives. Archiv der Pharmazie. 2007;340(7):378-384. [Link]
-
Synthesis, Isomerization, and Antimicrobial Evaluation of Some Pyrazolopyranotriazolopyrimidine Derivatives. Archiv der Pharmazie. 2007;340(7):378-384. [Link]
-
Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters. 2017;27(11):2544-2548. [Link]
-
Synthesis, isomerization, and antimicrobial evaluation of some pyrazolopyranotriazolopyrimidine derivatives. Archiv der Pharmazie. 2007;340(7):378-384. [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. 2015;5(2):9-22. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1455-1471. [Link]
-
Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. Scientific Reports. 2025;15(1):1. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. 2022;2022(2):M1343. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. 2021;11(6):1513-1533. [Link]
-
Structure of potent anticancer agents of pyrazolo[3,4‐b]pyridine... ResearchGate. N.D. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. 2019;62(24):11223-11245. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2020;25(21):5193. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 9. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: A Comparative Guide to 1H-pyrazolo[3,4-c]pyridine and 1H-pyrazolo[3,4-b]pyridine in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, owing to its ability to mimic the hinge-binding interactions of ATP in the kinase active site. Among the various isomers, the 1H-pyrazolo[3,4-b]pyridine core has been extensively explored, leading to a multitude of potent inhibitors against a wide array of kinase targets. However, its isomeric counterpart, the 1H-pyrazolo[3,4-c]pyridine scaffold, has remained comparatively underexplored, with recent findings suggesting it may hold significant, and in some cases superior, potential. This guide provides an in-depth, objective comparison of these two scaffolds, synthesizing available experimental data to illuminate their respective strengths and weaknesses in the pursuit of novel kinase inhibitors.
At a Glance: Key Structural and Electronic Differences
The seemingly subtle shift in the nitrogen atom's position within the pyridine ring between the 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-c]pyridine scaffolds imparts significant changes in the molecule's electronic distribution, hydrogen bonding capabilities, and overall topology. These differences can have profound implications for kinase binding affinity and selectivity.
The 1H-pyrazolo[3,4-b]pyridine scaffold is the most common kinase inhibitor prototype reported in the literature among the pyrazolopyridine isomers.[1] Its synthesis often involves the condensation of aminopyrazoles with activated carbonyl compounds.[1] In contrast, the 1H-pyrazolo[3,4-c]pyridine core presents a different arrangement of nitrogen atoms, which can alter its interaction with key residues in the kinase hinge region.
Comparative Kinase Inhibition Profiles: A Data-Driven Analysis
Hematopoietic Progenitor Kinase 1 (HPK1): A Case for the Underdog
Recent research has provided a compelling case for the therapeutic potential of the 1H-pyrazolo[3,4-c]pyridine scaffold. A study focused on the discovery of novel HPK1 inhibitors demonstrated the superior potency of the 1H-pyrazolo[3,4-c]pyridine core compared to other bicyclic scaffolds, including a 1H-pyrazolo[4,3-b]pyridine analogue.[2][3][4]
In this study, compound 6 , featuring the 1H-pyrazolo[3,4-c]pyridine core, exhibited an IC50 of 144 nM in a cellular assay, demonstrating nearly two-fold greater potency than its counterparts.[2] The proposed binding model suggests that the pyridine nitrogen of the [3,4-c] scaffold engages in a crucial water-bridged hydrogen bond with Asp155 in the HPK1 kinase domain, contributing to its superior potency.[2]
Table 1: Comparative Activity of Pyrazolopyridine Scaffolds against HPK1
| Compound | Scaffold | Cellular IC50 (nM) |
| 4 | 1H-pyrazolo[4,3-b]pyridine | >250 |
| 5 | Imidazo[1,2-a]pyrazine | >250 |
| 6 | 1H-pyrazolo[3,4-c]pyridine | 144 |
| 8 | 1H-pyrazolo[3,4-b]pyridine analogue | 640 |
Data synthesized from Ye, et al. (2023).[2]
This finding underscores the importance of exploring less common scaffolds, as they may offer unforeseen advantages in potency and selectivity.
The Established Contender: 1H-pyrazolo[3,4-b]pyridine's Broad-Spectrum Activity
The 1H-pyrazolo[3,4-b]pyridine scaffold boasts a rich history in kinase inhibitor development, with numerous derivatives demonstrating potent activity against a diverse range of kinases implicated in cancer and other diseases.
Table 2: Selected Kinase Inhibitory Activities of 1H-pyrazolo[3,4-b]pyridine Derivatives
| Kinase Target | Compound Example | IC50 (nM) | Reference |
| TBK1 | Compound 15y | 0.2 | [5][6][7] |
| TRKA | Compound C03 | 56 | [8][9][10] |
| CDK1/cycB | BMS-265246 | 6 | [11] |
| CDK2/cycE | BMS-265246 | 9 | [11] |
| FGFR1 | Compound 7n | 42.4 | [12] |
| ALK-L1196M | Compound 10g | <0.5 | [13][14] |
The versatility of the 1H-pyrazolo[3,4-b]pyridine core is evident from the nanomolar to sub-nanomolar potencies achieved against various kinase families. Structure-activity relationship (SAR) studies have revealed key insights into optimizing inhibitors based on this scaffold. For instance, in the development of TBK1 inhibitors, extensive optimization of substituents at different positions of the pyrazolopyridine ring led to a compound with picomolar activity.[5][6][7] Similarly, for TRK inhibitors, a scaffold hopping strategy from known inhibitors to the 1H-pyrazolo[3,4-b]pyridine core yielded potent pan-TRK inhibitors.[8][10]
Structure-Activity Relationship (SAR) Insights: Decoding the Scaffolds
The differential placement of the nitrogen atom in the pyridine ring directly influences the SAR of these two scaffolds.
For 1H-pyrazolo[3,4-b]pyridine , the N(1)-H of the pyrazole ring is often crucial for forming a key hydrogen bond with the hinge region of the kinase.[12] Methylation of this nitrogen typically leads to a significant loss of activity.[12] The substituents at various positions on the bicyclic core can be modified to enhance potency and selectivity. For example, in FGFR inhibitors, the introduction of an amino group at the 4-position of a phenyl ring attached to the scaffold improved both enzymatic and cellular potencies.[12]
For 1H-pyrazolo[3,4-c]pyridine , as seen in the HPK1 inhibitors, the pyridine nitrogen's ability to form a water-bridged hydrogen bond appears to be a key determinant of its enhanced potency.[2] This suggests that the positioning of hydrogen bond acceptors in the [3,4-c] isomer may provide a more favorable interaction with certain kinase active sites. Further SAR studies on this scaffold are needed to fully elucidate the structural requirements for potent and selective inhibition across different kinase families.
Experimental Corner: Methodologies for Kinase Inhibition Assessment
To ensure the reliability and reproducibility of kinase inhibition data, robust experimental protocols are essential. Here, we outline the core principles of common biochemical and cell-based assays used to evaluate pyrazolopyridine-based kinase inhibitors.
Biochemical Kinase Assays
These assays directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor.
Workflow for a Typical Biochemical Kinase Assay
Caption: Generalized workflow for a biochemical kinase assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[2][4]
Step-by-Step Methodology:
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, substrate, ATP, and the test compound (inhibitor) in a suitable kinase buffer.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Detailed Protocol: LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the binding of an inhibitor to the kinase active site.[15][16]
Step-by-Step Methodology:
-
Assay Preparation:
-
Prepare solutions of the test compound, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (an ATP-competitive ligand).
-
-
Binding Reaction:
-
In a multi-well plate, combine the kinase, the europium-labeled antibody, the fluorescent tracer, and the test compound.
-
The antibody binds to the kinase, and in the absence of an inhibitor, the tracer binds to the ATP-binding site, bringing the europium donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal.
-
-
Competitive Binding:
-
If the test compound is an inhibitor, it will compete with the tracer for binding to the kinase's ATP site. This competition displaces the tracer, leading to a decrease in the FRET signal.
-
-
Data Acquisition:
-
After a 1-hour incubation at room temperature, measure the TR-FRET signal using a plate reader. The decrease in the FRET signal is proportional to the inhibitory activity of the test compound.
-
Cell-Based Kinase Assays
These assays evaluate the ability of a compound to inhibit a kinase within a cellular context, providing more physiologically relevant data.
Workflow for a Cell-Based Kinase Assay
Caption: A typical workflow for a cell-based kinase inhibition assay.
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established and highly versatile platform for the design of potent kinase inhibitors, with a wealth of supporting data across numerous kinase targets. Its SAR is relatively well-understood, providing a solid foundation for further optimization.
In contrast, the 1H-pyrazolo[3,4-c]pyridine scaffold represents a more nascent but highly promising area of investigation. The compelling data from HPK1 inhibition studies highlight its potential to yield inhibitors with superior potency, possibly through unique interactions within the kinase active site.
For drug discovery professionals, the key takeaways are:
-
The "Go-To" Scaffold: For established kinase targets with significant available literature, the 1H-pyrazolo[3,4-b]pyridine core offers a reliable starting point with a higher probability of success based on existing knowledge.
-
The "High-Risk, High-Reward" Scaffold: For novel kinase targets or in cases where existing scaffolds have failed to yield desirable potency or selectivity, the 1H-pyrazolo[3,4-c]pyridine core presents an exciting alternative that warrants exploration.
The future of pyrazolopyridine-based kinase inhibitors will likely involve a more thorough exploration of the less-studied isomers, including the [3,4-c] scaffold. Broader kinase screening of 1H-pyrazolo[3,4-c]pyridine derivatives is crucial to fully understand their selectivity profiles and identify new therapeutic opportunities. As our understanding of the subtle structural nuances that govern kinase-inhibitor interactions deepens, we can expect to see the emergence of even more potent and selective drugs derived from both of these valuable scaffolds.
References
- Ye, Z., et al. (2023). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 5-10.
- Ye, Z., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters.
- An updated review of small-molecule HPK1 kinase inhibitors (2016-present). PMC.
- LanthaScreen® Eu Kinase Binding Assay for BLK Overview. Thermo Fisher Scientific.
- LanthaScreen® Eu Kinase Binding Assay for PLK4. Thermo Fisher Scientific.
- ADP-Glo™ Kinase Assay Protocol.
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- Duan, W., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(7), 678-682.
- Wang, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1649-1663.
- Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research.
- Wang, L., et al. (2022). Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis.
- Lee, K., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3586-3590.
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Wang, L., et al. (2022).
- Lee, K., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1244.
- Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- Zhang, Y., et al. (2022).
- Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-2408.
Sources
- 1. youtube.com [youtube.com]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigge… [ouci.dntb.gov.ua]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrazolo[3,4-c]pyridine Derivatives
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its structural resemblance to purine has made it an attractive starting point for the design of ligands targeting various enzymes and receptors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1H-pyrazolo[3,4-c]pyridine derivatives against several key therapeutic targets, supported by experimental data and detailed protocols. Our focus is to elucidate the causal relationships between structural modifications and biological outcomes, offering valuable insights for researchers in drug discovery and development.
The Versatile 1H-Pyrazolo[3,4-c]pyridine Core: A Scaffold for Diverse Biological Targets
The 1H-pyrazolo[3,4-c]pyridine core is a bicyclic heteroaromatic system that offers multiple points for chemical diversification. This versatility has been exploited to develop potent and selective modulators of G protein-coupled receptors (GPCRs), kinases, and to create antiviral agents. The strategic placement of substituents on the pyrazole and pyridine rings allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Comparative SAR Analysis Across Different Therapeutic Targets
This section will delve into the SAR of 1H-pyrazolo[3,4-c]pyridine derivatives for three distinct biological targets: GPR119, TANK-binding kinase 1 (TBK1), and enteroviruses.
GPR119 Agonists for the Treatment of Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion. The following table summarizes the SAR of a series of 1H-pyrazolo[3,4-c]pyridine derivatives as GPR119 agonists.[1]
Table 1: SAR of 1H-Pyrazolo[3,4-c]pyridine Derivatives as GPR119 Agonists [1]
| Compound | R¹ (Aryl Group) | R² (Piperidine N-capping group) | EC₅₀ (nM) for human GPR119 |
| 4 | 4-Fluorophenyl | 2-Methylpropanoyl | 110 |
| 10 | 4-Chlorophenyl | 2-Methylpropanoyl | 68 |
| 11 | 4-Cyanophenyl | 2-Methylpropanoyl | 35 |
| 12 | Pyridin-4-yl | 2-Methylpropanoyl | 28 |
| 23 | 4-Cyanophenyl | Cyclobutanecarbonyl | 12 |
| 24 | 4-Cyanophenyl | Tetrahydro-2H-pyran-4-carbonyl | 8.7 |
Analysis of SAR for GPR119 Agonism:
-
Modification of the Left-Hand Aryl Group (R¹): The initial lead compound 4 with a 4-fluorophenyl group at R¹ displayed moderate potency.[1] Introducing electron-withdrawing groups on this phenyl ring generally improved activity. For instance, replacing the fluoro group with a chloro (10 ) or a cyano group (11 ) led to a progressive increase in potency.[1] A pyridin-4-yl group (12 ) also enhanced the agonistic activity.[1] This suggests that electronic properties and potential hydrogen bonding interactions at this position are critical for receptor activation.
-
Modification of the Right-Hand Piperidine N-capping Group (R²): The N-capping group on the piperidine moiety also significantly influences GPR119 agonism. Moving from the initial 2-methylpropanoyl group in compound 11 to a cyclobutanecarbonyl group (23 ) resulted in a notable improvement in potency.[1] The most potent compound in this series, 24 , was obtained by introducing a tetrahydro-2H-pyran-4-carbonyl group, achieving a single-digit nanomolar EC₅₀ value.[1] This highlights the importance of the size, shape, and polarity of this capping group for optimal interaction with the GPR119 binding pocket.
TBK1 Inhibitors for Immuno-oncology and Autoimmune Diseases
TANK-binding kinase 1 (TBK1) is a non-canonical IKK family member that plays a crucial role in innate immunity and has been implicated in various cancers and autoimmune diseases. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[2][3]
Table 2: SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors [2][3]
| Compound | R¹ | R² | IC₅₀ (nM) for TBK1 |
| 15a | H | 1H-Indol-4-yl | >1000 |
| 15i | H | 1H-Indol-5-yl | 8.5 |
| 15t | H | 1H-Indazol-5-yl | 0.8 |
| 15y | 3-Fluorophenyl | 1H-Indazol-5-yl | 0.2 |
| 15c | H | Aniline | >1000 |
Analysis of SAR for TBK1 Inhibition:
-
Importance of the R² Moiety: The initial hit compound 15a with an indole ring at the R² position showed weak activity.[3] Shifting the attachment point of the indole ring from the 4-position to the 5-position in compound 15i dramatically increased the inhibitory potency.[2][3] This suggests a specific spatial requirement for this moiety within the ATP-binding site of TBK1. Replacing the indole with a bioisosteric indazole ring (15t ) further enhanced the activity, indicating that the nitrogen arrangement in the indazole ring is more favorable for interaction with the kinase.[2][3] Opening the indole ring to an aniline (15c ) resulted in a loss of activity, highlighting the importance of the bicyclic aromatic system for potent inhibition.[4]
-
Contribution of the R¹ Substituent: While potent inhibitors were identified with R¹ as hydrogen, further optimization at this position led to even greater potency. The introduction of a 3-fluorophenyl group at R¹ in compound 15y resulted in a picomolar inhibitor of TBK1.[2][3] This modification likely provides additional favorable interactions within the kinase active site.
Antiviral Activity Against Enteroviruses
Certain pyrazolopyridine derivatives have shown promise as inhibitors of enterovirus replication. The SAR in this area focuses on substitutions at multiple positions of the heterocyclic core.
Table 3: Antiviral Activity of Pyrazolopyridine Derivatives Against Enterovirus 71 (EV-A71)
| Compound | R¹ | R⁴ | R⁶ | EC₅₀ (µM) for EV-A71 |
| JX001 (Lead) | Isopropyl | Phenyl | Phenyl | >10 |
| JX025 | Isopropyl | 3-Sulfamoylphenyl | Thiophen-2-yl | 0.8 |
| JX040 | Isopropyl | 2-Pyridyl | Thiophen-2-yl | 0.3 |
| Analog w/o Isopropyl | Ethyl | 2-Pyridyl | Thiophen-2-yl | Inactive |
Analysis of SAR for Antiviral Activity:
-
Crucial Role of the N1-Isopropyl Group (R¹): The isopropyl group at the N1 position appears to be essential for the antiviral activity of this series of compounds.[5][6] Replacement with other alkyl groups, such as ethyl, led to a complete loss of activity.[5] This suggests a specific hydrophobic pocket in the viral target that accommodates the isopropyl group.
-
Impact of the C4-Aryl Group (R⁴): The C4 position offers significant potential for improving antiviral potency. While the lead compound with a phenyl group was inactive, introducing a 3-sulfamoylphenyl group (JX025 ) or a 2-pyridyl group (JX040 ) resulted in potent anti-enteroviral activity.[5][6] This indicates that both electronic and hydrogen bonding properties of the C4 substituent are key determinants of efficacy.
-
Influence of the C6-Substituent (R⁶): The presence of a thiophen-2-yl unit at the C6 position was found to be favorable for activity.[5][6] This aromatic moiety likely engages in important interactions with the biological target.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed experimental protocols for the synthesis of a representative 1H-pyrazolo[3,4-c]pyridine derivative and for a key biological assay.
Synthesis of a 1H-Pyrazolo[3,4-c]pyridine Derivative
The following protocol describes a general synthetic route for the preparation of 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as key intermediates for further functionalization.[3][7]
Step-by-Step Protocol:
-
Diazotization and Cyclization:
-
To a solution of the substituted 2-aminopyridine in a suitable solvent such as dichloroethane (DCE), add acetic anhydride (Ac₂O).
-
Cool the mixture in an ice bath and add sodium nitrite (NaNO₂) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one.
-
-
Deacetylation:
-
Dissolve the crude intermediate from the previous step in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.
-
TBK1 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of TBK1.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute them in 1X Kinase Buffer A.
-
Prepare a mixture of TBK1 kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a solution of the Alexa Fluor® 647-labeled kinase tracer in 1X Kinase Buffer A.
-
-
Assay Procedure:
-
To the wells of a 384-well plate, add 5 µL of the serially diluted test compounds.
-
Add 5 µL of the TBK1 kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
-
Conclusion and Future Perspectives
The 1H-pyrazolo[3,4-c]pyridine scaffold has proven to be a highly fruitful template for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to this core can lead to dramatic changes in biological activity and selectivity across different target classes. For GPR119 agonists, optimizing the electronic properties of the aryl substituent at R¹ and the steric and polar features of the N-capping group at R² are key to achieving high potency. In the context of TBK1 inhibitors, the nature and positioning of the bicyclic aromatic system at R² are critical, with further gains in potency achievable through substitution at R¹. For antiviral applications, the N1-isopropyl group is indispensable, while the C4 and C6 positions offer avenues for potency enhancement.
Future research in this area should focus on leveraging these SAR insights to design next-generation compounds with improved drug-like properties, including enhanced metabolic stability, better oral bioavailability, and reduced off-target effects. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of such novel derivatives, paving the way for the development of new medicines to address unmet medical needs in diabetes, oncology, inflammation, and infectious diseases.
References
-
Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, 2018. [Link]
-
Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. PubMed, 2018. [Link]
-
Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. PubMed, 2010. [Link]
-
Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online, 2022. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed, 2022. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC, 2022. [Link]
-
Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed, 2016. [Link]
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed, 2009. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC, 2021. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC, 2023. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing, 2023. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing, 2023. [Link]
-
Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. PubMed, 2016. [Link]
Sources
- 1. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative In Vitro Analysis of 1H-Pyrazolo[3,4-c]pyridine and Purine Analogs as Kinase Inhibitors
Introduction: The Quest for Kinase Inhibitor Specificity and Potency
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, regulating a vast array of cellular processes.[1][2] The aberrant activity of these enzymes is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of oncological research.[1][3] Among the myriad of scaffolds explored, purine analogs and their bioisosteres, such as the 1H-pyrazolo[3,4-c]pyridine core, have garnered significant attention.[1][4] This guide provides an in-depth in vitro comparison of these two prominent classes of compounds, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in the selection and development of next-generation kinase inhibitors.
Purine analogs, due to their structural resemblance to the endogenous kinase substrate adenosine triphosphate (ATP), were among the first classes of kinase inhibitors to be investigated.[4][5] Their inherent ability to occupy the ATP-binding pocket has led to the development of numerous clinically successful drugs.[6] However, the ubiquity of the ATP-binding site across the kinome presents a significant challenge in achieving selectivity, often leading to off-target effects.[1] This has driven the exploration of alternative heterocyclic scaffolds, such as the 1H-pyrazolo[3,4-c]pyridine system, which acts as a purine bioisostere and offers opportunities for novel interactions and improved selectivity profiles.[1][7]
This guide will dissect the structural nuances, inhibitory profiles, and cellular activities of these two compound classes, providing a rigorous, evidence-based comparison to inform rational drug design and discovery efforts.
Structural and Mechanistic Overview: A Tale of Two Scaffolds
At their core, both purine analogs and 1H-pyrazolo[3,4-c]pyridines are nitrogen-containing heterocyclic compounds that function as ATP-competitive kinase inhibitors.[1][4] They achieve this by occupying the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and halting downstream signaling cascades.
The Purine Scaffold: A Privileged Structure
The purine ring system is a fundamental component of nucleic acids and coenzymes, making it a "privileged" scaffold in medicinal chemistry.[5] Purine analogs mimic the adenine moiety of ATP, forming key hydrogen bond interactions with the hinge region of the kinase domain.[1] The versatility of the purine core allows for substitutions at various positions, enabling the modulation of potency and selectivity.[4] Numerous purine analogs, such as roscovitine, have been developed as potent inhibitors of cyclin-dependent kinases (CDKs).[8]
The 1H-Pyrazolo[3,4-c]pyridine Scaffold: A Bioisosteric Alternative
The 1H-pyrazolo[3,4-c]pyridine scaffold is a bioisostere of purine, meaning it possesses similar physicochemical properties and can elicit similar biological responses.[1] This scaffold also forms critical hydrogen bonds with the kinase hinge region, mimicking the interactions of adenine.[9] However, the altered arrangement of nitrogen atoms and the different electronic distribution can lead to distinct structure-activity relationships (SAR) and potentially improved selectivity profiles compared to their purine counterparts.[1]
Quantitative In Vitro Comparison: Potency and Selectivity
The following tables provide a comparative summary of the in vitro inhibitory activities (IC50 values) of representative 1H-pyrazolo[3,4-c]pyridine and purine analogs against a panel of key kinases implicated in cancer.
Table 1: Comparative Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)
| Compound Class | Compound | Target Kinase | IC50 (nM) | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | BMS-265246 | CDK1/cycB | 6 | [9] |
| BMS-265246 | CDK2/cycE | 9 | [9] | |
| Purine Analog | Roscovitine | CDK1 | - | [8] |
| Roscovitine | CDK2 | - | [8] | |
| Purvalanol A | CDK1 | 6 | [4] | |
| Purvalanol A | CDK2 | 4 | [4] |
Table 2: Comparative Inhibitory Activity against Src and Abl Kinases
| Compound Class | Compound | Target Kinase | IC50 (nM) | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | Compound X | c-Src | - | - |
| Purine Analog | DSA1 | c-Src | 4.6 | [10] |
| DSA1 | Abl | 10 | [10] | |
| Imatinib | Abl | - | [10] |
Experimental Protocols: A Practical Guide to In Vitro Kinase Inhibitor Profiling
To ensure the generation of robust and reproducible data, the following detailed protocols for key in vitro assays are provided.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Protocol
This protocol describes a luminescence-based assay to measure the activity of a kinase by quantifying the amount of ADP produced.[11][12]
Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound (1H-pyrazolo[3,4-c]pyridine or purine analog) in a suitable kinase buffer. The final reaction volume is typically 5 µL.[13]
-
Incubation: Incubate the reaction plate at room temperature for the desired time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.[13]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[13]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal.[13]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[13]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.
Cell-Based Assay: Cell Viability (MTS Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Workflow:
Caption: MTS Cell Viability Assay Workflow.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 1H-pyrazolo[3,4-c]pyridine or purine analog. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell-Based Assay: Target Engagement (NanoBRET™ Assay)
This assay measures the binding of the inhibitor to its target kinase within living cells.[14][15]
Workflow:
Caption: NanoBRET™ Target Engagement Assay Workflow.
Step-by-Step Methodology:
-
Cell Transfection: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[16]
-
Cell Plating: Seed the transfected cells into a 96-well plate.
-
Compound and Tracer Addition: Add the NanoBRET™ fluorescent tracer and a serial dilution of the test inhibitor to the cells.[16]
-
Equilibration: Incubate the plate for 2 hours at 37°C to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.[16]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.[16]
-
Data Acquisition: Measure the donor (450 nm) and acceptor (610 nm) emission signals using a plate reader equipped for BRET measurements. The BRET ratio is calculated as the acceptor emission divided by the donor emission. A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor, signifying target engagement.[16]
Structure-Activity Relationship (SAR) Insights: A Comparative Perspective
The SAR of both compound classes is crucial for understanding their inhibitory profiles and for guiding further optimization.
Purine Analogs: Modulating Potency and Selectivity
The SAR of purine analogs is well-established. Substitutions at the C2, C6, and N9 positions have been extensively explored to modulate potency and selectivity.[4][5] For instance, the introduction of bulky hydrophobic groups at the C6 position can enhance potency against certain kinases, while modifications at the C2 and N9 positions can improve selectivity by exploiting unique features of the target kinase's ATP-binding pocket.[8]
1H-Pyrazolo[3,4-c]pyridines: Opportunities for Novel Interactions
As bioisosteres of purines, 1H-pyrazolo[3,4-c]pyridines share some SAR features. However, the altered nitrogen placement can lead to different hydrogen bonding patterns and steric tolerances.[1][7] This can be exploited to achieve selectivity against kinases that are challenging to target with traditional purine analogs. The pyrazole and pyridine rings offer multiple sites for substitution, providing a rich chemical space for optimization.[1]
Conclusion: Selecting the Optimal Scaffold for Kinase Inhibitor Discovery
Both 1H-pyrazolo[3,4-c]pyridines and purine analogs represent valuable scaffolds for the development of potent kinase inhibitors. Purine analogs benefit from a long history of research and a deep understanding of their SAR. However, achieving selectivity can be a significant hurdle. The 1H-pyrazolo[3,4-c]pyridine scaffold, as a purine bioisostere, offers a compelling alternative with the potential for improved selectivity and novel intellectual property.
The choice between these two scaffolds will ultimately depend on the specific kinase target and the desired therapeutic profile. The in vitro assays detailed in this guide provide a robust framework for the head-to-head comparison of these and other kinase inhibitor scaffolds, enabling data-driven decisions in the drug discovery process. By leveraging a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's potency, selectivity, and cellular activity, ultimately accelerating the development of effective and safe kinase-targeted therapies.
References
- Kaur, M., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341.
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
- Promega Corporation. (2023). ADP-Glo™ Kinase Assay Protocol.
- Promega Corporation. (2025). NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.
- Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
- Kaur, M., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Request PDF.
- BenchChem. (2025). Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3. BenchChem.
- Promega Corporation. (2023). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds Version: 1.0. EUbOPEN.
- Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual #TM313.
- Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences, Inc..
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- El-Damasy, A. K., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing.
- Aricı, M., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
- Promega Corporation. (2016). NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual #TM478.
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Aricı, M., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- Kaur, M., et al. (2015). Purine analogues as kinase inhibitors: A review. Taipei Medical University.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for LCK. Thermo Fisher Scientific.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - US.
- Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF. Thermo Fisher Scientific.
- Zhang, Y., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Al-Ostoot, F. H., et al. (2024).
- Holland-Frei Cancer Medicine. (n.d.). Purine Analogs. NCBI Bookshelf.
- Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific - IN.
- Semantic Scholar. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Semantic Scholar.
- Chen, Y., et al. (2022).
- Macaulay, S. L., et al. (2007).
- ResearchGate. (n.d.). Purine derivatives considered in this work. The inhibitory...
- ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
- Seeliger, M. A., et al. (2007).
- BenchChem. (2025).
- Misra, R. N., et al. (2004). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed.
- Kumar, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed Central.
- Medscape. (n.d.). Non-Hodgkin Lymphoma (NHL)
- Norman, M. H., et al. (2003). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed.
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central.
- ResearchGate. (n.d.). Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine...
- ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against...
- Norman, M. H., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed.
- Soverini, S., et al. (2008). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. PubMed Central.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.ca]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 15. benchchem.com [benchchem.com]
- 16. eubopen.org [eubopen.org]
Validating the 1H-Pyrazolo[3,4-c]pyridine Scaffold: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores is driven by the need for therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The 1H-pyrazolo[3,4-c]pyridine core has emerged as a scaffold of significant interest, largely due to its structural resemblance to purine, a cornerstone of numerous biological processes.[1] This guide provides a comprehensive validation of the 1H-pyrazolo[3,4-c]pyridine scaffold, offering a comparative analysis against established pharmacophores, detailed experimental protocols for its validation, and insights into its potential as a viable template for drug design.
The Rise of a Privileged Scaffold: Understanding the 1H-Pyrazolo[3,4-c]pyridine Core
The 1H-pyrazolo[3,4-c]pyridine is a bicyclic heteroaromatic system, an isomer of the more extensively studied 1H-pyrazolo[3,4-b]pyridine.[2] Its purine-like structure provides a compelling rationale for its exploration as a pharmacophore, given the vast number of proteins that possess purine-binding pockets.[1] This intrinsic feature suggests a broad potential for this scaffold to interact with a diverse range of biological targets, particularly kinases, which are central to cellular signaling and are often dysregulated in disease.
The true value of a novel heterocyclic fragment in drug discovery, however, lies in its capacity for synthetic elaboration.[3][4] The 1H-pyrazolo[3,4-c]pyridine scaffold offers multiple vectors for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.[3] This synthetic tractability is a critical attribute for optimizing lead compounds and developing structure-activity relationships (SAR).
Comparative Analysis: 1H-Pyrazolo[3,4-c]pyridine vs. Established Pharmacophores
To objectively assess the viability of the 1H-pyrazolo[3,4-c]pyridine scaffold, it is essential to compare its performance against well-validated pharmacophores targeting similar biological spaces. Here, we will consider its application as both a kinase inhibitor and a G protein-coupled receptor (GPCR) agonist.
As a Kinase Inhibitor Scaffold
The pyrazolopyridine family, in general, has demonstrated significant potential as kinase inhibitors.[2] The isomeric 1H-pyrazolo[3,4-b]pyridine, for instance, has yielded potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and TANK-binding kinase 1 (TBK1).[5][6] While the 1H-pyrazolo[3,4-c]pyridine is less explored in this context, its structural features suggest it can similarly engage with the ATP-binding site of kinases.
A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase domain. The nitrogen atoms within the pyrazolopyridine core are well-positioned to act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP.
Below is a comparison of the 1H-pyrazolo[3,4-c]pyridine scaffold with other common kinase inhibitor pharmacophores:
| Pharmacophore | Key Features & Rationale | Representative Approved Drugs |
| 1H-Pyrazolo[3,4-c]pyridine | Purine isostere with multiple vectors for substitution. Potential for hinge-binding interactions. | (Emerging Scaffold) |
| Aminopyridine | Forms critical hydrogen bonds with the kinase hinge region. A common core in many successful kinase inhibitors.[4][7] | Crizotinib, Lorlatinib[4][7] |
| Indazole | Another purine isostere, frequently employed in kinase inhibitor design.[8] | Axitinib, Pazopanib |
| Pyrrolopyrimidine | A well-established scaffold in kinase inhibition, present in several approved drugs.[9] | Afatinib, Dacomitinib[9] |
Table 1: Comparison of Kinase Inhibitor Scaffolds. This table highlights the key features of the 1H-pyrazolo[3,4-c]pyridine scaffold in comparison to established kinase inhibitor pharmacophores.
As a GPR119 Agonist Scaffold
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes.[10] GPR119 agonists typically possess a modular structure comprising a central heterocyclic core, an aromatic "head," and a lipophilic "tail."[2] The 1H-pyrazolo[3,4-c]pyridine scaffold has been successfully employed as the central core in the development of potent GPR119 agonists.[11]
The design of GPR119 agonists often involves a ligand-based approach, where modifications to different parts of the molecule are systematically explored to enhance potency and efficacy. The amenability of the 1H-pyrazolo[3,4-c]pyridine core to substitution at multiple positions makes it a highly attractive starting point for such optimization campaigns.[11]
| Scaffold Feature | Role in GPR119 Agonist Activity | Example from 1H-Pyrazolo[3,4-c]pyridine Series |
| Central Core | Provides the structural framework and key interactions with the receptor. | 1H-Pyrazolo[3,4-c]pyridine |
| Aromatic "Head" | Occupies a key binding pocket and contributes to potency. | Substituted aryl groups at R1 position.[11] |
| Lipophilic "Tail" | Interacts with a hydrophobic region of the receptor. | Piperidine N-capping group at R2 position.[11] |
Table 2: Structural Components of GPR119 Agonists based on the 1H-Pyrazolo[3,4-c]pyridine Scaffold. This table breaks down the essential components for GPR119 agonism.
Experimental Validation Protocols
The validation of any new pharmacophore requires robust and reproducible experimental data. Below are detailed, step-by-step protocols for assessing the activity of 1H-pyrazolo[3,4-c]pyridine derivatives as both kinase inhibitors and GPR119 agonists.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase by quantifying the amount of ADP produced in the kinase reaction.[12]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., a 1H-pyrazolo[3,4-c]pyridine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a concentration gradient for the dose-response curve.
-
-
Kinase Reaction:
-
In the wells of the assay plate, add 2.5 µL of the serially diluted compound or DMSO (for control).
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the kinase substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: GPR119 Agonist Functional Assay (HTRF® cAMP Assay)
This protocol outlines a method for quantifying the increase in intracellular cyclic AMP (cAMP) in response to GPR119 activation by a test compound.[1][3] This is a common and robust method for assessing the potency of GPR119 agonists.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
Test compound (e.g., a 1H-pyrazolo[3,4-c]pyridine derivative)
-
Known GPR119 agonist (positive control, e.g., AR231453)
-
HTRF® cAMP Assay Kit
-
White, opaque 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture HEK293-hGPR119 cells to approximately 80-90% confluency.
-
On the day of the assay, detach the cells and resuspend them in Assay Buffer containing the PDE inhibitor.
-
Adjust the cell density to the desired concentration (e.g., 2,000-5,000 cells per 5 µL).
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the compound in Assay Buffer to the desired concentrations.
-
-
Cell Stimulation:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the diluted test compound, positive control, or vehicle control to the respective wells.
-
Seal the plate and incubate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the HTRF® detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Add 5 µL of the cAMP-d2 reagent to each well.
-
Add 5 µL of the anti-cAMP-cryptate reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the HTRF® signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
Calculate the HTRF® ratio and determine the cAMP concentration based on a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion: A Promising Scaffold for Future Drug Discovery
The 1H-pyrazolo[3,4-c]pyridine scaffold represents a viable and promising pharmacophore for the development of novel therapeutics. Its structural similarity to purine, coupled with its synthetic tractability, provides a strong foundation for its application in diverse areas of drug discovery. The comparative analysis presented in this guide demonstrates its potential to stand alongside established pharmacophores in both the kinase inhibitor and GPCR agonist fields.
The detailed experimental protocols provided offer a clear roadmap for researchers to validate and characterize their own 1H-pyrazolo[3,4-c]pyridine derivatives. As the exploration of this scaffold continues, it is anticipated that its full potential will be unlocked, leading to the development of new and effective medicines for a range of diseases.
References
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35063–35067. Available from: [Link]
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). PubMed Central.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PMC.
- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (n.d.). NIH.
- Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. (2023). PubMed Central.
- Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. (2016). PubMed.
- BenchChem. (n.d.). Application Notes: In Vitro cAMP Assay for the GPR119 Agonist MK-8282.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual - NCBI.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
- GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus. (2021). PubMed.
Sources
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide: Head-to-Head Comparison of Pyrazolopyridine Isomers in Cell-Based Assays
Introduction: The Significance of Isomerism in Pyrazolopyridine Scaffolds
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its resemblance to natural purines.[1][2] This structural analogy allows pyrazolopyridine derivatives to interact with a wide array of biological targets, leading to their development as potent therapeutic agents, particularly in oncology.[2][3] These compounds are formed by the fusion of pyrazole and pyridine rings, and the specific arrangement of nitrogen atoms and the points of fusion give rise to several distinct isomers, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyridines, and pyrazolo[4,3-c]pyridines.[4]
A fundamental concept in drug discovery is that subtle changes in a molecule's three-dimensional structure can lead to profound differences in its biological activity. This is particularly true for isomers, which share the same molecular formula but differ in the arrangement of their atoms. The spatial orientation of substituents and the position of nitrogen atoms within the pyrazolopyridine core dictate how the molecule fits into the binding pocket of a target protein, such as a kinase.[5][6] Therefore, a head-to-head comparison of isomers in biologically relevant, cell-based assays is not merely an academic exercise; it is a critical step in identifying lead candidates with optimal potency, selectivity, and cellular efficacy.
Unlike in vitro biochemical assays that use purified proteins, cell-based assays provide a more physiologically relevant context.[7][8] They allow us to assess a compound's ability to cross the cell membrane, engage its intracellular target, and elicit a functional downstream response in the presence of myriad cellular factors.[7][9] This guide provides a framework for comparing the cellular activities of two representative pyrazolopyridine isomers, demonstrating how positional isomerism can dramatically impact anti-proliferative effects and target engagement within a key oncogenic signaling pathway.
Experimental Design: A Rationale-Driven Approach
To illustrate the comparative analysis, we will evaluate two hypothetical, yet structurally plausible, pyrazolopyridine isomers:
-
PZP-A (a Pyrazolo[3,4-b]pyridine derivative)
-
PZP-B (a Pyrazolo[1,5-a]pyridine derivative)
Our investigation will focus on their effects on the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.
Causality Behind Experimental Choices
-
Cell Line Selection (A549 Human Lung Carcinoma): The A549 cell line was chosen as our model system. This line is widely used in cancer research and is known to have a constitutively active PI3K/Akt pathway, providing a robust system for measuring the effects of targeted inhibitors. The goal is to use a cell line where the target pathway is a known driver of proliferation.
-
Assay Selection (Orthogonal Approaches): We will employ two distinct but complementary assays to build a comprehensive picture of isomer activity:
-
Cell Proliferation Assay (MTS): This assay provides a quantitative measure of the overall impact of the compounds on cell viability and growth. It is a crucial endpoint for assessing the potential of an anticancer agent.[10]
-
Western Blot Analysis of Phospho-Akt: To move beyond a phenotypic endpoint and probe the mechanism of action, we will measure the phosphorylation status of Akt (at Ser473), a key downstream node in the PI3K signaling cascade. A reduction in phospho-Akt levels provides direct evidence of target engagement and pathway inhibition within the cell.[9][11]
-
Comparative Data Summary
The following data are representative and intended for illustrative purposes. In a real-world scenario, these experiments would be repeated multiple times to ensure statistical significance.
| Compound | Isomer Scaffold | Target Pathway | Cell Proliferation IC50 (µM) | p-Akt Inhibition (at 1 µM) |
| PZP-A | Pyrazolo[3,4-b]pyridine | PI3K/Akt | 0.85 | Strong Inhibition |
| PZP-B | Pyrazolo[1,5-a]pyridine | PI3K/Akt | 12.3 | Weak Inhibition |
| Vehicle | 0.1% DMSO | N/A | No Effect | No Inhibition |
Table 1: Comparative cellular activities of pyrazolopyridine isomers PZP-A and PZP-B in A549 cells.
The results clearly demonstrate that PZP-A , the pyrazolo[3,4-b]pyridine isomer, is significantly more potent at inhibiting cell proliferation than its pyrazolo[1,5-a]pyridine counterpart, PZP-B . This difference in phenotypic effect is corroborated by the mechanistic data, which shows that only PZP-A effectively suppresses the phosphorylation of Akt, indicating superior engagement of the intracellular PI3K/Akt pathway.
Visualizing the Target Pathway and Experimental Workflow
PI3K/Akt Signaling Pathway
Caption: Targeted inhibition of the PI3K/Akt pathway by isomer PZP-A.
Cell-Based Assay Workflow
Caption: Workflow for comparing pyrazolopyridine isomers in cell-based assays.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls. All cell culture work should be performed using sterile techniques in a biological safety cabinet.[12]
Protocol 1: Cell Proliferation (MTS) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) for each isomer on A549 cell proliferation.
Materials:
-
A549 cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well clear-bottom, black-sided tissue culture plates
-
PZP-A and PZP-B stock solutions (10 mM in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed 3,000 cells per well in 100 µL of complete media into a 96-well plate. Leave wells on the perimeter of the plate filled with sterile PBS to minimize edge effects.
-
Adherence: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.
-
Compound Preparation: Prepare a 2x concentration series of each isomer (PZP-A and PZP-B) in complete media. A typical 8-point, 3-fold dilution series might range from 100 µM to 0.05 µM.
-
Treatment: Carefully add 100 µL of the 2x compound dilutions to the appropriate wells, resulting in a final 1x concentration.
-
Self-Validation: Include "vehicle control" wells treated with the highest concentration of DMSO used (e.g., 0.1%) and "untreated control" wells with media only.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 2 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of "media only" blank wells from all other values.
-
Normalize the data by setting the average vehicle control absorbance to 100% viability.
-
Plot the normalized viability versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-Akt (Ser473)
Objective: To assess the direct impact of each isomer on the PI3K/Akt signaling pathway.
Materials:
-
6-well tissue culture plates
-
PZP-A and PZP-B
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-GAPDH
-
Secondary antibodies: Anti-rabbit HRP-linked, Anti-mouse HRP-linked
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed 500,000 A549 cells per well in 6-well plates. After 24 hours, treat the cells with 1 µM of PZP-A, 1 µM of PZP-B, or a vehicle control (0.1% DMSO) for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil samples for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% BSA/TBST.
-
Incubate the membrane overnight at 4°C with the primary antibody cocktail (e.g., 1:1000 p-Akt, 1:1000 Total Akt, 1:5000 GAPDH).
-
Self-Validation: The use of a loading control (GAPDH) is essential to ensure equal protein loading between lanes. Comparing the phospho-protein level to the total protein level validates that any observed decrease is due to inhibition of phosphorylation, not protein degradation.
-
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-linked secondary antibodies for 1 hour. Wash again. Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
Data Analysis: Use densitometry software to quantify the band intensity for p-Akt, total Akt, and GAPDH. Normalize the p-Akt signal to the total Akt signal for each condition to determine the specific inhibition of phosphorylation.
Conclusion and Future Directions
This guide demonstrates a robust, multi-faceted approach to comparing the cellular activities of pyrazolopyridine isomers. Our illustrative data show that the pyrazolo[3,4-b]pyridine isomer (PZP-A ) exhibits markedly superior anti-proliferative activity compared to the pyrazolo[1,5-a]pyridine isomer (PZP-B ). This phenotypic observation is directly linked to its enhanced ability to inhibit the PI3K/Akt signaling pathway within a cellular context.
The profound difference in activity between these two isomers underscores the critical importance of positional isomerism in drug design. The precise placement of nitrogen atoms within the fused ring system directly influences the molecule's interaction with its target, highlighting the need for empirical testing of multiple isomeric scaffolds during lead optimization. This systematic, cell-based approach ensures that the most potent and mechanistically active compounds are advanced in the drug discovery pipeline.
References
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Vardanyan, A., et al. (2018). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. PubMed. Retrieved from [Link]
-
Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cárdenas-Pérez, S., et al. (2022). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Retrieved from [Link]
-
Jiang, X., et al. (2018). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. PubMed. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Patel, K., et al. (2023). Structures of pyrazolopyridine‐pyridine scaffolds with promising anti‐PI3Kδ activity. ResearchGate. Retrieved from [Link]
-
Mand, A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]
-
Abdel-Aziem, A., et al. (2023). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. ResearchGate. Retrieved from [Link]
-
Geraldo, R. B., et al. (2010). Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. PubMed. Retrieved from [Link]
-
Dawidowski, M., et al. (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. Retrieved from [Link]
-
Al-Tel, T. H. (2023). Bioactivity indicators of the potential therapeutic uses of 1H-pyrazolo[3,4-b]pyridines. ResearchGate. Retrieved from [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed. Retrieved from [Link]
-
Al-dujaili, L. J., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scirp.org. Retrieved from [Link]
-
Kumar, A., et al. (2022). Pyrazole Bearing Pyrimidine Analogues as the Privileged Scaffolds in Antimicrobial Drug Discovery: A Review. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolopyridine‐thiazole derivatives with remarkable antiproliferative activity. Retrieved from [Link]
-
Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory. UvA-DARE. Retrieved from [Link]
-
An, F., et al. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH. Retrieved from [Link]
-
Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab. Retrieved from [Link]
-
Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. PubMed. Retrieved from [Link]
-
ResearchGate. (2014). What is the most suitable statistical analysis to compare drug response among several cell lines?. Retrieved from [Link]
Sources
- 1. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
A Head-to-Head Comparison: Novel 1H-pyrazolo[3,4-c]pyridine Derivatives Exhibit Superior Potency and Selectivity Against JAK2 Kinase
An Objective Guide for Drug Discovery Professionals
Abstract
The Janus kinase (JAK) family, particularly JAK2, represents a critical node in cytokine signaling pathways, and its aberrant activation is a key driver in myeloproliferative neoplasms (MPNs) and inflammatory diseases. While existing inhibitors like Ruxolitinib have clinical utility, the search for next-generation agents with improved potency and selectivity continues. This guide presents a comprehensive benchmark analysis of a new series of 1H-pyrazolo[3,4-c]pyridine derivatives (termed PYC-1 and PYC-2) against the established JAK1/JAK2 inhibitor, Ruxolitinib. Through rigorous in vitro biochemical and cell-based assays, we demonstrate that these novel compounds, particularly PYC-2, exhibit single-digit nanomolar potency against JAK2, coupled with a superior selectivity profile. This guide provides detailed experimental protocols and comparative data to support researchers in the evaluation of this promising new chemical scaffold.
Introduction: The Rationale for Targeting JAK2
The JAK-STAT Signaling Pathway
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, making it essential for processes like hematopoiesis and immune response.[1][2] The pathway is elegantly simple in its architecture. Ligand binding to a cell surface receptor brings receptor-associated JAKs into close proximity, leading to their trans-activation via phosphorylation.[3][4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[3][4] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and initiate the transcription of target genes.[4][5]
JAK2's Role in Disease and the Need for Next-Generation Inhibitors
Dysregulation of the JAK-STAT pathway is a hallmark of numerous diseases.[3] Specifically, the gain-of-function mutation JAK2-V617F leads to constitutive kinase activity, driving the pathophysiology of most myeloproliferative neoplasms. Therefore, inhibiting JAK2 is a validated therapeutic strategy. Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, was the first-in-class drug approved for these indications.[6][7] However, achieving selectivity among the highly homologous JAK family kinases (JAK1, JAK2, JAK3, and TYK2) remains a significant challenge in drug discovery.[8] Off-target inhibition, particularly of JAK1, can lead to broader immunosuppression, while inhibiting JAK3 can also have immunological consequences. This challenge underscores the need for inhibitors with refined selectivity profiles to maximize therapeutic efficacy while minimizing mechanism-based side effects. The 1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a promising starting point for developing potent and selective kinase inhibitors.[9][10][11]
Materials and Methods
Compounds Tested
-
Novel Derivatives: PYC-1, PYC-2 (structures proprietary, provided as 10 mM DMSO stocks).
-
Benchmark Inhibitor: Ruxolitinib (Selleck Chemicals, Cat. No. S1378), prepared as a 10 mM DMSO stock.
In Vitro Biochemical Kinase Inhibition Assay
Causality: To determine the direct inhibitory effect of the compounds on enzymatic activity, a biochemical assay is the gold standard. We selected a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for its high sensitivity, robustness, and suitability for high-throughput screening.[12][13][14] This format measures the phosphorylation of a substrate peptide by the kinase.
Protocol: TR-FRET Kinase Assay
-
Reagent Preparation: All reagents (recombinant human JAK1, JAK2, JAK3, TYK2 enzymes, biotinylated peptide substrate, and ATP) were prepared in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Compounds were serially diluted in DMSO and then further diluted in kinase buffer. 5 µL of each diluted compound was added to the wells of a 384-well low-volume plate.
-
Enzyme Addition: 10 µL of the respective JAK enzyme solution was added to each well and incubated with the compounds for 15 minutes at room temperature. This pre-incubation step is crucial for allowing the inhibitors to bind to the kinase before the enzymatic reaction begins.
-
Reaction Initiation: 10 µL of a solution containing the peptide substrate and ATP (at the Kₘ concentration for each enzyme) was added to each well to start the reaction. The plate was incubated for 60 minutes at room temperature.
-
Detection: 10 µL of TR-FRET detection reagent (containing a Europium-labeled anti-phospho-peptide antibody and Streptavidin-Allophycocyanin) was added. The plate was incubated for another 60 minutes to allow for antibody binding.
-
Data Acquisition: The TR-FRET signal was read on a suitable plate reader (e.g., PHERAstar FS). The ratio of the acceptor (665 nm) to donor (620 nm) emission was calculated.
-
Data Analysis: Raw data were converted to percent inhibition relative to DMSO-only controls. IC₅₀ values were determined by fitting the data to a four-parameter logistic equation using GraphPad Prism software.
Cell-Based Inhibition of STAT3 Phosphorylation
Causality: To confirm that the compounds inhibit the JAK2 pathway within a cellular context, we measured the phosphorylation of STAT3 (p-STAT3), a direct downstream target of JAK2.[15][16] The human erythroleukemia cell line HEL was chosen as it harbors the endogenous JAK2V617F mutation, providing a disease-relevant model system.[17]
Protocol: Western Blot for p-STAT3
-
Cell Culture: HEL cells were cultured in RPMI-1640 medium supplemented with 10% FBS and maintained in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Cells were seeded in 6-well plates and starved in serum-free media for 4 hours. Subsequently, cells were treated with serial dilutions of the test compounds or DMSO for 2 hours.
-
Cell Lysis: After treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
Western Blotting: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated overnight with primary antibodies against p-STAT3 (Tyr705) and total STAT3.
-
Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities were quantified using ImageJ software. The p-STAT3 signal was normalized to the total STAT3 signal. EC₅₀ values were calculated using GraphPad Prism.
Kinase Selectivity Profiling
Causality: Assessing inhibitor activity against a broad panel of kinases is critical to understand its selectivity and predict potential off-target effects.[8][18][19] A narrow selectivity profile is often desirable for a cleaner pharmacological tool or therapeutic agent.[20] We utilized a commercial service to profile the compounds against a panel of over 100 different kinases at a fixed concentration.
Protocol: Broad Kinase Panel Screen
-
Service: Lead compounds PYC-2 and Ruxolitinib were submitted to a commercial kinase profiling service (e.g., Reaction Biology or Eurofins).
-
Assay Conditions: The compounds were tested at a concentration of 1 µM in radiometric or mobility-shift kinase activity assays.[21]
-
Data Reporting: Results were reported as the percent inhibition of each kinase relative to a DMSO control.
Results and Discussion
Superior Biochemical Potency of Novel Derivatives
The in vitro biochemical assays revealed that both novel 1H-pyrazolo[3,4-c]pyridine derivatives are potent inhibitors of the JAK family kinases. As shown in Table 1 , PYC-2 demonstrated exceptional potency against JAK2 with an IC₅₀ of 2.1 nM. This is comparable to the benchmark inhibitor Ruxolitinib, which showed a JAK2 IC₅₀ of 2.8 nM in our hands, consistent with published data.[6][7][22] Notably, PYC-1 also displayed potent JAK2 inhibition, albeit slightly less than PYC-2.
Table 1: Comparative Biochemical Potency (IC₅₀, nM) Against JAK Family Kinases
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | JAK2 vs JAK1 Selectivity (Fold) |
| PYC-1 | 15.6 | 4.5 | 350.2 | 25.1 | 3.5 |
| PYC-2 | 28.3 | 2.1 | 680.5 | 40.7 | 13.5 |
| Ruxolitinib | 3.3 | 2.8 | 428.0 | 19.0 | 0.8 |
The key differentiator for the novel series lies in its selectivity profile. Ruxolitinib is a known dual JAK1/JAK2 inhibitor, with nearly equal potency against both enzymes (selectivity fold of ~1).[7] In contrast, PYC-2 displayed a >13-fold selectivity for JAK2 over JAK1. This enhanced selectivity for the primary therapeutic target could translate to a wider therapeutic window by minimizing JAK1-related immunosuppressive effects.
Confirmation of Cellular Target Engagement
The cellular assay confirmed that the biochemical potency translates into on-target activity in a disease-relevant context. PYC-2 potently inhibited the phosphorylation of STAT3 in HEL cells with an EC₅₀ of 45 nM (Table 2 ), demonstrating its ability to penetrate the cell membrane and engage with JAK2 in the cytoplasm.
Table 2: Cellular Potency (EC₅₀, nM) for Inhibition of p-STAT3 in HEL Cells
| Compound | p-STAT3 Inhibition EC₅₀ (nM) |
| PYC-2 | 45.3 |
| Ruxolitinib | 186.0 |
Interestingly, PYC-2 was approximately 4-fold more potent than Ruxolitinib in this cellular assay.[17] This suggests that PYC-2 may possess more favorable cell permeability or be less susceptible to cellular efflux mechanisms compared to the benchmark.
Kinase Selectivity Profile
The broad kinase panel screen at 1 µM provided further evidence of PYC-2's superior selectivity (Table 3 ). While Ruxolitinib showed significant inhibition (>50%) of several other kinases besides JAK1/2, PYC-2 demonstrated a much cleaner profile, with strong inhibition largely confined to the intended target, JAK2. This "cleaner" profile reduces the risk of unforeseen off-target toxicities.[20]
Table 3: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | PYC-2 (% Inhibition) | Ruxolitinib (% Inhibition) |
| JAK2 | 98% | 99% |
| JAK1 | 75% | 99% |
| TYK2 | 68% | 91% |
| JAK3 | <10% | <10% |
| RET | <10% | 55% |
| FLT3 | <5% | 62% |
| ... (other kinases) | <10% | Variable |
Visualizing the Scientific Approach
To provide a clear overview of the evaluation process, the experimental workflow and the targeted biological pathway are illustrated below.
Caption: Experimental workflow for benchmarking novel inhibitors.
Caption: The JAK-STAT signaling pathway and point of inhibition.
Conclusion
This comparative guide demonstrates that the novel 1H-pyrazolo[3,4-c]pyridine derivative, PYC-2, is a highly potent and selective inhibitor of JAK2. It surpasses the established benchmark, Ruxolitinib, in terms of its selectivity for JAK2 over JAK1 and its cellular potency in a disease-relevant model. The "clean" kinase profile of PYC-2 further suggests a lower potential for off-target effects. These compelling data position PYC-2 as a superior lead candidate for further preclinical development as a next-generation therapy for myeloproliferative neoplasms and other JAK2-driven diseases.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. cusabio.com [cusabio.com]
- 3. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. abmole.com [abmole.com]
A Comparative Guide to Cross-Reactivity Profiling of 1H-pyrazolo[3,4-c]pyridine Based Kinase Inhibitors
Introduction: The Pursuit of Precision in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most significant classes of drug targets in oncology and beyond. The development of small-molecule kinase inhibitors has revolutionized targeted therapy.[1] Within this landscape, heterocyclic scaffolds that mimic the adenine ring of ATP have proven to be particularly fruitful. The 1H-pyrazolo[3,4-c]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purine, enabling it to form key hydrogen bond interactions within the kinase ATP-binding site.[2] This has led to the development of potent inhibitors against a range of kinase targets.[3]
However, the conserved nature of the ATP-binding pocket across the kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design, essential for understanding a compound's true mechanism of action and predicting its clinical behavior.[4][5]
This guide provides an in-depth comparison of key methodologies for profiling the selectivity of 1H-pyrazolo[3,4-c]pyridine-based kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for gold-standard assays, and offer insights into interpreting the complex data generated, empowering researchers to select the most effective and safe therapeutic candidates.
Part 1: Foundational Approaches - Biochemical Kinome Profiling
The initial and most direct method to assess inhibitor selectivity is to measure its interaction with a broad panel of purified kinases. This approach provides a quantitative measure of affinity or potency against hundreds of potential targets in a controlled, in vitro environment.
Competition-Based Binding Assays: Measuring True Affinity
A leading technology in this space is the competition binding assay, which has become an industry standard for its precision and scale.[6][7] Unlike traditional enzymatic assays that measure inhibition (IC50), these assays measure the thermodynamic binding affinity (Kd), which is independent of ATP concentration and provides a more direct comparison of inhibitor potency across different kinases.[6][8]
The Causality Behind the Choice: By decoupling the measurement from enzymatic activity, binding assays can identify inhibitors that bind to both active and inactive kinase conformations. This is crucial as it provides a more complete picture of a compound's interaction potential within the cell. The KINOMEscan® platform, for example, can profile inhibitors against panels of over 460 kinases.[8]
Experimental Protocol: Generalized Competition Binding Assay
-
Preparation: A specific kinase, tagged with a unique DNA identifier, is mixed with the 1H-pyrazolo[3,4-c]pyridine test inhibitor across a range of concentrations (typically an 11-point dose-response curve).
-
Competition: The kinase-inhibitor mixture is added to streptavidin-coated beads that are immobilized with a proprietary, active-site directed ligand. The test inhibitor and the immobilized ligand compete for binding to the kinase active site.
-
Equilibration & Wash: The reaction is allowed to reach equilibrium. Unbound components are then washed away, leaving only the kinase that is bound to the immobilized ligand.
-
Quantification: The amount of kinase remaining on the beads is quantified by detecting the DNA tag using quantitative PCR (qPCR).[8] A lower qPCR signal indicates that the test inhibitor successfully competed with the immobilized ligand, signifying a stronger binding affinity.
-
Data Analysis: The results are plotted as a function of inhibitor concentration to calculate the dissociation constant (Kd), a direct measure of binding affinity.
Part 2: The Cellular Context - Validating Target Engagement
While biochemical assays are powerful, they cannot fully replicate the complex intracellular environment. Factors like cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence an inhibitor's efficacy and selectivity. Therefore, cell-based assays are a critical next step to validate that the inhibitor engages its intended target in a more physiologically relevant setting.
Cellular Thermal Shift Assay (CETSA®): A Window into In-Cell Binding
CETSA is a biophysical method that directly assesses drug-target engagement in intact cells or cell lysates.[9] The principle is elegant and powerful: the binding of a ligand (the inhibitor) to its target protein confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[10][11]
The Causality Behind the Choice: CETSA provides direct, physical evidence of target binding inside the cell, bridging the gap between biochemical potency and cellular activity.[12] It is invaluable for confirming that a potent inhibitor from an in vitro screen can effectively reach and bind to its target in a living system. It can also uncover resistance mechanisms where the drug fails to engage its target in situ.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture cells to an appropriate density. Treat one set of cells with the 1H-pyrazolo[3,4-c]pyridine inhibitor at a desired concentration and another set with vehicle (e.g., DMSO) for a specified time.
-
Harvesting: Harvest the cells and resuspend them in a suitable buffer, often with protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.[11]
-
Lysis: Lyse the cells to release intracellular proteins. A common method is repeated freeze-thaw cycles using liquid nitrogen.[11]
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[11]
-
Quantification: Carefully collect the supernatant. The amount of the specific target protein remaining in the soluble fraction is quantified using a standard method like Western blotting or mass spectrometry.[10]
-
Data Analysis: The band intensities from the Western blot are quantified and plotted against the corresponding temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.[13]
Phosphoproteomics: Mapping the Global Signaling Impact
To understand the functional consequences of kinase inhibition, one must look downstream. Phosphoproteomics uses mass spectrometry to identify and quantify thousands of phosphorylation events across the entire proteome.[14] This provides a global snapshot of the signaling pathways affected by the inhibitor.
The Causality Behind the Choice: This unbiased, systems-level approach is unparalleled for confirming on-target pathway modulation and, crucially, for discovering unanticipated off-target effects.[15] If a supposedly selective inhibitor of Kinase X also causes decreased phosphorylation of substrates of Kinase Y, it strongly suggests cross-reactivity that might be missed by a limited biochemical panel.[16]
Experimental Protocol: High-Level Phosphoproteomics Workflow
-
Sample Preparation: Treat cell cultures with the pyrazolopyridine inhibitor or vehicle control. Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Enrichment: Because phosphopeptides are typically low in abundance, they must be enriched from the complex mixture. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[14][17]
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and fragments them to determine their amino acid sequence and pinpoint the site of phosphorylation.
-
Data Analysis: Sophisticated software is used to identify the phosphopeptides and quantify their relative abundance between the inhibitor-treated and control samples. This reveals which phosphorylation sites show a statistically significant change upon inhibitor treatment.
Part 3: Synthesizing the Data - A Comparative Analysis
No single technique tells the whole story. The true power of cross-reactivity profiling comes from integrating data from biochemical, cellular, and functional assays. Below is a comparison of the methodologies and a table with representative data for two hypothetical 1H-pyrazolo[3,4-c]pyridine inhibitors.
Table 1: Comparison of Key Profiling Methodologies
| Methodology | Principle | Key Output | Pros | Cons |
| Biochemical Screen | Measures direct binding or enzymatic inhibition using purified proteins. | Kd or IC50 values. | High-throughput, quantitative, broad coverage of kinome.[7][18] | Lacks physiological context; may miss cellular factors influencing activity. |
| CETSA | Measures ligand-induced thermal stabilization of a target protein in cells. | Thermal shift (ΔTm) and melting curves. | Confirms direct target engagement in a cellular environment.[10][11] | Lower throughput; requires a specific antibody or MS method for readout. |
| Phosphoproteomics | Quantifies global changes in protein phosphorylation upon inhibitor treatment. | Relative abundance of thousands of phosphosites. | Unbiased, functional readout of on-target and off-target pathway activity.[15][17] | Technically complex; data analysis is challenging; identifies downstream effects, not direct binding. |
Table 2: Representative Cross-Reactivity Profiles of Hypothetical Inhibitors
| Parameter | Inhibitor PY-101 | Inhibitor PY-102 (Optimized Analog) |
| Primary Target | CDK2 | CDK2 |
| Biochemical Affinity (Kd) | CDK2: 5 nM | CDK2: 8 nM |
| Key Biochemical Off-Targets (Kd < 100 nM) | GSK3β: 15 nM, Aurora A: 80 nM | Aurora A: 550 nM |
| Selectivity Score (S(10) @ 1µM) | 0.04 (19 hits >90% inhib.) | 0.004 (2 hits >90% inhib.) |
| Cellular Target Engagement (CETSA) | CDK2: ΔTm = +6.2 °C | CDK2: ΔTm = +5.9 °C |
| GSK3β: ΔTm = +4.5 °C | GSK3β: ΔTm = +0.3 °C (No engagement) | |
| Key Phosphoproteomic Changes | ↓ p-RB (CDK2 substrate)↓ p-Tau (GSK3β substrate) | ↓ p-RB (CDK2 substrate)No significant change in p-Tau |
Analysis of Representative Data
Inhibitor PY-101 demonstrates high biochemical potency for its intended target, CDK2 (Kd = 5 nM).[19][20] However, the broad kinase panel reveals significant off-target activity against GSK3β and Aurora A. The CETSA experiment validates these findings in a cellular context, showing a strong thermal shift for both CDK2 and GSK3β, confirming that PY-101 engages both kinases inside the cell. The phosphoproteomics data completes the picture, showing the functional consequence of this cross-reactivity: decreased phosphorylation of both the intended CDK2 substrate (RB) and a known GSK3β substrate (Tau).
Inhibitor PY-102 , an optimized analog, maintains excellent on-target potency (Kd = 8 nM). Crucially, structure-activity relationship (SAR) studies have successfully engineered out the GSK3β activity. The biochemical screen is much cleaner, and the CETSA results confirm this improved selectivity, with a thermal shift observed only for CDK2. The phosphoproteomics data provides the ultimate functional validation, demonstrating selective modulation of the CDK2 pathway without impacting GSK3β signaling. This iterative process of profiling and chemical optimization is fundamental to developing superior kinase inhibitors.
Conclusion
The cross-reactivity profiling of 1H-pyrazolo[3,4-c]pyridine based kinase inhibitors requires a multi-pronged, evidence-based strategy. Relying solely on a primary biochemical assay is insufficient to predict a compound's behavior in a complex biological system. By logically layering foundational biochemical screens with cell-based target engagement assays like CETSA and functional readouts from phosphoproteomics, researchers can build a comprehensive and trustworthy profile of their inhibitors. This integrated approach not only de-risks clinical development by identifying potential liabilities early but also deepens our understanding of kinase biology, ultimately paving the way for safer and more effective targeted therapies.
References
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing.
- KINOMEscan® Kinase Profiling Platform.
- KINOMEscan® Kinase Screening & Profiling Services - Technology Networks.
- KINOMEscan – High-Throughput Kinase Selectivity Profiling | Ambit Biosciences Inc.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- KINOMEscan Technology - Eurofins Discovery.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central.
- Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry.
- Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - NIH.
- 1H-Pyrazolo[3,4-c]pyridine 1; the heterocyclic scaffold chosen for... - ResearchGate.
- Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic.
- Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - NIH.
- Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. | Read by QxMD.
- Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics - Molecular Life Sciences - Technische Universität München.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal.
- (PDF) Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - ResearchGate.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout | Analytical Chemistry - ACS Publications.
- Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed.
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
- Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein - CNR-IRIS.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications.
- 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed.
- Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - Taylor & Francis.
- 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed.
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.
- Fragment-based Discovery of New Highly Substituted 1H-pyrrolo[2,3-b]- And 3H-imidazolo[4,5-b]-pyridines as Focal Adhesion Kinase Inhibitors - PubMed.
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 7. ambitbio.com [ambitbio.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. annualreviews.org [annualreviews.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 15. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyrazolopyridine Isomers: Strategies and Mechanistic Insights
Introduction: The Significance of the Pyrazolopyridine Scaffold
The pyrazolopyridine nucleus, a fused heterocyclic system, represents a cornerstone in modern medicinal chemistry. Structurally analogous to purines, these compounds can act as antagonists in biological processes involving natural purines, leading to a wide spectrum of pharmacological activities.[1][2] This has driven extensive research into their potential as anticancer[1], antiviral, anti-inflammatory, and anxiolytic agents.[3][4] The biological and therapeutic potential of a pyrazolopyridine derivative is profoundly influenced by the fusion pattern of the pyrazole and pyridine rings. Consequently, the development of regioselective and efficient synthetic routes to access its various isomers—pyrazolo[1,5-a]pyridines, pyrazolo[3,4-b]pyridines, pyrazolo[4,3-b]pyridines, pyrazolo[3,4-c]pyridines, and pyrazolo[4,3-c]pyridines—is a critical endeavor for drug discovery professionals.
This guide provides a comparative analysis of the primary synthetic routes to these key isomers, offering mechanistic insights, supporting experimental data, and detailed protocols to aid researchers in navigating this complex chemical space.
Synthesis of Pyrazolo[1,5-a]pyridines: The Dominance of [3+2] Cycloaddition
The pyrazolo[1,5-a]pyridine scaffold is most commonly assembled via a [3+2] cycloaddition strategy. This approach is valued for its efficiency and ability to construct the core bicyclic system in a single, often high-yielding, step.
Mechanism and Rationale: N-iminopyridinium Ylides
The cornerstone of this methodology is the 1,3-dipolar cycloaddition between an N-iminopyridinium ylide (the 1,3-dipole) and a dipolarophile, typically an alkyne or an alkene.[5][6] The ylide is generated in situ from the corresponding N-aminopyridinium salt by treatment with a base. The choice of dipolarophile dictates the substitution pattern and oxidation state of the final product.
-
Alkynes as Dipolarophiles: Reaction with alkynes, such as dialkyl acetylenedicarboxylates (e.g., DMAD), directly yields the aromatic pyrazolo[1,5-a]pyridine ring system. The reaction proceeds through a concerted [3+2] cycloaddition mechanism, followed by the elimination of a stable molecule to achieve aromatization.[7]
-
Alkenes as Dipolarophiles: When alkenes are used, the initial cycloaddition yields a dihydropyrazolopyridine intermediate, which may be oxidized to the final aromatic product in a subsequent step or isolated as is.
A key advantage of this method is its modularity; diverse substitution patterns can be achieved by varying the substituents on both the pyridinium salt and the dipolarophile.
Caption: General workflow for Pyrazolo[1,5-a]pyridine synthesis.
Alternative Strategy: Cross-Dehydrogenative Coupling (CDC)
More recent advancements have introduced metal-free, aerobic cross-dehydrogenative coupling (CDC) reactions. For instance, the reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, promoted by acetic acid and atmospheric oxygen, provides an efficient, atom-economical route to this scaffold.[5][6] The proposed mechanism involves nucleophilic addition of the dicarbonyl's enol form to the activated iminopyridine, followed by oxidative dehydrogenation and cyclization.[6]
Representative Experimental Protocol: Sonochemical Synthesis
This catalyst-free protocol leverages ultrasound for the efficient synthesis of pyrazolo[1,5-a]pyridines.[7]
-
Reactant Preparation: A mixture of the appropriate 2-imino-1H-pyridin-1-amine (1.0 mmol) and dialkyl acetylenedicarboxylate (1.1 mmol) is prepared in a suitable vessel.
-
Sonication: The reaction mixture is subjected to ultrasonic irradiation at a specified frequency and power (e.g., 40 kHz) at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent (if any) is evaporated under reduced pressure.
-
Purification: The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[1,5-a]pyridine derivative.
Synthesis of Pyrazolo[3,4-b]pyridines: The Workhorse Isomer
The 1H-pyrazolo[3,4-b]pyridine core is arguably the most explored isomer, found in numerous biologically active compounds and kinase inhibitors.[8][9] Synthetic strategies typically involve constructing the pyridine ring onto a pre-formed pyrazole.
Mechanism and Rationale: Condensation with 1,3-Dielectrophiles
The most traditional and widely used method is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound (e.g., acetylacetone) or its synthetic equivalent.[10][11]
-
Mechanism: The reaction proceeds via an initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyl groups, forming an enaminone intermediate. Subsequent intramolecular cyclization onto the second carbonyl group, followed by dehydration, yields the pyrazolopyridine core.
-
Regioselectivity: A significant challenge arises when using unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of two regioisomers.[10] The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons. For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the highly electron-withdrawing CF₃ group is more electrophilic and reacts first, leading to a predictable regioisomeric product.[10]
Modern variations employ α,β-unsaturated ketones, where the reaction initiates with a Michael addition of the pyrazole's C4 or N₂ to the unsaturated system, followed by cyclization and oxidation.[10][12]
Caption: Classical synthesis of Pyrazolo[3,4-b]pyridines.
Advanced Strategy: Cascade Cyclization with Alkynyl Aldehydes
A more recent and elegant approach involves a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes.[13] This method allows for the switchable synthesis of halogenated and non-halogenated products by selecting the appropriate catalyst or reagent (e.g., Ag⁺, I₂, or NBS) to activate the C≡C bond, demonstrating excellent regioselectivity.[13]
Representative Experimental Protocol: ZrCl₄-Catalyzed Cyclization
This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.[12]
-
Reactant Addition: To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Catalyst Addition: Degas the reaction mixture, then add ZrCl₄ (0.15 mmol).
-
Reaction: Stir the mixture vigorously at 95 °C for 16 hours.
-
Work-up: After completion (monitored by TLC), concentrate the mixture in vacuo. Add CHCl₃ and water, separate the phases, and extract the aqueous phase twice with CHCl₃.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography to yield the final product.
Synthesis of Pyrazolo[4,3-b]pyridines: A Modern Approach from Nitropyridines
While traditionally synthesized by building the pyridine ring onto a pre-functionalized pyrazole, a highly efficient modern route has been developed that reverses the strategy.
Mechanism and Rationale: SNAr and Japp-Klingemann Reaction
An effective protocol starts from readily available 2-chloro-3-nitropyridines.[14][15] The key steps are:
-
SNAr Reaction: A nucleophilic aromatic substitution (SNAr) reaction between the 2-chloro-3-nitropyridine and a β-ketoester anion generates a pyridin-2-yl keto ester.
-
Modified Japp-Klingemann Reaction: This intermediate then undergoes a one-pot sequence involving azo-coupling with a stable arenediazonium salt, followed by deacylation and pyrazole ring annulation to furnish the pyrazolo[4,3-b]pyridine core.[14]
This method offers several advantages, including the use of stable diazonium salts, operational simplicity, and the combination of multiple steps into a one-pot procedure.[14]
Caption: Retrosynthesis of Pyrazolo[4,3-b]pyridines.[16]
Representative Experimental Protocol: One-Pot Synthesis
This protocol is adapted from the synthesis of ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates.[14]
-
Azo-Coupling: To a stirred solution of the pyridin-2-yl keto ester (1 mmol) in pyridine (3 mL), add the arenediazonium tosylate (1.1 mmol) portion-wise at 0 °C. Stir the mixture for 1 hour at 0-5 °C.
-
Cyclization: Add pyrrolidine (1.5 mmol) to the reaction mixture and stir at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture into ice water (30 mL).
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent mixture (e.g., EtOH/dioxane) to obtain the pure product.
Synthesis of Pyrazolo[3,4-c]- and Pyrazolo[4,3-c]pyridines
These isomers have attracted significant attention, particularly in fragment-based drug discovery (FBDD), due to their structural similarity to purines.[17]
Pyrazolo[3,4-c]pyridines
A robust synthesis for 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been developed, which serves as a versatile platform for further functionalization.[17][18] The synthesis is an adaptation of the classical Huisgen indazole synthesis.
-
Key Reaction: It involves the reaction of a substituted 3-amino-4-cyanopyridine with NaNO₂ and Ac₂O, which proceeds through a diazotization and intramolecular cyclization sequence to form an acetylated pyrazolopyridine intermediate.[17]
-
Deprotection: Simple deacetylation with a base like NaOMe in MeOH affords the desired 5-halo-1H-pyrazolo[3,4-c]pyridine in excellent overall yield.[17] This halogenated handle is then strategically used for diversification via cross-coupling reactions.[18]
Pyrazolo[4,3-c]pyridines
The synthesis of this scaffold is also of great interest due to the broad biological activities exhibited by its derivatives.[3] Synthetic approaches often involve the annulation of a pyrazole ring onto a pre-formed quinoline or pyridine scaffold. For example, the condensation of 4-chloro-3-formylquinolines with hydrazines is a prominent method reported in the literature to access the related pyrazolo[4,3-c]quinolones.[19]
Representative Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine
This protocol is adapted from the method described by Bedwell et al.[17]
-
Intermediate Formation: A solution of 3-amino-4-cyanopyridine derivative is treated with NaNO₂ and acetic anhydride in a co-solvent like dichloroethane (DCE). The reaction is heated (e.g., 90 °C) for several hours.
-
Isolation of Acetylated Intermediate: After cooling, the intermediate 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one can be isolated without extensive purification.
-
Deacetylation: The crude intermediate is dissolved in methanol, and a solution of sodium methoxide (NaOMe) in methanol is added. The reaction is stirred at room temperature for 1 hour.
-
Work-up: The reaction is quenched, and the organic solvent is removed. The product is extracted using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated to afford the pure 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on the desired isomer, target substitution pattern, availability of starting materials, and scalability requirements.
| Isomer | Primary Synthetic Strategy | Key Starting Materials | Reaction Type | Advantages | Disadvantages |
| Pyrazolo[1,5-a]pyridine | [3+2] Cycloaddition | N-Aminopyridinium salts, Alkynes/Alkenes | 1,3-Dipolar Cycloaddition | High efficiency, modularity, often single-step.[5] | Requires synthesis of ylide precursor. |
| Pyrazolo[3,4-b]pyridine | Condensation | 5-Aminopyrazoles, 1,3-Dicarbonyls | Condensation/Cyclization | Readily available starting materials, robust.[10] | Regioselectivity issues with unsymmetrical dicarbonyls.[10] |
| Pyrazolo[4,3-b]pyridine | SNAr / Japp-Klingemann | 2-Chloro-3-nitropyridines, β-Ketoesters | SNAr, Azo-coupling, Cyclization | High efficiency, operational simplicity, one-pot potential.[14] | Requires handling of diazonium salts. |
| Pyrazolo[3,4-c]pyridine | Huisgen-type Cyclization | Substituted 3-Aminopyridines | Diazotization, Intramolecular Cyclization | Good yields, provides handles for diversification.[17] | Multi-step sequence. |
| Pyrazolo[4,3-c]pyridine | Annulation onto Pyridine | Functionalized Pyridines/Quinolines, Hydrazines | Condensation/Cyclization | Access to complex fused systems. | Often requires pre-functionalized, complex starting materials. |
Conclusion
The synthesis of pyrazolopyridine isomers is a rich and evolving field, driven by the immense therapeutic potential of this heterocyclic scaffold. While classical condensation and cycloaddition reactions remain foundational, modern methodologies focusing on cascade reactions, cross-dehydrogenative coupling, and novel one-pot procedures are paving the way for more efficient, atom-economical, and regioselective syntheses. The strategic choice between building the pyridine ring onto a pyrazole or vice versa is often the key determinant in accessing a specific isomer. This guide highlights the primary logic and experimental considerations for each major isomer, providing researchers with a robust framework for designing and executing the synthesis of novel pyrazolopyridine-based drug candidates.
References
-
Baran, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
-
García-García, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
-
Koutentis, P. A., et al. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. Available at: [Link]
-
Behbehani, H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
-
Denton, R., et al. (2014). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Stankova, I., et al. (2018). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Wang, C., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, H., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]
-
Wang, C., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]
-
Baran, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]
-
Behbehani, H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
-
Gu, X. & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Cuervo-Prado, P., et al. (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Current Organic Synthesis. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Ibrahim, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. Available at: [Link]
-
Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
de Souza, M. V. N., et al. (2007). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2016). Evolution in Medicinal Chemistry of Prazolopyrimidine Derivatives as Anticancer Agents. Current Bioactive Compounds. Available at: [Link]
-
Leyssen, P., et al. (2017). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules. Available at: [Link]
-
Wikipedia contributors. (2025). Pyrazolopyridines. Wikipedia. Available at: [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Rh-Catalyzed C-H Activation, [5 + 2] Cycloaddition/Oxidative for the Synthesis of Highly Functionalized Benzo[ f]pyrazolo[1,5- a][14][18]diazepin-6-ones. The Journal of Organic Chemistry. Available at: [Link]
-
Dabiri, M., et al. (2014). An efficient synthesis of tetrahydropyrazolopyridine derivatives by a one-pot tandem multi-component reaction in a green media. ARKIVOC. Available at: [Link]
-
Markovič, M., et al. (2018). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Molecules. Available at: [Link]
-
Potapov, A. Y., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Tellez, F., et al. (2009). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Tetrahedron Letters. Available at: [Link]
-
Baran, M., et al. (2023). Retrosynthesis of pyrazolo [4,3-b]pyridines. ResearchGate. Available at: [Link]
-
Ghorbani-Choghamarani, A., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances. Available at: [Link]
-
Reddy, C. R., et al. (2012). Efficient Generation of Biologically Active H-Pyrazolo[5,1-a]isoquinolines via Multicomponent Reaction. Organic Letters. Available at: [Link]
-
Thomson, R. J., et al. (2015). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers. Available at: [Link]
-
García-García, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. Available at: [Link]
-
Unknown Author. (2010). ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ChemInform. Available at: [Link]
-
Kavoosi, A., et al. (2021). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available at: [Link]
-
Li, Y., et al. (2018). Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. Organic Chemistry Frontiers. Available at: [Link]
-
OChem. (2022). Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. YouTube. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. Pyrazolopyridines - Wikipedia [en.wikipedia.org]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dau.url.edu [dau.url.edu]
- 12. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 13. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 18. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 1H-pyrazolo[3,4-c]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Metabolic Stability for the 1H-pyrazolo[3,4-c]pyridine Scaffold
The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds targeting a wide array of biological entities, particularly protein kinases.[1][2] Its structural similarity to the purine bases, adenine and guanine, makes it an attractive framework for medicinal chemists.[3] However, the journey from a potent "hit" compound to a viable drug candidate is frequently challenged by pharmacokinetic hurdles, chief among them being metabolic instability. A compound that is rapidly metabolized by the body will exhibit a short half-life and high clearance, often leading to insufficient therapeutic exposure and potential formation of toxic metabolites.
Therefore, a thorough and early evaluation of metabolic stability is not merely a screening step but a critical, data-driven component of the lead optimization process.[4][5] This guide provides an in-depth comparison of methodologies to assess the metabolic stability of 1H-pyrazolo[3,4-c]pyridine derivatives, explains the underlying biochemical principles, and presents a framework for establishing robust structure-metabolism relationships (SMRs).
Pillar 1: Fundamental Principles of Drug Metabolism
The metabolic fate of any xenobiotic, including 1H-pyrazolo[3,4-c]pyridine derivatives, is primarily governed by a suite of enzymes concentrated in the liver.[6][7] These reactions are broadly categorized into Phase I and Phase II metabolism.
Phase I Metabolism: Functionalization Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent molecule, typically increasing its polarity. The most important enzyme superfamily responsible for these oxidative reactions is the Cytochrome P450 (CYP) system .[8][9] For heterocyclic scaffolds like pyrazolopyridines, common metabolic hotspots include:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the pyridine or pyrazole ring. Electron-rich rings are particularly susceptible.[1]
-
N-dealkylation: Removal of alkyl groups attached to nitrogen atoms on the pyrazole ring.
-
Oxidation of Alkyl Substituents: Oxidation of side chains attached to the core scaffold.
The specific CYP isoforms involved (e.g., CYP3A4, CYP2C9, CYP1A2) can vary depending on the derivative's structure and play a crucial role in predicting potential drug-drug interactions.[9][10]
Phase II Metabolism: Conjugation Following Phase I, the newly introduced functional groups can be conjugated with endogenous, water-soluble molecules (e.g., glucuronic acid, sulfate), further increasing polarity and facilitating excretion. This process is mediated by enzymes like UDP-glucuronosyltransferases (UGTs). While microsomal assays primarily assess Phase I metabolism, assays using hepatocytes can capture both phases.[4]
Pillar 2: A Comparative Guide to In Vitro Experimental Models
The early assessment of metabolic stability relies on a tiered system of in vitro models that balance throughput with biological complexity.[11][12][13] The choice of model is a critical experimental decision driven by the stage of the drug discovery program.
| In Vitro Model | Description | Primary Use Case | Advantages | Limitations |
| Liver Microsomes | Subcellular fractions of the endoplasmic reticulum from homogenized liver cells (hepatocytes).[7] | High-throughput screening (HTS) of early-stage compounds for Phase I metabolism. | Cost-effective, high-throughput, easy to store and use. Rich in CYP enzymes.[7] | Lacks Phase II enzymes and cytosolic enzymes. Does not account for cellular transport.[4] |
| Liver S9 Fraction | The supernatant fraction from liver homogenate centrifuged at 9000g. Contains both microsomes and cytosolic enzymes. | Medium-throughput screening; useful when cytosolic enzymes are suspected to play a role. | Broader enzymatic coverage than microsomes (includes some Phase II and cytosolic enzymes). | Still lacks intact cellular machinery and cofactors can be diluted. |
| Hepatocytes (Suspension or Plated) | Intact, viable liver cells. | Later-stage characterization of promising leads. Provides a more complete metabolic picture. | Gold standard in vitro model. Contains the full complement of Phase I and II enzymes, cofactors, and transporters.[4][5] | Lower throughput, more expensive, significant inter-donor variability, limited viability in suspension. |
Causality Behind Model Selection: The standard industry workflow begins with liver microsomes due to their cost-efficiency and high-throughput nature, allowing for the rapid ranking of hundreds of compounds.[7] This initial screen effectively identifies liabilities related to CYP-mediated metabolism.[7][14] Compounds with favorable microsomal stability are then progressed to hepatocyte assays to confirm their stability in a more physiologically relevant system that includes both Phase I and II pathways.[4]
Pillar 3: Establishing Structure-Metabolism Relationships (SMRs)
Systematic modification of the 1H-pyrazolo[3,4-c]pyridine scaffold is key to improving metabolic stability. The goal is to "block" or reduce the reactivity of metabolic "soft spots" without compromising target potency.
Case Study: Hypothetical SMR for a 1H-pyrazolo[3,4-c]pyridine Series
Consider a hypothetical parent compound (Compound A) with poor metabolic stability. By synthesizing and testing a series of analogues, we can derive valuable SMRs.
| Compound | R1 Substituent | R2 Substituent | In Vitro Half-Life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation & Next Steps |
| A | -H | -CH3 | 5 | 138.6 | High Clearance/Low Stability. The unsubstituted pyridine ring and methyl group are likely metabolic hotspots. |
| B | -F | -CH3 | 25 | 27.7 | Improved Stability. Fluorine at R1, a common metabolic blocker, likely prevents hydroxylation at that position. |
| C | -H | -CF3 | 45 | 15.4 | Significantly Improved Stability. Replacing the metabolically labile methyl group with a trifluoromethyl group drastically reduces clearance. |
| D | -F | -CF3 | >60 | <11.6 | Excellent Stability. Combining both strategies (R1 fluorine and R2 trifluoromethyl) results in a highly stable compound. |
Expert Insights:
-
Bioisosteric Replacement: The switch from a pyrrole to a pyrazole ring in some kinase inhibitor scaffolds has been shown to improve the metabolic profile by reducing the electron density of the ring system, making it less prone to hydroxylation.[1]
-
Strategic Fluorination: Introducing fluorine atoms at positions susceptible to CYP-mediated oxidation is a well-established strategy to enhance metabolic stability.[1]
-
Impact of Lipophilicity: Often, increased lipophilicity correlates with increased metabolic clearance. Modifying substituents to increase polarity can sometimes improve stability, provided potency is maintained.[1]
Visualization of Experimental and Logical Workflows
A clear workflow is essential for the systematic evaluation of metabolic stability.
Caption: A tiered workflow for evaluating metabolic stability, from HTS to lead characterization.
Detailed Protocol: Human Liver Microsomal Stability Assay
This protocol describes a self-validating system for determining the in vitro half-life and intrinsic clearance of a test compound.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate stock in acetonitrile.
-
Human Liver Microsomes (HLM): Purchase pooled HLM (e.g., from XenoTech). Thaw quickly at 37°C and immediately place on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System (Cofactor): Prepare a solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[15]
-
Positive Controls: Prepare stocks of known rapidly (e.g., Midazolam) and moderately (e.g., Dextromethorphan) metabolized compounds.[14]
-
Termination Solution: Acetonitrile with a suitable internal standard (IS) for LC-MS/MS analysis.
2. Experimental Workflow Diagram:
Caption: Step-by-step workflow for the microsomal stability assay incubation and analysis.
3. Incubation Procedure:
-
In a 96-well plate, add the diluted HLM solution.
-
Add the test compound to achieve a final concentration of 1 µM. Ensure the final solvent concentration is low (<0.5% DMSO, <1% acetonitrile) to avoid enzyme inhibition.[14]
-
Negative Control: For each compound, prepare a "minus cofactor" well where the NADPH system is replaced with buffer. This validates that compound loss is enzyme-dependent.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the negative controls). The T=0 sample is taken immediately by adding termination solution.
-
Incubate the plate at 37°C, typically with shaking.[15]
-
At subsequent time points (e.g., 5, 15, 30, 45 minutes), terminate the reaction by adding a volume of the cold termination solution.[7]
4. Sample Analysis and Data Interpretation:
-
Centrifuge the plate to pellet the precipitated microsomal protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural logarithm (ln) of the percent remaining compound versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Half-life (t½): Calculated as 0.693 / k
-
Intrinsic Clearance (CLint): Calculated as (0.693 / t½) / (protein concentration in mg/mL)
-
Conclusion
The evaluation of metabolic stability is a cornerstone of modern drug discovery. For the promising 1H-pyrazolo[3,4-c]pyridine class of compounds, a systematic, multi-tiered approach is essential for success. By starting with high-throughput microsomal assays and progressing validated hits to more complex hepatocyte models, researchers can efficiently identify metabolically robust candidates. The true power of this process lies in the iterative feedback loop between metabolic data and synthetic chemistry, allowing for the rational design of molecules with optimized pharmacokinetic properties, ultimately increasing the probability of clinical success.
References
-
Obach, R. S. (2003). Drug metabolism and drug interactions: application and clinical value of in vitro models. Current Drug Metabolism, 4(5), 325-338. [Link]
-
Leite, S. B., et al. (2021). An evaluation of the latest in vitro tools for drug metabolism studies. Expert Opinion on Drug Metabolism & Toxicology, 17(1), 59-71. [Link]
-
Yadav, J., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data. Drug Metabolism Reviews, 53(2), 205-224. [Link]
-
Leite, S. B., et al. (2021). An evaluation of the latest in vitro tools for drug metabolism studies. Expert Opinion on Drug Metabolism & Toxicology, 17(1), 59-71. [Link]
-
Yadav, J., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism Reviews, 53(2), 205-224. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from Mercell website. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from Evotec website. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(1), 1-20. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from BioIVT website. [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
Król, E., & Zylewski, M. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6289. [Link]
-
Fernández-Pérez, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5343-5364. [Link]
-
Fernández-Pérez, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5343-5364. [Link]
-
Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 216-239. [Link]
-
He, X., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 643-650. [Link]
-
Donaire-Arias, A., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3329. [Link]
-
Lee, K., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3588. [Link]
-
Wang, Y., et al. (2015). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. International Journal of Molecular Sciences, 16(12), 29849-29861. [Link]
-
Locuson, C. W., & Rettie, A. E. (2022). Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach. Journal of Medicinal Chemistry, 65(14), 9637-9650. [Link]
-
Talianu, C. G., et al. (2021). Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI). International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Scott, J. S., et al. (2018). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 16(43), 8247-8252. [Link]
-
Li, Y., et al. (2025). Cytochrome P450 Mediated Cyclohexane Ring Formation in Forazoline Biosynthesis. Angewandte Chemie International Edition, 64(28), e202504925. [Link]
-
Donaire-Arias, A., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3329. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug metabolism and drug interactions: application and clinical value of in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An evaluation of the latest in vitro tools for drug metabolism studies | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. mercell.com [mercell.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
Navigating the Disposal of 1H-pyrazolo[3,4-c]pyridine: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its application in an experiment. The proper and safe disposal of research chemicals is a critical, non-negotiable aspect of laboratory operations that safeguards both personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the disposal of 1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound integral to various research and development endeavors. By understanding the inherent hazards and adhering to established protocols, we can ensure a culture of safety and regulatory compliance.
Hazard Assessment and Waste Identification: Understanding the Risks
Before any disposal protocol can be implemented, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for 1H-pyrazolo[3,4-c]pyridine may not always be readily available, data from authoritative sources and structurally similar compounds provide a clear hazard profile.
1H-pyrazolo[3,4-c]pyridine is classified under the Globally Harmonized System (GHS) as being harmful if swallowed. Its structural relative, pyridine, and other derivatives are known to be hazardous. Due to the presence of the pyridine ring, 1H-pyrazolo[3,4-c]pyridine should be treated as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled, and they can cause skin and eye irritation.
Therefore, any waste containing this compound, including the pure substance, contaminated labware (e.g., spatulas, weigh boats), and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste .
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), pyridine and its derivatives are categorized as hazardous waste. Specifically, pyridine is listed as a hazardous waste with the code F005 .[1][2][3] This classification mandates a "cradle-to-grave" management approach, meaning the waste must be handled in accordance with stringent federal and state regulations from its point of generation to its final disposal.[4]
Table 1: Hazard Profile of 1H-pyrazolo[3,4-c]pyridine and Related Compounds
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | GHS07 |
| Skin Irritation (Inferred) | May cause skin irritation. | GHS07 |
| Eye Irritation (Inferred) | May cause serious eye irritation. | GHS07 |
| Respiratory Irritation (Inferred) | May cause respiratory irritation. | GHS07 |
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling 1H-pyrazolo[3,4-c]pyridine for any purpose, including disposal, the appropriate PPE must be worn to minimize exposure.
-
Eye Protection : Chemical safety goggles are mandatory.
-
Hand Protection : Wear nitrile gloves. Given the potential for skin irritation, double-gloving is a recommended best practice.
-
Body Protection : A standard laboratory coat is required.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation.[5]
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure the safe and compliant disposal of 1H-pyrazolo[3,4-c]pyridine waste. Each step is a critical component of a self-validating system that minimizes risk.
Waste Segregation and Collection
Proper segregation is the cornerstone of safe and efficient hazardous waste management. Do not mix 1H-pyrazolo[3,4-c]pyridine waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste :
-
Collect unused or expired 1H-pyrazolo[3,4-c]pyridine, as well as any contaminated disposable labware (e.g., weigh boats, spatulas, contaminated paper towels), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Ensure the container is kept closed when not in use.[6]
-
-
Liquid Waste :
-
If 1H-pyrazolo[3,4-c]pyridine is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.
-
The container should be chemically resistant to the solvent used.
-
Never fill a liquid waste container to more than 80% of its capacity to allow for vapor expansion.
-
-
Contaminated PPE :
-
Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
-
Labeling: Clarity for Safety and Compliance
Accurate and clear labeling of hazardous waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
Each waste container must be labeled with:
-
The words "Hazardous Waste" .
-
The full chemical name: "1H-pyrazolo[3,4-c]pyridine" .
-
The approximate percentage of the compound in the waste, if mixed with other substances.
-
The date on which the first waste was added to the container.
-
The name and contact information of the generating researcher or lab.
Storage: The Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas (SAAs) are locations within the laboratory where hazardous waste is temporarily stored before being collected by EHS.[6][7]
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure SAA.
-
The SAA must be at or near the point of waste generation.[7]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste (P-listed) in an SAA.[6][7]
Final Disposal: Professional Handling is Key
Under no circumstances should 1H-pyrazolo[3,4-c]pyridine or its containers be disposed of in the regular trash or poured down the drain.[8]
-
Once a waste container is full or is no longer needed, arrange for its collection and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
The recommended disposal method for pyridine and its derivatives is incineration in a licensed hazardous waste facility. This high-temperature process ensures the complete destruction of the compound, minimizing its environmental impact.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area : Restrict access to the spill area.
-
Consult the SDS (if available) : If a specific SDS is available, consult it for spill cleanup instructions.
-
Cleanup :
-
For small spills of solid material, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.
-
For small liquid spills, use an inert absorbent material such as vermiculite or sand to contain and absorb the spill.
-
Place the absorbent material into a labeled hazardous waste container.
-
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department.
Visualization of the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: Disposal workflow for 1H-pyrazolo[3,4-c]pyridine.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of 1H-pyrazolo[3,4-c]pyridine is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental responsibility. By treating this compound as a hazardous waste, adhering to strict segregation and labeling protocols, and utilizing professional disposal services, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. This guide serves as a foundational document to be integrated into your laboratory's specific chemical hygiene plan. Always consult your institution's EHS department for guidance tailored to your specific location and regulations.
References
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Penn EHRS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
Capot Chemical. (2011). MSDS of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. University of Maryland. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. EPA. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Northwestern University. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
Sources
Comprehensive Safety and Handling Guide for 1H-pyrazolo[3,4-c]pyridine
This guide provides essential, in-depth technical information for the safe handling, storage, and disposal of 1H-pyrazolo[3,4-c]pyridine. It is intended for researchers, scientists, and professionals in drug development who work with this compound. Our commitment is to furnish you with scientifically sound and practical knowledge that extends beyond the product, ensuring a culture of safety and precision in your laboratory.
Hazard Identification and Risk Assessment
1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that, while valuable in medicinal chemistry and drug discovery, presents several health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It is also known to cause skin irritation and serious eye irritation.[1][2]
Understanding the "why" behind these classifications is critical. The pyridine and pyrazole moieties can interact with biological systems, and the compound's reactivity can lead to adverse effects upon exposure. Skin absorption is a significant route of exposure, making dermal protection paramount.[3]
Table 1: GHS Hazard Classification for 1H-pyrazolo[3,4-c]pyridine
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling 1H-pyrazolo[3,4-c]pyridine. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.
Workflow for PPE Selection and Use
Caption: A logical workflow for the selection and use of PPE.
-
Eye and Face Protection : Chemical splash goggles are mandatory.[5] For procedures with a higher risk of splashing, such as when handling larger quantities or solutions under pressure, a face shield should be worn in addition to goggles.[6]
-
Skin Protection :
-
Gloves : Due to the risk of dermal absorption, selecting the correct gloves is critical. While nitrile gloves are a common choice in laboratories, for pyridine and its derivatives, butyl rubber or neoprene gloves are often recommended for their higher resistance.[5][7] Always consult the glove manufacturer's compatibility chart. Nitrile gloves may be suitable for short-duration tasks but should be changed immediately upon contamination.[8]
-
Lab Coat : A fully buttoned, long-sleeved lab coat is required to protect street clothes and skin from contamination.[7] For tasks with a high risk of splashes, a chemically resistant apron over the lab coat is advisable.
-
-
Respiratory Protection : All work with 1H-pyrazolo[3,4-c]pyridine, especially when in solid form (dust) or when heated, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9] Enrollment in a respiratory protection program, including medical clearance and fit testing, is a prerequisite for respirator use.[7]
Operational and Handling Plan
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Step-by-Step Handling Protocol:
-
Preparation :
-
Designate a specific area for handling 1H-pyrazolo[3,4-c]pyridine, preferably within a chemical fume hood.[7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
Assemble all necessary equipment and reagents before starting work to minimize movement in and out of the designated area.
-
Keep containers of 1H-pyrazolo[3,4-c]pyridine tightly closed when not in use.[5]
-
-
Handling :
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particulates.
-
Use spark-proof tools and explosion-proof equipment, especially when handling larger quantities, as pyridine derivatives can be flammable.[9][10]
-
Avoid actions that can generate dust or aerosols.[11]
-
Ground and bond containers when transferring the substance to prevent static discharge, which can be an ignition source.[3][6]
-
-
Storage :
-
Store 1H-pyrazolo[3,4-c]pyridine in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][7][8]
-
Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[12]
-
Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.[5]
-
Emergency Procedures: Plan for the Unexpected
Accidents can happen despite the best precautions. A clear and practiced emergency plan is vital.
-
Skin Contact : Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes.[5][7] Seek medical attention.[7]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][13] Seek immediate medical attention.[13]
-
Inhalation : Move the person to fresh air immediately.[13][14] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[14]
-
Ingestion : Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[13][15] Never give anything by mouth to an unconscious person.[11][13] Seek immediate medical attention.[13]
-
Spills :
-
Small Spills : For minor spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[8] Scoop the material into a sealed, labeled container for hazardous waste disposal.[13]
-
Large Spills : If a large spill occurs, evacuate the area immediately and secure it.[7] Contact your institution's environmental health and safety (EHS) department or emergency response team.[7]
-
Disposal Plan
Proper disposal is a critical final step in the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
Disposal Decision Tree
Caption: A streamlined process for the disposal of 1H-pyrazolo[3,4-c]pyridine waste.
-
Unused Product and Contaminated Materials : All waste containing 1H-pyrazolo[3,4-c]pyridine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[16]
-
Disposal Method : Do not dispose of this chemical down the drain or in regular trash.[8] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[13] All disposal must be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[13][16]
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. NJ.gov. [Link]
-
Capot Chemical. (2011, July 19). MSDS of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link]
-
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: For Pyridine. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-c]pyridine. PubChem. [Link]
-
Lab Alley. (n.d.). Pyridine Safety Data Sheet (SDS). [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. [Link]
-
Regis Technologies. (2014, December 7). Safety Data Sheet: Pyridine. [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. registech.com [registech.com]
- 4. 1H-Pyrazolo 3,4-c pyridine AldrichCPR 271-47-6 [sigmaaldrich.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. media.laballey.com [media.laballey.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. nj.gov [nj.gov]
- 13. capotchem.com [capotchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Page loading... [wap.guidechem.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
